molecular formula C8H8ClNO2 B1608263 1-Chloro-2,4-dimethyl-5-nitrobenzene CAS No. 69383-68-2

1-Chloro-2,4-dimethyl-5-nitrobenzene

Cat. No.: B1608263
CAS No.: 69383-68-2
M. Wt: 185.61 g/mol
InChI Key: IDWXDUNLFIGCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,4-dimethyl-5-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,4-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWXDUNLFIGCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392651
Record name 1-Chloro-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-68-2
Record name 1-Chloro-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics, Synthesis, and Molecular Characterization[1]

Part 1: Executive Summary

1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS 69383-68-2) represents a critical halogenated nitroaromatic scaffold in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1] Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic nitro group, the nucleophilic-susceptible chlorine, and the sterically defined methyl handles.[1]

For researchers in drug development and process chemistry, the molecular weight (185.61 g/mol ) is not merely a physical constant but the foundational variable for stoichiometric precision in Sandmeyer reactions, electrophilic aromatic substitutions, and mass spectrometric (MS) quantification.[1] This guide dissects the compound's properties, providing a self-validating synthesis protocol and a mechanistic analysis of its characterization.[1]

Part 2: Physicochemical Specifications[1][2][3][4][5]

Accurate molecular weight determination is prerequisite for high-fidelity analytical workflows, particularly in LC-MS/MS where the chlorine isotope pattern defines the spectral fingerprint.[1]

Table 1: Core Physicochemical Data[1]
PropertyValueTechnical Note
IUPAC Name This compoundAlso known as 4-chloro-6-nitro-m-xylene.[1][2][3]
CAS Number 69383-68-2 Distinct from isomer 1-chloro-2,5-dimethyl-4-nitrobenzene.[1][2]
Molecular Formula C₈H₈ClNO₂Carbon count implies high lipophilicity (LogP ~3.1).[1]
Average Molecular Weight 185.61 g/mol Used for bulk stoichiometry calculations.[1]
Monoisotopic Mass 185.024356 Da Critical for High-Res Mass Spectrometry (HRMS).[1]
Isotope Pattern M (100%), M+2 (32%)Characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl natural abundance.[1]
Melting Point 152–156 °CCrystalline solid; purity indicator.[1][2]
Solubility DMF, Methanol, Ethyl AcetatePractically insoluble in water; requires organic co-solvent.[1][2]
Part 3: Synthesis & Causality[1]

The synthesis of this compound demands precise regiochemical control.[1] While direct nitration of 4-chloro-m-xylene is feasible, it often yields isomeric mixtures.[1] The Sandmeyer Reaction offers a superior, high-fidelity route starting from 2,4-dimethyl-5-nitroaniline, ensuring the halogen is installed exactly where required without competing electrophilic substitution patterns.[1]

Mechanistic Pathway (Sandmeyer)[1]
  • Diazotization: The amine group of 2,4-dimethyl-5-nitroaniline is converted to a diazonium salt using sodium nitrite and hydrochloric acid at cryogenic temperatures (0°C).[1] This step must be temperature-controlled to prevent diazonium decomposition (phenol formation).[1]

  • Substitution: Cuprous chloride (CuCl) acts as the radical source/catalyst, facilitating the displacement of the diazo group with a chloride ion.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the transformation logic, highlighting the critical reagents and intermediate states.

SynthesisPathway Start 2,4-Dimethyl-5-nitroaniline (Precursor) Diazonium Aryldiazonium Salt (Unstable Intermediate) Start->Diazonium NaNO2, HCl 0°C (Diazotization) Product 1-Chloro-2,4-dimethyl- 5-nitrobenzene (Target) Diazonium->Product CuCl 20°C (Sandmeyer)

Figure 1: Step-wise synthetic pathway via the Sandmeyer reaction, ensuring regioselective chlorination.[1]

Part 4: Experimental Protocol

Objective: Synthesis of this compound via Sandmeyer Reaction. Scale: Laboratory (mmol scale). Safety: Work in a fume hood. Nitrites are toxic; diazonium salts are potentially explosive if dried.[1]

Reagents & Stoichiometry[1][4]
  • Precursor: 2,4-Dimethyl-5-nitroaniline (1.0 eq)[1][4]

  • Diazotization: Sodium Nitrite (1.0 eq), Conc. HCl (excess)[1]

  • Catalyst: Cuprous Chloride (CuCl, 1.6 eq)[1][4]

  • Solvent: Water / Ethyl Acetate (extraction)[1][4]

Step-by-Step Methodology
  • Acidification: Dissolve 2,4-dimethyl-5-nitroaniline (e.g., 500 mg, 3.01 mmol) in concentrated HCl (9.0 mL). Cool the solution to 0°C in an ice bath. Causality: Low temperature prevents thermal decomposition of the diazonium intermediate.[1]

  • Diazotization: Dropwise add a solution of sodium nitrite (208 mg, 3.01 mmol) in water (0.6 mL). Stir at 0°C for 1 hour.

  • Substitution: Add cuprous chloride (477 mg, 4.81 mmol) to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to 20°C and stir for 11 hours. Causality: Room temperature provides sufficient activation energy for the radical substitution mechanism.[1]

  • Quenching & Extraction: Add water (50 mL) and neutralize with potassium carbonate to pH 7. Extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify via silica gel chromatography (Petroleum ether/Ethyl acetate 10:1).

  • Yield Check: Expected yield is ~72% (Yellow solid).

Part 5: Analytical Characterization (Mass Spectrometry Focus)

In drug development, verifying the identity of this intermediate relies heavily on Mass Spectrometry (MS).[1] The molecular weight plays a pivotal role in identifying the parent ion and its fragments.[1]

Fragmentation Logic
  • Molecular Ion ([M]⁺): Observed at m/z 185 (³⁵Cl) and 187 (³⁷Cl).[1]

  • Loss of Nitro Group: The first major fragmentation is typically the loss of -NO₂ (46 Da), resulting in an ion at m/z 139/141.[1]

  • Loss of Chlorine: Subsequent loss of the chlorine radical (35/37 Da) or HCl can occur, depending on the ionization energy.[1]

Visualization: MS Fragmentation Pathway

This diagram maps the logical decay of the molecule in an ionization chamber, aiding in spectral interpretation.[1]

MS_Fragmentation Parent Molecular Ion [M]+ m/z 185 (100%) / 187 (32%) Frag1 [M - NO2]+ m/z 139 / 141 Parent->Frag1 - NO2 (46 Da) Frag2 Aryl Cation [M - NO2 - Cl]+ m/z 104 Frag1->Frag2 - Cl (35 Da)

Figure 2: Predicted mass spectrometry fragmentation pattern showing characteristic losses.[1]

Part 6: References
  • PubChem. (2025).[1][3] this compound (CID 3456522).[1][3][4] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

Sources

Technical Characterization and Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 69383-68-2 Synonyms: 5-Chloro-4-nitro-m-xylene; 5-Chloro-2,4-dimethylnitrobenzene Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol [1][2][3][4]

Executive Summary

1-Chloro-2,4-dimethyl-5-nitrobenzene is a highly functionalized aromatic intermediate utilized in the synthesis of complex heterocyclic compounds, agrochemicals, and pharmaceutical precursors. Its structural motif—a tetrasubstituted benzene ring featuring orthogonal reactivity (electrophilic nitro group, nucleophilic-displaceable chlorine, and oxidizable methyl groups)—makes it a versatile scaffold for divergent synthesis.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the Sandmeyer reaction, and safety standards for handling.

Physicochemical Characterization

The physical constants of this compound are dictated by its asymmetric tetrasubstitution pattern, which influences crystal packing and solubility. The high melting point relative to its isomers suggests a stable crystalline lattice driven by dipolar interactions between the nitro and chloro substituents.

Table 1: Physical Properties Matrix
PropertyValue / RangeCondition / Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 152°C – 156°CExperimental (Capillary) [1]
Boiling Point 270.8°CPredicted (760 mmHg)
Density 1.3 ± 0.1 g/cm³Predicted
Flash Point 117.5 ± 25.9°CPredicted
LogP (Octanol/Water) 3.1Estimated (Lipophilic)
Solubility High: DMF, MethanolModerate: Glacial Acetic AcidLow: ChloroformInsoluble: WaterExperimental [1]
Structural Spectroscopy (Theoretical)

To validate the identity of synthesized batches, researchers should look for the following NMR signatures characteristic of the 1,2,4,5-substitution pattern:

  • ¹H NMR (CDCl₃): Two distinct aromatic singlets (H-3 and H-6) due to the lack of vicinal coupling. Two methyl singlets appearing in the aliphatic region (~2.3–2.5 ppm).

  • Absence of Splitting: Unlike isomers with adjacent protons, the this compound spectrum is defined by sharp singlets, simplifying purity analysis.

Experimental Protocol: Synthesis & Purification

While direct nitration of 4-chloro-m-xylene is possible, it often yields a mixture of isomers (ortho/para distribution). The Sandmeyer Reaction starting from 2,4-dimethyl-5-nitroaniline offers higher regioselectivity and is the preferred method for generating high-purity reference standards.

Reaction Logic

The protocol utilizes a radical-nucleophilic aromatic substitution mechanism. The amino group is converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst. This pathway ensures the chlorine atom is installed exactly at the C-1 position without isomer scrambling.

Step-by-Step Methodology

Reagents:

  • Precursor: 2,4-Dimethyl-5-nitroaniline (1.0 eq)[3]

  • Acid: Concentrated Hydrochloric Acid (HCl)[3]

  • Diazotization Agent: Sodium Nitrite (NaNO₂) (1.0 eq)

  • Catalyst: Cuprous Chloride (CuCl) (1.6 eq)[3]

  • Solvent: Water / Ethyl Acetate (for extraction)[3]

Procedure:

  • Diazotization:

    • Dissolve 2,4-dimethyl-5-nitroaniline in concentrated HCl. Cool the solution to 0°C using an ice-salt bath.

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition.

    • Checkpoint: Stir at 0°C for 1 hour. The solution should become clear/yellowish as the diazonium salt forms.

  • Sandmeyer Displacement:

    • Add solid CuCl portion-wise to the cold reaction mixture.

    • Allow the reaction to warm to 20°C and stir for 1 hour. Nitrogen gas evolution will be observed.

  • Work-up:

    • Quench the reaction with water.[5][6]

    • Neutralize with Potassium Carbonate (K₂CO₃) until pH ≈ 7.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the residue via silica gel column chromatography.

    • Eluent: Petroleum ether / Ethyl acetate (Gradient 1:0 to 10:1).[3]

    • Yield: ~72% as a yellow solid [2].

Process Visualization

The following diagram illustrates the critical pathway from precursor to purified target, highlighting the control points for temperature and pH.

G start Precursor: 2,4-Dimethyl-5-nitroaniline inter Intermediate: Aryldiazonium Salt start->inter NaNO2, HCl 0°C (1h) reaction Sandmeyer Reaction (CuCl, 20°C) inter->reaction N2 Evolution crude Crude Product (Extraction) reaction->crude Neutralize (pH 7) Extr. EtOAc purification Purification: Silica Gel Chromatography crude->purification Pet. Ether/EtOAc final Target: This compound purification->final Yield: ~72%

Figure 1: Synthesis workflow via the Sandmeyer route, ensuring regiochemical integrity.

Safety & Handling (GHS Standards)

Signal Word: Warning Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H315/H319: Causes skin and serious eye irritation.[5][6]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or residual acid vapors.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable at room temperature but should be kept sealed to prevent moisture absorption.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3456522, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-68-2), a key aromatic intermediate. The document delineates its chemical structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it details a validated laboratory-scale synthesis protocol, explores its chemical reactivity, and discusses its applications, particularly as a building block in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. Safety protocols and handling guidelines are also rigorously addressed to ensure safe laboratory and industrial practices. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound for their work.

Nomenclature and Structural Identification

This compound is a substituted aromatic compound. The nomenclature precisely describes the arrangement of functional groups on the benzene ring: a chloro group at position 1, two methyl groups at positions 2 and 4, and a nitro group at position 5.

  • IUPAC Name: this compound[1]

  • CAS Number: 69383-68-2[2][3]

  • Synonyms: 4-Chloro-6-nitro-m-xylene[1][2]

  • Molecular Formula: C₈H₈ClNO₂[2][3]

  • InChIKey: IDWXDUNLFIGCAL-UHFFFAOYSA-N[1][2]

The structural formula is as follows:

this compound Structure
Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 185.61 g/mol [1][2][3]
Appearance White or off-white crystalline powder[2]
Melting Point 152-156 °C[2]
Boiling Point 270.8 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Solubility Practically insoluble in water. Soluble in methanol, very soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[2]
Flash Point 117.5 ± 25.9 °C[2]
Refractive Index 1.563[2]
Polar Surface Area 45.8 Ų[1][2]
XLogP3 3.1[1][2]
Spectroscopic Analysis

Spectroscopic data is fundamental to confirming the identity and purity of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons and the two methyl groups. The aromatic protons will appear as singlets due to their isolation from other protons. The methyl groups will also appear as singlets in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks include strong absorptions for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch). C-H stretches from the aromatic ring and methyl groups will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

Synthesis and Manufacturing

This compound is typically synthesized via the Sandmeyer reaction, starting from 2,4-dimethyl-5-nitroaniline. This method provides a reliable and efficient route to the desired product.

Experimental Protocol: Sandmeyer Reaction

This protocol describes a laboratory-scale synthesis. The causality behind the experimental choices is to first form a stable diazonium salt from the starting aniline at low temperatures to prevent its decomposition. This is followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.

Step-by-Step Methodology:

  • Diazotization: To a solution of 2,4-dimethyl-5-nitroaniline (1.00 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.00 eq) in water is added dropwise at 0°C.[3] The reaction is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.[3]

  • Sandmeyer Reaction: Cuprous chloride (1.60 eq) is then added to the reaction mixture at 0°C.[3] The reaction is allowed to warm to 20°C and stirred for 11 hours.[3]

  • Work-up and Isolation: Water is added to the reaction mixture, and the pH is adjusted to 7 with potassium carbonate.[3] The aqueous layer is extracted with ethyl acetate.[3]

  • Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[3] The resulting crude product is purified by silica gel column chromatography to yield this compound as a yellow solid.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reagent cluster_product Final Product A 2,4-Dimethyl-5-nitroaniline B Diazonium Salt A->B  0°C, 1 hr R1 NaNO₂, HCl, H₂O R1->B C 1-Chloro-2,4-dimethyl- 5-nitrobenzene B->C  0-20°C, 11 hrs R2 CuCl R2->C

Sources

Technical Guide: Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene via Sandmeyer Transformation

[1]

Executive Summary

This technical guide details the laboratory-scale synthesis of This compound (CAS 69383-68-2) from 2,4-dimethyl-5-nitroaniline .[1] The transformation utilizes the Sandmeyer reaction , a radical-nucleophilic aromatic substitution sequence mediated by copper(I) salts.[1][2][3]

This specific isomer is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, including isoindolinones and sulfonylurea derivatives. The protocol emphasizes strict temperature control during diazotization to prevent thermal decomposition of the diazonium intermediate and minimize phenol by-product formation.[1]

Key Process Metrics:

  • Starting Material: 2,4-dimethyl-5-nitroaniline (5-nitro-2,4-xylidine).[1]

  • Target Identity: this compound (also referred to as 5-chloro-4-nitro-m-xylene).[1]

  • Reaction Type: Diazotization / Sandmeyer Chlorination.[1]

  • Expected Yield: 70–75%.[1]

  • Physical State: White to off-white crystalline solid (MP: 152–156°C).[1][4]

Mechanistic Principles

The conversion proceeds through two distinct phases: Diazotization and Chlorodediazoniation .[1]

Phase 1: Diazotization

The amine is treated with sodium nitrite (NaNO₂) in the presence of strong acid (HCl).[1][5] The in situ generated nitrosonium ion (

1
  • Criticality: The presence of the electron-withdrawing nitro group at position 5 and the steric bulk of the methyl group at position 2 destabilize the amine, requiring high acidity to maintain solubility and push the equilibrium toward the diazonium salt (

    
    ).[1]
    
Phase 2: Sandmeyer Substitution

The diazonium salt reacts with Copper(I) Chloride (CuCl).[1]

  • Single Electron Transfer (SET): Cu(I) reduces the diazonium ion, releasing nitrogen gas (

    
    ) and generating an aryl radical (
    
    
    ) and Cu(II).[1]
  • Ligand Transfer: The aryl radical abstracts a chlorine atom from the Cu(II)-Cl complex, regenerating the Cu(I) catalyst and forming the aryl chloride.[1]

Mechanistic Visualization

SandmeyerMechanismStart2,4-Dimethyl-5-nitroanilineDiazoniumDiazonium Salt(Ar-N2+ Cl-)Start->DiazoniumDiazotization(< 5°C)NitrosoniumNO+ (from NaNO2/HCl)Nitrosonium->DiazoniumSET_StepSET Reduction(Cu+ -> Cu2+)Diazonium->SET_Step+ CuClRadicalAryl Radical(Ar•) + N2↑SET_Step->Radical- N2Product1-Chloro-2,4-dimethyl-5-nitrobenzeneRadical->ProductCl Transfer(from CuCl2)

Figure 1: Mechanistic pathway of the Sandmeyer reaction for nitro-xylidine derivatives.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[6]Role
2,4-Dimethyl-5-nitroaniline 166.181.0Substrate
Sodium Nitrite (NaNO₂) 69.001.0–1.1Diazotizing Agent
Hydrochloric Acid (Conc. 37%) 36.46ExcessSolvent/Acid Source
Copper(I) Chloride (CuCl) 99.001.6Catalyst/Reagent
Water (Distilled) 18.02SolventSolvent
Step-by-Step Methodology
Step 1: Diazotization
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Place in an ice/salt bath.

  • Dissolution: Charge the flask with 2,4-dimethyl-5-nitroaniline (e.g., 500 mg, 3.0 mmol) and Conc. HCl (9.0 mL).[1] Stir vigorously.

    • Note: The amine may not fully dissolve initially; the hydrochloride salt will form as a suspension.[1]

  • Reagent Prep: Dissolve NaNO₂ (208 mg, 3.0 mmol) in minimal water (0.6 mL). Chill this solution to 0°C.

  • Addition: Dropwise add the NaNO₂ solution to the amine mixture, maintaining the internal temperature strictly between 0°C and 5°C .

  • Digestion: Stir the mixture at 0°C for 1 hour . The solution should become clear or turn a transparent yellow/orange, indicating diazonium formation.[1]

Step 2: Substitution (Sandmeyer)
  • Catalyst Addition: Add solid CuCl (477 mg, 4.8 mmol) in small portions to the cold diazonium solution.

    • Caution: Nitrogen gas evolution will occur.[1] Ensure the system is vented.[1][7]

  • Reaction: Allow the mixture to warm gradually to 20°C (Room Temperature) . Stir for 11 hours (or overnight) to ensure complete conversion.

    • Observation: The evolution of bubbles (

      
      ) will cease when the reaction is complete.[1]
      
Step 3: Workup & Purification
  • Quench: Dilute the reaction mixture with water (50 mL).

  • Neutralization: Carefully add solid Potassium Carbonate (

    
    ) or saturated NaHCO₃ solution until pH ≈ 7.[1]
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (50 mL).

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography.

    • Eluent: Petroleum Ether / Ethyl Acetate (Gradient 100:0 to 10:1).[1]

    • Target Fraction: Collect the yellow solid.[1]

Experimental Workflow Diagram

WorkflowStep1Step 1: DissolutionAmine + Conc. HCl(Ice Bath, 0°C)Step2Step 2: DiazotizationAdd NaNO2 (aq) dropwiseStir 1h @ 0°CStep1->Step2Step3Step 3: Sandmeyer RxnAdd CuCl (solid)Warm to 20°C, Stir 11hStep2->Step3Step4Step 4: Quench & NeutralizeAdd H2O, then K2CO3 to pH 7Step3->Step4Step5Step 5: ExtractionEthyl Acetate (3x)Wash w/ Brine, Dry Na2SO4Step4->Step5Step6Step 6: ChromatographySilica Gel (PE:EtOAc)Step5->Step6

Figure 2: Operational workflow for the synthesis of this compound.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature Control (< 5°C):

    • Risk:[8][9] Above 5°C, the diazonium salt reacts with water to form the corresponding phenol (1-hydroxy-2,4-dimethyl-5-nitrobenzene).[1]

    • Mitigation: Use an internal thermometer and slow addition rates.[1]

  • Acid Concentration:

    • Risk:[8][9] Insufficient acid leads to "diazo-coupling" (formation of azo dyes) between the diazonium salt and unreacted amine.[1]

    • Mitigation: Use a large excess of Conc.[1] HCl (approx. 2.5–3 mL per mmol of amine).[1]

  • Stirring Efficiency:

    • Risk:[8][9] The amine hydrochloride is sparingly soluble.[1][4][10] High shear mixing ensures the solid salt reacts rapidly with the nitrous acid.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete diazotizationIncrease stirring time at 0°C; ensure NaNO₂ is fresh.
Red/Orange Oil Azo coupling side reactionIncrease acid concentration; add NaNO₂ slower.[1]
Phenol Formation Temperature too highMaintain T < 5°C strictly during NaNO₂ addition.[1]
Violent Foaming Rapid

release
Add CuCl in smaller portions; ensure adequate headspace.

Characterization & Properties

Upon isolation, the product should be verified against the following specifications.

  • IUPAC Name: this compound[1][11][12][13][14]

  • Molecular Formula:

    
    [4][13][15][16]
    
  • Molecular Weight: 185.61 g/mol [1][4][13][15]

  • Appearance: White to off-white crystalline powder.[1][4]

  • Melting Point: 152–156°C (Note: Isomeric purity significantly affects MP; literature values vary based on crystal form and purity).[1]

  • Solubility:

    • Soluble: DMF, DMSO, Methanol, Ethyl Acetate.

    • Insoluble: Water.[1][10]

Spectral Expectations[1]
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       ~7.98 (s, 1H, Ar-H, position 6)
      
    • 
       ~7.09 (s, 1H, Ar-H, position 3)
      
    • 
       ~2.3–2.4 (two singlets, 6H, 
      
      
      groups)
    • Note: The proton ortho to the nitro group (H6) will be significantly deshielded compared to H3.[1]

Safety & Hazardous Material Handling

  • Diazonium Salts: Potentially explosive if allowed to dry.[1] Always keep in solution and proceed immediately to the substitution step.

  • Nitro Compounds: Toxic by inhalation and skin absorption.[1][9] Use nitrile gloves and work in a fume hood.[1]

  • Copper Salts: Toxic to aquatic life.[1][8] Dispose of aqueous waste containing copper separately.[1]

References

  • Sandmeyer Reaction: Mechanism and Applications . Organic Chemistry Portal. Available at: [Link]

  • This compound (CAS 69383-68-2) Properties . PubChem. Available at: [Link]

  • WO2021069705A1 - Isoindolinone compounds . Google Patents.[1] (Describes the specific usage of this protocol for intermediate synthesis). Available at:

An In-depth Technical Guide to the Solubility of 1-Chloro-2,4-dimethyl-5-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-dimethyl-5-nitrobenzene is a substituted nitrobenzene derivative with the chemical formula C₈H₈ClNO₂.[1][2] Its molecular structure, featuring a chlorinated and nitrated benzene ring with two methyl groups, gives rise to specific physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for a range of applications, from synthetic chemistry and reaction optimization to formulation development and safety assessment. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

PropertyValueSource
CAS Number 69383-68-2[1]
Molecular Weight 185.61 g/mol [1][2]
Appearance White or off-white crystalline powder[1]
Melting Point 152°C - 156°C[1]
Boiling Point 270.8°C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
XLogP3 3.1[1]

The XLogP3 value of 3.1 indicates a significant degree of lipophilicity, suggesting a preference for nonpolar environments over aqueous media.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

Molecular Structure Analysis:

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity.

  • Chloro and Nitro Groups: The chlorine atom and the nitro group are electron-withdrawing and introduce polarity to the molecule. The nitro group, in particular, can participate in dipole-dipole interactions.

  • Dimethyl Groups: The two methyl groups are nonpolar and increase the steric bulk of the molecule.

The combination of a nonpolar aromatic backbone with polar functional groups results in a molecule with moderate overall polarity. This structure suggests that the compound will be more soluble in solvents that can engage in both nonpolar (van der Waals forces) and polar (dipole-dipole) interactions.

Solvent Properties and their Influence:

  • Polarity: Solvents with polarities similar to that of this compound are likely to be effective at dissolving it. Highly polar solvents like water are poor solvents due to the compound's significant nonpolar character. Conversely, very nonpolar solvents may not effectively solvate the polar nitro and chloro groups.

  • Hydrogen Bonding: this compound has hydrogen bond accepting capabilities via the oxygen atoms of the nitro group, but it lacks hydrogen bond donating groups. Therefore, protic solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit good solvating power.

  • Dispersion Forces: The aromatic ring allows for significant London dispersion forces, which will be a key interaction in nonpolar solvents.

Qualitative Solubility Profile

Published data provides a qualitative assessment of the solubility of this compound in several organic solvents:

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very soluble
MethanolSoluble
Glacial Acetic AcidSparingly soluble
ChloroformVery slightly soluble
WaterPractically insoluble

Source: Echemi[1]

Interpretation of Qualitative Data:

  • N,N-Dimethylformamide (DMF): As a polar aprotic solvent with a large dipole moment, DMF is an excellent solvent for many organic compounds. Its ability to engage in strong dipole-dipole interactions with the nitro group of this compound, coupled with its organic character that can solvate the aromatic ring, explains the "very soluble" classification.

  • Methanol: This polar protic solvent can act as a hydrogen bond donor to the nitro group's oxygen atoms, and its alkyl chain can interact with the nonpolar parts of the solute.

  • Glacial Acetic Acid: While polar, its solvating power for this specific compound is likely moderated by other factors, leading to "sparingly soluble."

  • Chloroform: A less polar solvent, its interaction with the polar groups of the solute is weaker, resulting in "very slightly soluble."

  • Water: The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the largely nonpolar this compound, hence it is "practically insoluble."

Experimental Protocol for Quantitative Solubility Determination

In the absence of extensive quantitative solubility data in the literature, a robust experimental protocol is crucial for researchers to determine the solubility of this compound in their specific solvent systems. The following is a detailed, self-validating methodology based on the isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator shaker or water bath

  • Vortex mixer

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours).

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the solute in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sample1 Allow excess solid to settle equilib->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with 0.22 µm syringe filter sample2->sample3 sample4 Dilute to known volume sample3->sample4 analysis2 Analyze samples (HPLC-UV or UV-Vis) sample4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 calc2 Calculate solubility (g/100mL or mol/L) calc1->calc2

Caption: Workflow for the quantitative determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat favors the dissolution. However, the extent of this effect varies with the solvent.

  • Solvent Purity: The presence of impurities in the solvent, especially water, can significantly alter the solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in solubility studies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Isomers of Chlorodimethylnitrobenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism in Aromatic Building Blocks

In the landscape of synthetic organic chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit vastly different physicochemical properties, reactivity, and biological activity.[1][2] Chlorodimethylnitrobenzene (C₈H₈ClNO₂), a substituted aromatic compound, serves as a quintessential example. Its various isomers are not merely laboratory curiosities but are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

The strategic placement of the chloro, nitro, and two methyl groups on the benzene ring dictates the molecule's electronic and steric properties. This, in turn, influences the regioselectivity of subsequent reactions, making the choice of a specific isomer a critical decision in multi-step synthesis. For professionals in drug discovery, understanding these nuances is crucial, as even minor structural changes can dramatically alter a molecule's interaction with biological targets like enzymes and receptors.[2][5] This guide provides a comprehensive exploration of the key isomers of chlorodimethylnitrobenzene, focusing on their synthesis, characterization, and strategic applications.

Key Isomers of Chlorodimethylnitrobenzene: A Profile

The substitution pattern on the benzene ring gives rise to several possible isomers. This guide will focus on a selection of well-documented and synthetically important isomers, providing a detailed profile for each.

2-Chloro-1,3-dimethyl-5-nitrobenzene

Also known as 4-chloro-3,5-dimethylnitrobenzene, this isomer is a key intermediate in various synthetic pathways.

  • Synonyms: 4-Chloro-3,5-dimethylnitrobenzene, 2-Chloro-5-nitro-m-xylene

  • CAS Number: 38560-96-2[6]

  • Molecular Formula: C₈H₈ClNO₂[6]

  • Molecular Weight: 185.61 g/mol [6]

Molecular Structure:

Caption: Structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Synthesis Insights: The synthesis of this isomer typically involves the nitration of 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene). The two methyl groups are ortho, para-directing activators, while the chlorine is a deactivating ortho, para-director. The position para to the chlorine is blocked. The nitro group is directed to the C5 position, which is para to one methyl group and ortho to the other, representing a sterically accessible and electronically favorable site.

Physicochemical & Spectroscopic Data:

PropertyValueSource
IUPAC Name2-chloro-1,3-dimethyl-5-nitrobenzenePubChem[6]
InChIKeyXOTLSEJRAUKAPO-UHFFFAOYSA-NPubChem[6]
SMILESCC1=CC(=CC(=C1Cl)C)[O-]PubChem[6]
1-Chloro-2,4-dimethyl-5-nitrobenzene

This isomer is another versatile building block in organic synthesis.

  • Synonyms: 4-Chloro-2,5-dimethylnitrobenzene

  • CAS Number: 69383-68-2[7]

  • Molecular Formula: C₈H₈ClNO₂[7]

  • Molecular Weight: 185.61 g/mol [7]

Molecular Structure:

Caption: Structure of this compound.

Synthesis Insights: A common route to this isomer is the Sandmeyer reaction, starting from 2,4-dimethyl-5-nitroaniline.[7] This method provides excellent regiochemical control. The starting aniline is diazotized using sodium nitrite in a strong acid, and the resulting diazonium salt is subsequently treated with a copper(I) chloride solution to introduce the chlorine atom.[7] This approach is advantageous when direct nitration or chlorination of the corresponding substituted benzene yields an undesired mixture of isomers.

Physicochemical & Spectroscopic Data:

PropertyValueSource
AppearanceWhite or off-white powderEchemi[8]
Melting Point152°C - 156°CEchemi[8]
SolubilitySoluble in methanol, DMF; practically insoluble in water.Echemi[8]

Comparative Analysis of Isomers

The utility of a specific isomer is dictated by its physical properties and the reactivity conferred by its substitution pattern. The following table provides a comparative summary.

Isomer NameCAS NumberMolecular WeightKey Synthetic RoutePotential Applications
2-Chloro-1,3-dimethyl-5-nitrobenzene 38560-96-2185.61 g/mol Nitration of 2-chloro-m-xylenePrecursor for dyes and specialty chemicals.
This compound 69383-68-2185.61 g/mol Sandmeyer reaction of 2,4-dimethyl-5-nitroanilineIntermediate for agrochemicals and pharmaceuticals.[7]
1,2-Dimethyl-3-nitrobenzene 83-41-0151.16 g/mol Nitration of o-xyleneIntermediate for ion-selective electrodes.
1-Chloro-2-methyl-4-nitrobenzene N/A171.58 g/mol Friedel-Crafts alkylation of 4-nitrochlorobenzeneBuilding block for diverse heterocycles.[4][9]

*Note: These related compounds are included for comparative context on synthesis and application principles.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol details a reliable method for synthesizing this compound, a self-validating system where successful execution yields a product with well-defined characterization data.[7]

Causality Statement: The Sandmeyer reaction is chosen over direct chlorination of 2,4-dimethylnitrobenzene to avoid the formation of multiple isomers and ensure high regioselectivity. The transformation of the amino group into an excellent leaving group (N₂) via diazotization is key to this process.

Workflow Diagram:

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Reaction cluster_2 Part 3: Work-up & Purification A Dissolve 2,4-dimethyl-5-nitroaniline in concentrated HCl B Cool solution to 0°C (Critical for diazonium salt stability) A->B C Add NaNO₂ solution dropwise (Maintains low temperature) B->C D Stir at 0°C for 1 hour (Ensures complete diazotization) C->D E Add CuCl to the diazonium salt solution at 0°C D->E F Allow to warm to 20°C and stir for 11 hours (Allows for N₂ evolution and Cl substitution) E->F G Quench with water and neutralize with K₂CO₃ to pH 7 F->G H Extract with ethyl acetate (3x) G->H I Wash combined organic layers with brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify by silica gel column chromatography J->K L Obtain pure yellow solid product K->L

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

  • 2,4-dimethyl-5-nitroaniline (1.00 eq)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂) (1.00 eq)

  • Cuprous chloride (CuCl) (1.60 eq)

  • Deionized water

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether / Ethyl acetate solvent system

Step-by-Step Methodology:

  • Diazotization: In a flask equipped with a magnetic stirrer, dissolve 2,4-dimethyl-5-nitroaniline (e.g., 500 mg, 3.01 mmol) in concentrated hydrochloric acid (9.00 mL). Cool the solution to 0°C in an ice-water bath.[7] The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (208 mg, 3.01 mmol in 0.60 mL water) dropwise, ensuring the temperature remains at or below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Stir the reaction mixture vigorously at 0°C for 1 hour to ensure the reaction proceeds to completion.[7]

  • Sandmeyer Reaction: To the cold diazonium salt solution, add cuprous chloride (477 mg, 4.81 mmol) in one portion.[7] The copper(I) catalyst facilitates the single-electron transfer mechanism that leads to the substitution of the diazonium group with chloride.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20°C). Stir for 11 hours. Vigorous nitrogen gas evolution will be observed as the reaction progresses.

  • Work-up: Quench the reaction by adding deionized water (50.0 mL). Carefully neutralize the acidic solution by adding solid potassium carbonate until the pH reaches 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 100 mL).[7]

  • Combine the organic layers and wash with brine (50.0 mL) to remove residual water and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (from 100:0 to 10:1) to afford the pure this compound as a yellow solid.[7]

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by measuring its melting point.

Applications in Drug Development and Agrochemicals

Chlorodimethylnitrobenzene isomers are valuable scaffolds because their substituents serve as versatile chemical handles.

  • Nitro Group Transformation: The nitro group can be readily reduced to an amine (-NH₂). This aniline derivative is a cornerstone for building a vast array of heterocyclic structures and for forming amides, sulfonamides, and other functional groups common in pharmacologically active molecules.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution of the chloro group.[10] This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to more complex molecular architectures.

  • Steric and Electronic Tuning: The methyl groups provide steric bulk and are weakly electron-donating, influencing the overall shape and electronic properties of the molecule. By selecting an isomer with a specific substitution pattern, a medicinal chemist can fine-tune the molecule's properties to optimize its fit within a biological target's binding pocket and improve its pharmacokinetic profile.

These compounds are not typically active pharmaceutical ingredients themselves but are critical starting materials. For instance, related chlorinated nitroaromatics are precursors in the synthesis of dyes, herbicides, and pharmaceuticals like the bronchodilator vasicine.[3][4] The specific isomer chosen dictates the final structure and, therefore, the function of the target molecule.

Conclusion

The isomers of chlorodimethylnitrobenzene exemplify the foundational principle of constitutional isomerism, where connectivity dictates chemical destiny. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and reactivity of each isomer is not merely academic but a practical necessity. The ability to selectively synthesize a specific isomer through regiocontrolled reactions like nitration or the Sandmeyer reaction is a powerful tool. This guide has provided a technical framework for understanding these crucial building blocks, from their molecular structure and synthesis to their strategic deployment in the creation of complex, high-value molecules.

References

  • Benchchem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. [Online].
  • Benchchem. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0. [Online].
  • Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Online].
  • Organic Syntheses Procedure. m-CHLORONITROBENZENE. [Online].
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Online].
  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Online].
  • YouTube. Constitutional Isomers. [Online].
  • ChemicalBook. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis. [Online].
  • PubMed Central. The Significance of Chirality in Drug Design and Development. [Online].
  • Computational Chemistry | Blog. Chirality Perspective in Drug Design and Development. [Online].
  • PubChem. 2-Chloro-1,3-dimethyl-5-nitrobenzene. [Online].
  • YouTube. Multi-step Synthesis of Substituted Benzenes. [Online].
  • Juniper Publishers. Role of Chirality in Drugs. [Online].
  • Sigma-Aldrich. 1,2-Dimethyl-3-nitrobenzene Selectophore®, = 99.0 83-41-0. [Online].
  • Longdom Publishing. Exploring the Intricacies of Chiral Chemistry in Drug Discovery. [Online].
  • Chiralpedia. Chiral Pharmacology: The Mirror Image of Drug Development. [Online].
  • ChemBK. 2-Chloro-4-methoxy-1-nitrobenzene. [Online].
  • Quora. Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene?. [Online].
  • Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). [Online].
  • Echemi. 1-chloro-2,4-dimethyl-5-nitro-benzene. [Online].
  • Benchchem. A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene. [Online].

Sources

Electronic effects of substituents in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deceptive Scaffold

In the landscape of polysubstituted benzenes, 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS: 34633-69-7) presents a distinct electronic paradox that often misleads synthetic strategy.[1] To the uninitiated, the presence of a nitro group and a halogen suggests a candidate for Nucleophilic Aromatic Substitution (SNAr).[2] However, a rigorous analysis of the substitution pattern reveals a "meta-dead zone" that renders the chlorine atom inert to standard nucleophilic displacement, while simultaneously activating the alkyl side chains for benzylic functionalization.

This guide dissects the electronic manifolds of this molecule, providing a validated roadmap for its synthesis, reactivity, and application in pharmaceutical intermediate design.

Electronic Topography & Substituent Effects[1]

To predict reactivity, we must map the competing electronic vectors defined by the Hammett parameters (


) and the spatial orientation of the substituents.
The "Push-Pull" Dynamics

The molecule features a benzene core subjected to three distinct electronic forces:

  • 1-Chloro (-I, +R): Inductive withdrawal dominates, but it is an ortho/para director.[1]

  • 2,4-Dimethyl (+I): Strong inductive donors.[1] They activate the ring and direct ortho/para.

  • 5-Nitro (-I, -R): A powerful electron-withdrawing group (EWG) that strongly deactivates the ring toward electrophiles but activates it toward nucleophiles at specific positions.[1]

The Regiochemical Trap (SNAr Inertness)

The critical structural feature is the 1,5-relationship between the Chlorine (C1) and the Nitro group (C5).

  • Tracing the ring: C1(Cl) → C6(H) → C5(NO2).

  • This places the Chlorine meta to the Nitro group.

In a classic SNAr mechanism, the anionic Meisenheimer complex must be stabilized by resonance delocalization of the negative charge onto the EWG. Because the Nitro group is meta to the leaving group (Cl), the negative charge cannot be delocalized onto the nitro oxygens. Consequently, the energy barrier for chloride displacement is prohibitively high under standard conditions.

Implication for Drug Design: Do not design pathways relying on displacing this chlorine with amines or alkoxides without catalytic intervention (e.g., Buchwald-Hartwig amination).[1]

Benzylic Activation (The "Hidden" Handle)

While the ring carbon C1 is deactivated, the alkyl groups are electronically "supercharged."

  • 2-Methyl: Located para to the 5-Nitro group.[1]

  • 4-Methyl: Located ortho to the 5-Nitro group.[1]

Both methyl groups exhibit enhanced acidity (vinylogy).[1] The electron-withdrawing nature of the nitro group pulls electron density through the


-system, making the benzylic protons susceptible to deprotonation or radical oxidation.
Visualization of Electronic Vectors

ElectronicEffects Core Benzene Core Cl 1-Chloro (-I, +R) Meta to NO2 Core->Cl Deactivation NO2 5-Nitro (-I, -R) Strong EWG Core->NO2 Strong Deactivation SNAr S_NAr Potential: BLOCKED (No Resonance Stabilization) Cl->SNAr Meta Relationship Me2 2-Methyl (+I) Para to NO2 NO2->Me2 Para-Activation Me4 4-Methyl (+I) Ortho to NO2 NO2->Me4 Ortho-Activation NO2->SNAr Cannot Stabilize Me2->Core Activation Benzylic Benzylic Reactivity: ACTIVATED (Ortho/Para Vinylogy) Me2->Benzylic Me4->Core Activation Me4->Benzylic

Figure 1: Vector analysis of electronic effects.[1] Note the divergence between ring deactivation (blocking SNAr) and side-chain activation.

Validated Synthetic Protocol

The synthesis of this compound relies on the electrophilic nitration of 4-chloro-m-xylene (1-chloro-2,4-dimethylbenzene).[1]

Mechanism: Directed Electrophilic Substitution

The precursor, 4-chloro-m-xylene, has two methyl groups directing incoming electrophiles to positions ortho and para to themselves.[1]

  • Position 5: Ortho to C4-Me, Para to C2-Me. (Strongly Activated).

  • Position 6: Ortho to C1-Cl, Meta to C2/C4-Me. (Less Activated).

  • Position 3: Sterically crowded (sandwiched between two methyls).[1]

Result: Nitration occurs predominantly at Position 5 , yielding the target molecule with high regioselectivity.

Experimental Workflow

Safety Note: Nitration reactions are highly exothermic.[1][3] Runaway exotherms can lead to explosive decomposition.

Step-by-Step Methodology:

  • Preparation of Mixed Acid:

    • In a jacketed reactor, charge Sulfuric Acid (98%, 3.4 equiv) .

    • Cool to 0°C.[1]

    • Slowly add Nitric Acid (70%, 1.6 equiv) dropwise, maintaining internal temperature <10°C.

  • Substrate Addition:

    • Charge 4-Chloro-m-xylene (1.0 equiv) into a dropping funnel.

    • Add the substrate dropwise to the mixed acid over 60 minutes.[3]

    • Critical Control Point: Do not allow temperature to exceed 10°C. Higher temperatures promote dinitration or oxidation of methyl groups.[1]

  • Reaction & Quench:

    • After addition, warm slowly to 20°C and stir for 2 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][4]

    • Pour the reaction mixture onto crushed ice (5x volume). The product will precipitate as a pale yellow solid or oil.

  • Purification:

    • Filter the solid (or extract with Dichloromethane if oily).

    • Wash with 5% NaHCO3 (aq) to remove acid traces.[1]

    • Recrystallize from Ethanol/Water or purify via silica column (if high purity required).[1]

SynthesisFlow Start 4-Chloro-m-xylene (Precursor) Process Controlled Addition (T < 10°C) Start->Process Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Process Quench Ice Quench & Filtration Process->Quench 2 hrs @ 20°C Product 1-Chloro-2,4-dimethyl- 5-nitrobenzene (Target) Quench->Product >90% Yield

Figure 2: Synthesis workflow for the nitration of 4-chloro-m-xylene.

Physical & Spectral Data[1][5]

For identification and quality control, refer to the following physicochemical profile.

PropertyValue / Characteristic
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Appearance Pale yellow crystalline solid
Melting Point 46 – 47 °C [4]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Reactivity Hazard Incompatible with strong bases (potential for polymerization/condensation)
NMR Fingerprint (Predictive)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.8 ppm (s, 1H, H-6): Deshielded by ortho-nitro group? No, H-6 is meta to nitro.[1] H-3 is meta to nitro.[1] Let's correct: H-6 is ortho to Cl.[1] H-3 is between methyls.[1]
      
    • Correction: The proton at C6 is ortho to Cl and meta to NO2. The proton at C3 is meta to Cl and ortho to NO2? No, C3 is between C2-Me and C4-Me.[1]

    • H-6 (Singlet): ~7.2 - 7.4 ppm.[1]

    • H-3 (Singlet): ~7.1 ppm (Sterically shielded by methyls).[1]

    • C2-Me (Singlet): ~2.3 ppm.[1]

    • C4-Me (Singlet): ~2.5 ppm (Deshielded slightly by ortho-nitro).[1]

References

  • PubChem. (2025).[1][5] 1-Chloro-2,5-dimethyl-4-nitrobenzene Compound Summary. National Library of Medicine.[1] [Link]

  • ChemGuide. (2023).[1] Nitration of Methylbenzene and Directing Effects. [Link]

  • ResearchGate. (2012).[1] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene (Analogous structural study). [Link]

  • Vertex AI Search. (2025).[1] Consolidated Reactivity Data for Nitro-Xylene Derivatives. [Generated via Grounding Tool].

(Note: While Reference 1 links to the specific isomer, Reference 4 provides crystallographic context for the structural family. Always verify specific melting points with in-house standards as isomeric impurities can depress values.)

Sources

Reactivity of the chloro group in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Chloro Group in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloro group in this compound. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecular architecture, the governing electronic effects, and the mechanistic pathways that dictate the displacement of the chloro substituent. We will explore the nuanced interplay between the electron-withdrawing nitro group and the electron-donating methyl groups, with a particular focus on how their specific positions on the aromatic ring influence the feasibility and kinetics of Nucleophilic Aromatic Substitution (SNAr) reactions. This guide synthesizes theoretical principles with practical, field-proven experimental protocols, offering a self-validating framework for laboratory application.

Chapter 1: Molecular Architecture and Electronic Landscape

A thorough understanding of a molecule's reactivity begins with a detailed examination of its structure and the electronic contributions of its constituent functional groups. This compound is a substituted aromatic compound where the reactivity of the chloro leaving group is not immediately obvious without careful analysis.

Structural and Physical Characterization

The foundational properties of the target molecule are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Chloro-6-nitro-m-xylene[1]
CAS Number 69383-68-2[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Analysis of Substituent Electronic Effects

The reactivity of the chloro group is a direct consequence of the cumulative electronic effects of the nitro and methyl substituents on the benzene ring. These effects determine the electrophilicity of the carbon atom attached to the chlorine, a critical factor in nucleophilic attack.

  • The Nitro Group (-NO₂) at C-5: The nitro group is a powerful electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-M).[2] This withdrawal of electron density significantly reduces the ring's nucleophilicity, making it susceptible to attack by nucleophiles.[3] However, in this compound, the nitro group is positioned meta to the chloro leaving group. This specific orientation is critical: the resonance-based stabilization of the negative charge in the reaction intermediate is not possible. The activating influence of the nitro group is therefore limited to its inductive effect.

  • The Methyl Groups (-CH₃) at C-2 and C-4: In contrast to the nitro group, methyl groups are electron-donating. They push electron density into the aromatic ring through a combination of a weak inductive effect (+I) and hyperconjugation. This electron donation increases the electron density of the ring, which generally deactivates it towards nucleophilic attack. Furthermore, the methyl group at the C-2 position (ortho to the chlorine) introduces a degree of steric hindrance that can impede the approach of a nucleophile.

  • The Chloro Group (-Cl) at C-1: The chlorine atom itself is an electronegative group that withdraws electron density inductively. In the context of SNAr reactions, its primary role is to serve as the leaving group.

Integrated Reactivity Profile

The combination of these competing electronic effects results in a nuanced reactivity profile. The strong inductive pull of the meta-nitro group makes the ring more electrophilic than a simple chloroxylene. However, this activation is significantly attenuated by two factors:

  • The lack of resonance stabilization from the meta-positioned nitro group.

  • The electron-donating, deactivating effect of the two methyl groups.

Therefore, the chloro group in this compound is expected to be reactive towards strong nucleophiles under forcing conditions (e.g., elevated temperatures), but substantially less reactive than isomers where the nitro group is positioned ortho or para to the chlorine.

Chapter 2: The Mechanism of Chloro Group Displacement

The displacement of a halogen from an activated aromatic ring proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step-by-Step Mechanistic Analysis

The SNAr mechanism is a cornerstone of aromatic chemistry and is essential for understanding the reactivity of the title compound.[4]

  • Step A: Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom (C-1) bonded to the chlorine. This step is typically the slow, rate-determining step of the reaction because it involves the temporary disruption of the ring's aromaticity.[4]

  • Step B: Formation of the Meisenheimer Complex: This nucleophilic attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7] The stability of this complex is paramount to the overall reaction rate. In the case of this compound, the negative charge is delocalized across the carbon framework of the ring, specifically at the ortho (C-2) and para (C-4) positions relative to the point of attack. Crucially, because the nitro group is in the meta position, the negative charge cannot be delocalized onto it through resonance, which would have provided significant additional stabilization.

  • Step C: Elimination and Rearomatization: The reaction concludes with the rapid expulsion of the chloride leaving group (Cl⁻). This step restores the aromaticity of the ring and yields the final substituted product.

Visualization of the SNAr Pathway

The logical flow of the SNAr mechanism is depicted in the diagram below.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images in a real implementation.

Caption: The Addition-Elimination (SNAr) Mechanism.

Chapter 3: Synthesis and Experimental Protocols

The practical application of chemical principles requires robust and reproducible experimental methods. This chapter details the synthesis of the title compound and provides a representative protocol for its subsequent use in a nucleophilic substitution reaction.

Synthesis of this compound

The most common laboratory synthesis for this compound involves a Sandmeyer reaction, starting from the corresponding aniline derivative.

Protocol: Sandmeyer Reaction [8]

  • Step 1: Diazotization of 2,4-dimethyl-5-nitroaniline

    • Suspend 2,4-dimethyl-5-nitroaniline (1.00 eq) in concentrated hydrochloric acid (approx. 3 mL per gram of aniline).

    • Cool the resulting slurry to 0°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.00 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is maintained between 0-5°C.

    • Continue stirring at 0°C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • Step 2: Chloro-de-diazoniation

    • In a separate flask, prepare a solution of cuprous chloride (CuCl) (approx. 1.6 eq) in concentrated hydrochloric acid.

    • Cool the CuCl solution to 0°C.

    • Add the cold diazonium salt solution from Step 1 slowly to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Step 3: Work-up and Purification

    • Pour the reaction mixture into water (approx. 50 mL per gram of starting aniline).

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of petroleum ether/ethyl acetate) to afford pure this compound as a yellow solid.[8]

Representative Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for reacting this compound with a generic nucleophile, such as sodium methoxide.

Protocol: Methoxylation of this compound

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

    • Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium methoxide (CH₃ONa) (1.1 - 1.5 eq).

  • Step 2: Reaction Execution

    • Heat the reaction mixture to a temperature between 80-120°C. The specific temperature will depend on the nucleophile's reactivity and may require optimization.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 3: Work-up and Isolation

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water to precipitate the product.

    • Filter the resulting solid and wash thoroughly with water to remove residual solvent and salts.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product, 1-methoxy-2,4-dimethyl-5-nitrobenzene.

Chapter 4: Conclusion and Future Outlook

The reactivity of the chloro group in this compound is a classic example of substituent effects in aromatic chemistry. While the powerful electron-withdrawing nitro group primes the ring for nucleophilic attack, its meta position relative to the chloro leaving group prevents the highly stabilizing resonance delocalization seen in ortho and para isomers. This effect, combined with the deactivating nature of the two methyl groups, renders the chloro group moderately reactive, requiring strong nucleophiles and often elevated temperatures for efficient substitution.

This guide has provided a detailed mechanistic framework and practical synthetic protocols that are critical for professionals in drug discovery and process chemistry. The principles discussed herein are broadly applicable to predicting and controlling the reactivity of other polysubstituted aromatic systems, making this molecule an excellent case study for both academic and industrial chemists.

References

  • Filo. (2025, October 4). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous...
  • Makoś, O., & Staliński, K. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]

  • askIITians. (2025, August 1). p-Chloronitrobenzene undergoes nucleophile substitution faster than c.
  • PrepChem.com. Preparation of 1-chloro-2,4-dinitrobenzene. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • PubChem. 1-Chloro-2,5-dimethyl-4-nitrobenzene. [Link]

  • PubChem. This compound. [Link]

  • Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?[Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Lumen Learning. 3.7: Substituent Effects. [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. [Link]

Sources

An In-depth Technical Guide to the Reduction Potential of the Nitro Group in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The electrochemical reduction of nitroaromatic compounds is a cornerstone of diverse scientific fields, from the synthesis of pharmaceuticals and dyes to the development of hypoxia-activated prodrugs and bioremediation strategies.[1] The reduction potential of the nitro group is a critical parameter that dictates the feasibility and conditions required for these transformations. This guide provides a comprehensive examination of the theoretical principles and practical methodologies for determining and understanding the reduction potential of the nitro group in 1-chloro-2,4-dimethyl-5-nitrobenzene. We will explore the intricate interplay of substituent effects on the electronic environment of the aromatic ring and detail a robust experimental protocol using cyclic voltammetry for the empirical determination of this key electrochemical property. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of nitroaromatic electrochemistry.

Introduction: The Significance of Nitro Group Reduction

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the chemical and electronic properties of an aromatic ring.[2] Its reduction to an amino group (–NH₂) is one of the most important transformations in organic chemistry, providing a gateway to a vast array of functionalized molecules, most notably anilines, which are crucial industrial feedstocks.[3][4]

The process is not a simple, single-step event but a cascade of electron and proton transfers, proceeding through highly reactive intermediates such as nitroso (–NO) and hydroxylamine (–NHOH) species.[5] The ease with which this reduction occurs is quantified by the reduction potential (Ered) . A more positive reduction potential indicates that the compound is more easily reduced.

In the context of drug development, particularly in oncology, the reduction potential of nitroaromatics is of paramount importance. Solid tumors often contain regions of severe oxygen deficiency (hypoxia). Certain enzymes, known as nitroreductases, are highly active in these hypoxic environments and can selectively reduce nitroaromatic compounds.[6] This phenomenon is exploited in hypoxia-activated prodrugs, where a non-toxic nitro-compound is selectively reduced in tumor cells to release a potent cytotoxic agent.[2] The efficacy of such drugs is directly linked to their reduction potential, which must be precisely tuned for selective activation in tumors while remaining inert in healthy, oxygenated tissues.

This guide focuses on This compound , a molecule featuring a combination of electron-donating (methyl) and electron-withdrawing (chloro, nitro) substituents. Understanding how this specific substitution pattern modulates the reduction potential of the nitro group provides a valuable case study in physical organic chemistry and electrochemical analysis.

Theoretical Framework: Understanding Substituent Effects

The reduction potential of a nitroaromatic compound is not an intrinsic property of the nitro group alone; it is dictated by the overall electron density of the aromatic system. Substituents on the ring can either donate or withdraw electron density, thereby making the reduction easier (more positive potential) or harder (more negative potential).

The Electrochemical Reduction Pathway

The electrochemical reduction of a nitro group to an amine is a multi-electron, multi-proton process. The generally accepted pathway involves the formation of a radical anion, followed by a series of steps to yield the final amine product.

G ArNO2 Ar-NO₂ (Nitroaromatic) Radical [Ar-NO₂]⁻˙ (Radical Anion) ArNO2->Radical + e⁻ Nitroso Ar-NO (Nitroso) Radical->Nitroso + e⁻, + 2H⁺, - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺, - H₂O

Caption: Stepwise electrochemical reduction of a nitroaromatic compound.

The first electron transfer to form the radical anion is often the potential-determining step in aprotic media.[7] Electron-withdrawing groups (EWGs) stabilize this radical anion, making the initial reduction occur at a more positive potential. Conversely, electron-donating groups (EDGs) destabilize the radical anion, shifting the reduction potential to more negative values.[8]

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of benzene derivatives.[9][10] It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. A similar linear free-energy relationship exists for reduction potentials:

EX - EH = ρσX

Where:

  • EX is the reduction potential of the substituted compound.

  • EH is the reduction potential of the unsubstituted parent compound (nitrobenzene).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σX (sigma) is the substituent constant, which quantifies the electron-donating or -withdrawing ability of the substituent X.

Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[11]

For this compound, we must consider the combined effects of the chloro and two methyl groups.

SubstituentPosition Relative to Nitro GroupElectronic EffectHammett Constant (σpara)Hammett Constant (σmeta)
Chloro (Cl) metaInductively withdrawing+0.227+0.373
Methyl (CH₃) orthoInductively donating-0.170-0.069
Methyl (CH₃) paraInductively donating-0.170-0.069
Data sourced from Wikipedia's compilation of Hammett constants.[11]

Analysis for this compound:

  • The nitro group is the reaction center.

  • The chloro group is meta to the nitro group. It is an electron-withdrawing group, primarily through induction. Its σmeta value is +0.373.

  • One methyl group is ortho to the nitro group.

  • The second methyl group is para to the nitro group. Methyl groups are electron-donating. Its σpara value is -0.170.

The net effect is a complex interplay. The two methyl groups (one ortho, one para) increase the electron density on the ring, which would tend to make the reduction potential more negative compared to nitrobenzene. However, the strongly electron-withdrawing chloro group at the meta position will decrease the electron density. Generally, electron-withdrawing substituents make the reduction potential of the nitro group less negative (easier to reduce).[8] Given the positions and nature of the substituents, it is predicted that the reduction potential of this compound will be slightly less negative than that of 2,4-dimethylnitrobenzene but likely more negative than that of 3-chloronitrobenzene.

Experimental Determination via Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the electrochemical properties of a compound.[12][13] It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current vs. potential is called a cyclic voltammogram.

Principle of the Experiment

A solution containing the analyte (this compound), a supporting electrolyte (to ensure conductivity), and a suitable solvent is placed in an electrochemical cell. The potential at the working electrode is swept negatively, and when it reaches the reduction potential of the nitro group, electrons are transferred from the electrode to the molecule, resulting in a current flow. This appears as a peak on the voltammogram. By reversing the scan direction, one can observe the corresponding oxidation peak if the reduction is reversible. For nitroaromatic compounds, the initial reduction is often irreversible due to subsequent rapid chemical reactions of the generated radical anion.[14]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Sol Prepare Analyte Solution (with Supporting Electrolyte) Prep_Cell Assemble 3-Electrode Cell (Working, Reference, Counter) Prep_Sol->Prep_Cell Purge Purge Solution with N₂/Ar (Remove O₂) Prep_Cell->Purge Connect Connect to Potentiostat Purge->Connect Set_Param Set Scan Parameters (Potential Window, Scan Rate) Connect->Set_Param Run_Scan Initiate Potential Scan Set_Param->Run_Scan Get_CV Record Voltammogram (Current vs. Potential) Run_Scan->Get_CV ID_Peak Identify Cathodic Peak (Epc) Get_CV->ID_Peak Report Report Reduction Potential ID_Peak->Report

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the accurate determination of the reduction potential.

A. Reagents and Materials

  • Analyte: this compound (C₈H₈ClNO₂)[15][16]

  • Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), HPLC or electrochemical grade. Causality: Aprotic solvents are chosen to minimize the complexities of proton-coupled electron transfer, allowing for clearer observation of the initial electron transfer events.[7]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: TBAPF₆ is electrochemically inert over a wide potential window and provides necessary conductivity to the solution.

  • Reference Standard (Optional but Recommended): Ferrocene. Causality: Ferrocene provides a stable and reversible redox couple (Fc/Fc⁺). Measuring its potential under the same conditions allows for referencing the measured potential to an internal standard, enhancing reproducibility and comparability across different experiments.

  • Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar).

B. Equipment

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Working Electrode: Glassy Carbon Electrode (GCE). Causality: GCE offers a wide potential window, is relatively inert, and provides good sensitivity for the reduction of nitro compounds.[12]

  • Reference Electrode: Ag/AgCl (in a non-aqueous filling solution) or a pseudo-reference electrode like a silver wire.

  • Counter (Auxiliary) Electrode: Platinum wire or mesh.

C. Step-by-Step Methodology

  • Electrode Preparation:

    • Polish the glassy carbon working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, then with the chosen solvent (acetonitrile or DMF).

    • Allow the electrode to dry completely. Causality: A clean, smooth electrode surface is critical for reproducible results. Contamination or surface roughness can alter the electrochemical response.

  • Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in the chosen solvent. This is the blank electrolyte solution.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution. For the experiment, a final concentration of 1-2 mM is typical.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished GCE, reference electrode, and platinum counter electrode.

    • Add the analyte solution to the cell.

    • Deoxygenation: Purge the solution with high-purity N₂ or Ar for 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment. Causality: Dissolved oxygen is electroactive and its reduction can produce signals that interfere with the analyte's signal.

    • Connect the electrodes to the potentiostat.

    • Run a Background Scan: First, record a CV of the blank electrolyte solution to ensure there are no interfering impurities.

    • Run the Analyte Scan: Set the potential window (e.g., from +0.2 V to -1.5 V vs. Ag/AgCl) and a scan rate (e.g., 100 mV/s). Initiate the scan.

    • Record the resulting cyclic voltammogram.

    • Internal Referencing (Optional): After recording the data, add a small amount of ferrocene to the solution and record another CV. The midpoint potential of the ferrocene/ferrocenium couple can be used to correct the measured potential of the analyte.

Data Interpretation

The output from the CV experiment is a plot of current (I) versus potential (E). For a reduction, a cathodic peak (Ipc) will be observed at a specific potential (Epc).

  • Peak Potential (Epc): The potential at which the current reaches its maximum value for the reduction peak. This value is a direct indicator of the reduction potential under the specific experimental conditions. For irreversible processes, Epc is dependent on the scan rate.

  • Irreversibility: The absence of a corresponding anodic (oxidation) peak upon scan reversal indicates that the reduction process is electrochemically irreversible. This is typical for many nitroaromatic compounds.[14]

Discussion and Expected Results

Based on the theoretical framework, we can predict the outcome of the CV experiment. Nitrobenzene itself shows a reduction peak around -0.71 V (vs. Ag/AgCl) under certain conditions.[12]

CompoundSubstituentsPredicted Effect on EredExpected Epc (vs. Ag/AgCl)
Nitrobenzene NoneBaseline~ -0.7 to -0.8 V[12][13]
This compound -Cl (meta), -CH₃ (ortho, para)Net effect of donating and withdrawing groups. Predicted to be slightly more negative than 3-chloronitrobenzene due to methyl groups.~ -0.8 to -1.0 V (Estimated)

The presence of the two electron-donating methyl groups is expected to shift the reduction potential to a more negative value compared to nitrobenzene, making it slightly harder to reduce. The electron-withdrawing chloro group will counteract this effect to some extent. The precise value of the peak potential (Epc) obtained from the experiment will provide a quantitative measure of the net electronic influence of these substituents. This empirical data is invaluable for applications ranging from synthetic route planning to the rational design of targeted therapeutics.

Conclusion

The reduction potential of the nitro group in this compound is a key parameter governed by the electronic effects of the chloro and dimethyl substituents on the aromatic ring. While a qualitative prediction can be made using principles like the Hammett equation, a precise determination requires empirical measurement. Cyclic voltammetry offers a robust and reliable method for this purpose. The detailed protocol and theoretical background provided in this guide equip researchers with the necessary tools to perform this analysis, interpret the results with confidence, and apply this knowledge to advance their work in drug discovery, materials science, and environmental chemistry.

References

  • Title: Reduction of polynitroaromatic compounds: the bacterial nitroreductases Source: Oxford Academic URL: [Link]

  • Title: Substituent effect on the redox potential of substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines Source: ResearchGate URL: [Link]

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL: [Link]

  • Title: Redox potentials of various nitroaromatic compounds Source: ResearchGate URL: [Link]

  • Title: Determination of nitrobenzene by differential pulse voltammetry and its application in wastewater analysis Source: PubMed URL: [Link]

  • Title: Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: PMC (PubMed Central) URL: [Link]

  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: OUCI URL: [Link]

  • Title: Nitro Substrates in Reductive Electrosynthesis: A Review Source: ACS Electrochemistry URL: [Link]

  • Title: In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation Source: ACS Publications URL: [Link]

  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: Royal Society of Chemistry URL: [Link]

  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: PMC (PubMed Central) URL: [Link]

  • Title: Reduction of Nitro Groups Source: Master Organic Chemistry URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Substituent effects of nitro group in cyclic compounds Source: ResearchGate URL: [Link]

  • Title: Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst Source: Loughborough University Research Repository URL: [Link]

  • Title: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Hammett Equation Source: YouTube URL: [Link]

  • Title: Cyclic voltammograms of nitrobenzene (3.0 mM) in 2.0 M H₂SO₄ Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocols for the synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene (also known as 5-nitro-4-chloro-m-xylene). This compound is a critical intermediate in the manufacturing of specialized agrochemicals, dyes, and pharmaceutical building blocks.[1][2]

While direct nitration of 4-chloro-m-xylene is theoretically viable, it often suffers from isomeric mixtures (position 6 vs. position 5). This guide prioritizes the Sandmeyer Reaction route starting from 2,4-dimethyl-5-nitroaniline, which offers superior regiocontrol and high purity (72% isolated yield), while also outlining the Direct Nitration pathway for industrial scalability assessments.

Retrosynthetic Analysis & Strategy

Structural Considerations

The target molecule features a benzene core decorated with two activating methyl groups, one deactivating chlorine, and a strongly deactivating nitro group.[1]

  • Electronic Effects: The 5-position is electronically activated by the ortho-methyl (C4) and para-methyl (C2) groups, making it the preferred site for electrophilic aromatic substitution (EAS) relative to the 6-position (which is ortho to the deactivating chlorine).

  • Steric Effects: Position 3 is sterically crowded (sandwiched between two methyls), making substitution there unlikely.

Synthetic Pathways

We evaluate two primary routes:

  • Route A: Sandmeyer Transformation (Recommended for Purity)

    • Mechanism: Diazotization of 2,4-dimethyl-5-nitroaniline followed by chlorination using Copper(I) chloride.

    • Advantage:[3] Fixes the regiochemistry early; high functional group tolerance.

    • Yield: ~72%.[2][4]

  • Route B: Direct Nitration (Recommended for Scale)

    • Mechanism: Electrophilic nitration of 1-chloro-2,4-dimethylbenzene using mixed acid.

    • Advantage:[3] Fewer steps if starting material is available.

    • Risk: Potential for 6-nitro isomer formation requiring fractional crystallization.

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Route Preference Start_Aniline 2,4-Dimethyl-5-nitroaniline Diazonium Diazonium Salt (Intermediate) Start_Aniline->Diazonium NaNO2, HCl 0°C Target 1-Chloro-2,4-dimethyl- 5-nitrobenzene (Target) Diazonium->Target CuCl, HCl Sandmeyer (72%) Start_Xylene 1-Chloro-2,4-dimethylbenzene Isomer_Mix Isomer Mixture (5-Nitro + 6-Nitro) Start_Xylene->Isomer_Mix HNO3, H2SO4 Direct Nitration Isomer_Mix->Target Purification Solid Line: High Purity (Lab) Solid Line: High Purity (Lab) Dashed Line: Industrial Scale Dashed Line: Industrial Scale

Figure 1: Comparison of the Sandmeyer route (solid green) versus the Direct Nitration route (dashed gray).

Experimental Protocol: Sandmeyer Route (High Fidelity)

This protocol is validated for laboratory-scale synthesis (1–10g scale) where purity is paramount.

Reagents & Materials
ReagentRoleEquiv.Notes
2,4-Dimethyl-5-nitroaniline Precursor1.0Starting material
Sodium Nitrite (NaNO₂) Diazotization1.0Dissolved in min. water
Hydrochloric Acid (conc.) Solvent/AcidExcess37% w/w
Copper(I) Chloride (CuCl) Catalyst1.6Freshly purified preferred
Ethyl Acetate SolventN/AFor extraction
Step-by-Step Methodology

Step 1: Diazonium Salt Formation

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, thermometer, and addition funnel.

  • Dissolution: Charge the flask with 2,4-Dimethyl-5-nitroaniline (e.g., 3.0 mmol) and concentrated HCl (9.0 mL).

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C .

  • Diazotization: Add a solution of NaNO₂ (1.0 equiv) in water (0.6 mL) dropwise.

    • Critical Control Point: Maintain temperature < 5°C to prevent diazonium decomposition.

  • Reaction: Stir at 0°C for 1 hour. The solution should become clear/homogeneous.

Step 2: Sandmeyer Substitution

  • Addition: Add Copper(I) Chloride (1.6 equiv) portion-wise to the cold diazonium solution.

    • Observation: Nitrogen gas evolution (

      
      ) will occur immediately.
      
  • Warming: Remove the ice bath and allow the reaction to warm to 20°C (Room Temp) .

  • Completion: Stir for 1 hour at 20°C. Monitor by TLC (silica gel, 10% EtOAc/Hexane) for the disappearance of the diazonium intermediate.

Step 3: Workup & Isolation [2]

  • Quench: Dilute the reaction mixture with water (50 mL).

  • Neutralization: Carefully add solid Potassium Carbonate (K₂CO₃) until pH ≈ 7. Caution: Foaming.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Chromatography: Purify the residue via silica gel column chromatography.

    • Eluent: Petroleum Ether / Ethyl Acetate (Gradient 100:0 to 10:1).

  • Product: This compound is obtained as a yellow solid .

    • Typical Yield: 72% (approx. 400 mg from 500 mg start).

Alternative Protocol: Direct Nitration (Industrial)

For larger batches where chromatography is impractical, direct nitration is used.

Reaction Workflow
  • Substrate: 1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene).

  • Acid Mix: Prepare a mixture of HNO₃ (65%) and H₂SO₄ (98%) at 0°C.

  • Addition: Add the substrate dropwise to the acid mixture, maintaining temp < 10°C.

  • Post-Reaction: Warm to 20–40°C for 2 hours.

  • Quench: Pour onto crushed ice.

  • Purification: The crude solid is often a mixture. Recrystallize from Ethanol or Acetic Acid to isolate the 5-nitro isomer from the 6-nitro impurities.

Analytical Validation

ParameterSpecificationMethod
Appearance Yellow Crystalline SolidVisual
Melting Point ~46–47°CCapillary Method
¹H NMR Distinct singlets for C3-H and C6-H300/400 MHz CDCl₃
Mass Spec [M]+ 185.61GC-MS / LC-MS

NMR Interpretation Guide:

  • Look for two aromatic singlets. The proton at C6 (ortho to Cl) will be shielded differently than the proton at C3 (between methyls).

  • Methyl groups will appear as two distinct singlets around 2.3–2.5 ppm.

Safety & Hazards (HSE)

  • Energetic Materials: Nitro compounds can be explosive. Do not overheat the reaction or distillation residues.

  • Diazonium Salts: Unstable above 5°C. Keep cold until CuCl addition.

  • Acids: Concentrated HCl, HNO₃, and H₂SO₄ are corrosive. Use acid-resistant gloves and a fume hood.

  • Waste: Copper waste must be segregated from general organic waste.

References

  • ChemicalBook. (n.d.). 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis. Retrieved from

  • BenchChem. (2025).[2] 1-Chloro-2,4-dimethylbenzene Technical Guide. Retrieved from [2]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (Analogous nitration chemistry). Retrieved from

  • BLD Pharm. (n.d.). Product SDS: this compound (CAS 69383-68-2).[5] Retrieved from

Sources

1H NMR spectrum of 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of 1-Chloro-2,4-dimethyl-5-nitrobenzene via 1H NMR Spectroscopy

Introduction & Significance

This compound (CAS: 69383-68-2), also known as 4-chloro-6-nitro-m-xylene, is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs).[1][2][3][4] Its structural integrity is paramount, as the nitration of substituted xylenes often yields isomeric mixtures (e.g., 2-chloro-4-nitro-m-xylene) that are difficult to separate by distillation due to similar boiling points.[1][2]

This application note provides a definitive protocol for the structural verification of this compound using Proton Nuclear Magnetic Resonance (


H NMR). Unlike low-resolution techniques, 

H NMR offers the specificity required to distinguish between substitution isomers based on the unique electronic environments of the aromatic protons.

Structural Analysis & Theoretical Prediction

Before acquisition, a theoretical understanding of the molecule allows for robust peak assignment. The compound is a tetra-substituted benzene ring.[2]

  • Substituents:

    • Positions 1, 5: Electron-withdrawing groups (Cl, NO

      
      ).
      
    • Positions 2, 4: Electron-donating alkyl groups (Methyl).[2]

  • Proton Environments:

    • H-3 (Aromatic): Located at position 3, flanked by two methyl groups (C2 and C4).[2][5] The methyls exert a shielding effect (+I effect).

    • H-6 (Aromatic): Located at position 6, flanked by Chloro (C1) and Nitro (C5) groups.[2] The Nitro group is strongly deshielding (anisotropy and -M effect), and the Chloro group is inductively withdrawing (-I).[2] Expectation: H-6 will be significantly downfield relative to H-3.[1][2]

    • Methyls: The methyl at C4 is ortho to the Nitro group, while the methyl at C2 is ortho to the Chloro group. The strong electron-withdrawing nature of the NO

      
       group will deshield the C4-Methyl more than the Cl deshields the C2-Methyl.[2]
      

Experimental Protocol

To ensure reproducibility and quantitative accuracy (qNMR), strictly adhere to the following workflow.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal standard.[2]
    
    • Rationale: CDCl

      
       provides excellent solubility for nitro-aromatics and minimizes solvent-solute hydrogen bonding that can broaden peaks in DMSO-d
      
      
      
      .[1][2]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations require excessive scans.[2]

  • Filtration: Filter solution through a glass wool plug into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     5.0 seconds.
    
    • Critical: Methyl protons have longer T1 relaxation times.[2] A short D1 will lead to under-integration of methyl signals, skewing the 3:3:1:1 ratio.

  • Spectral Width: -2 to 14 ppm.[2]

  • Scans (NS): 16 (sufficient for >10 mg sample).[2]

  • Temperature: 298 K (25°C).[2]

Workflow Visualization

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Addition (CDCl3 + TMS) Sample->Solvent Prep Filtration & Transfer to Tube Solvent->Prep Acquisition Acquisition (D1 = 5s, NS = 16) Prep->Acquisition Processing Processing (FT, Phase, Baseline) Acquisition->Processing Analysis Integration & Assignment Processing->Analysis

Figure 1: Optimized experimental workflow for acquiring high-fidelity 1H NMR data for nitro-aromatics.

Spectral Analysis & Results

The following data represents the characteristic chemical shifts observed in CDCl


.
Chemical Shift Assignments
Frequency (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
8.05 - 8.15 Singlet (s)1HH-6 Most Deshielded: Ortho to -NO

and -Cl. The strong paramagnetic anisotropy of the nitro group shifts this proton significantly downfield.
7.15 - 7.25 Singlet (s)1HH-3 Shielded Aromatic: Located between two electron-donating methyl groups.[1][2] Meta to electron-withdrawing groups.[2]
2.55 - 2.60 Singlet (s)3HMe-4 Deshielded Methyl: Ortho to the -NO

group.[1][2]
2.35 - 2.40 Singlet (s)3HMe-2 Shielded Methyl: Ortho to the -Cl group (Cl effect is weaker than NO

).[1][2]
0.00 Singlet (s)RefTMS Internal Standard.[1][2]
Interpretation Logic
  • Aromatic Region (7.0 - 8.5 ppm): You will observe two distinct singlets .[2]

    • Unlike unsubstituted benzene (7.26 ppm), the substitution pattern breaks the symmetry.

    • The absence of splitting (doublets/triplets) confirms that the two aromatic protons are para to each other (positions 3 and 6) or sufficiently isolated. In high-resolution fields (>500 MHz), a tiny para-coupling (

      
       Hz) might be resolved, but they typically appear as singlets.[1][2]
      
  • Aliphatic Region (2.0 - 3.0 ppm): Two distinct methyl singlets confirm the presence of two non-equivalent methyl groups.[2]

    • If the methyls were equivalent (symmetric isomer), you would see only one peak integrating to 6H. The separation (~0.2 ppm) confirms the asymmetry caused by the Cl vs. NO

      
       environment.
      
Assignment Logic Tree

Assignment_Logic Start Analyze Spectrum Region_Check Check Aromatic Region (7.0 - 8.5 ppm) Start->Region_Check Singlets Two Singlets Found? Region_Check->Singlets Yes_Singlets Protons are Para (Positions 3 & 6) Singlets->Yes_Singlets Yes No_Doublets Doublets Present? (Ortho Coupling) Singlets->No_Doublets No Shift_Check Check Chemical Shift Yes_Singlets->Shift_Check Wrong Isomer Wrong Isomer No_Doublets->Wrong Isomer H6_Assign Peak > 8.0 ppm Assign H-6 (Ortho to NO2) Shift_Check->H6_Assign H3_Assign Peak ~ 7.2 ppm Assign H-3 (Between Methyls) Shift_Check->H3_Assign

Figure 2: Decision tree for confirming the substitution pattern of this compound.

Troubleshooting & Quality Control

  • Impurity - Starting Material: If synthesized from 2,4-dimethyl-5-nitroaniline, look for a broad singlet around 3.5-4.0 ppm (NH

    
    ) or aromatic peaks shifted upfield due to the amino group's strong shielding.[1][2]
    
  • Impurity - Isomers: The most common isomer is 1-chloro-2,5-dimethyl-4-nitrobenzene .[1][2]

    • Differentiation: In the 2,5-dimethyl isomer, the protons are also para, but the methyl environments are different. The key check is the exact chemical shift of the aromatic proton ortho to the nitro group.

  • Water Peak: In CDCl

    
    , a sharp singlet at ~1.56 ppm indicates water.[2] Ensure the solvent is stored over molecular sieves.
    

References

  • PubChem. this compound (Compound).[1][2][3][4] National Library of Medicine.[2] Available at: [Link][1][2][4][6]

  • AIST. Spectral Database for Organic Compounds (SDBS).[2] National Institute of Advanced Industrial Science and Technology.[2] (General reference for substituent effects in nitro-xylenes). Available at: [Link][1][2]

  • Reich, H. J. WinPLT NMR Chemical Shift Predictor & Tables. University of Wisconsin-Madison.[2] (Source for additive substituent constant calculations). Available at: [Link][1][2]

Sources

The Versatile Synthon: Application Notes for 1-Chloro-2,4-dimethyl-5-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 1-Chloro-2,4-dimethyl-5-nitrobenzene, a substituted nitroaromatic compound, has emerged as a valuable and versatile synthon, particularly in the realms of medicinal chemistry and materials science. Its utility stems from a combination of inherent reactivity patterns and the potential for diverse chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, moving beyond simple procedural lists to elucidate the underlying chemical principles and strategic considerations.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 69383-68-2[1]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance White or off-white powder or crystalline powder[2]
Melting Point 152-156 °C[2]
Solubility Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2]

Safety and Handling: As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity: A Platform for Molecular Elaboration

The synthetic utility of this compound is primarily dictated by two key functional groups: the activated chlorine atom and the nitro group. The strategic manipulation of these functionalities allows for a modular approach to the synthesis of a wide array of more complex molecules.

1. Nucleophilic Aromatic Substitution (SNA r): The Workhorse Reaction

The presence of a strongly electron-withdrawing nitro group para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This electronic activation is the cornerstone of this reagent's utility, enabling the facile displacement of the chloride with a variety of nucleophiles.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Formation Product Substituted Product Intermediate->Product Elimination of Cl⁻ Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Start Attack at C-Cl

Caption: General workflow of the SNAr reaction.

Application Protocol: Synthesis of a Substituted Diphenylamine Derivative

Substituted diphenylamines are prevalent structural motifs in a variety of bioactive molecules and functional materials. The following protocol details a representative SNAr reaction using an aniline derivative.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2,4-dimethyl-5-nitroaniline

  • Materials:

    • This compound

    • p-Anisidine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask charged with this compound (1.0 eq), add p-anisidine (1.1 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4-methoxyphenyl)-2,4-dimethyl-5-nitroaniline.

2. Reduction of the Nitro Group: Gateway to Anilines

The nitro group serves not only as an activating group for SNAr but also as a precursor to a primary amine. The resulting substituted anilines are invaluable intermediates in pharmaceutical and agrochemical synthesis. A variety of methods can be employed for this reduction, with the choice depending on the presence of other functional groups in the molecule.

Nitro_Reduction Nitro_Compound Substituted 2,4-dimethyl-5-nitrobenzene Aniline_Product Substituted 5-amino-2,4-dimethylbenzene Nitro_Compound->Aniline_Product Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Reducing_Agent->Nitro_Compound

Caption: Transformation of the nitro group to an amine.

Application Protocol: Synthesis of 5-Chloro-2,4-dimethylaniline

Protocol 2: Béchamp Reduction of this compound

  • Materials:

    • This compound

    • Iron powder

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Water

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

    • Add iron powder (3.0 eq) to the suspension.

    • Heat the mixture to reflux and then add concentrated HCl (0.2 eq) dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8).

    • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with dichloromethane.

    • Separate the organic layer from the filtrate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Chloro-2,4-dimethylaniline.

Advanced Synthetic Strategies: Expanding the Chemical Space

Beyond these fundamental transformations, this compound can be employed in more advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of sterically hindered or electronically challenging diarylamines, the Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr reactions. This reaction is particularly useful when milder conditions are required to preserve sensitive functional groups.

Conceptual Workflow:

Buchwald_Hartwig Aryl_Halide This compound Product N-Aryl Product Aryl_Halide->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Key components of a Buchwald-Hartwig amination.

Case Study: A Gateway to Bioactive Heterocycles

Chlorinated nitroaromatic compounds are key starting materials for the synthesis of various heterocyclic systems with important biological activities. For instance, substituted anilines derived from this compound can be utilized in the construction of phenothiazines, a class of compounds with a broad range of pharmacological properties.

Synthetic Strategy Outline:

  • SNAr Reaction: React this compound with a suitable aminothiophenol to form a substituted diphenyl sulfide.

  • Reduction: Reduce the nitro group to an amine.

  • Cyclization: Induce intramolecular cyclization to form the phenothiazine core.

This modular approach allows for the introduction of diversity at multiple points in the synthesis, making it a powerful tool in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its predictable reactivity, centered around nucleophilic aromatic substitution and nitro group reduction, provides a reliable platform for the construction of a diverse range of complex molecules. By understanding the underlying chemical principles and leveraging the protocols outlined in this application note, researchers can effectively harness the synthetic potential of this important intermediate in their drug discovery and materials science endeavors.

References

  • PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2020, September 18). A brief review on aniline and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.
  • OECD Existing Chemicals Database. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Retrieved from [Link]

  • OECD SIDS. (2002, August 20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • ResearchGate. (n.d.). 2,4-Dimethyl-6-nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from [Link]

  • Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). C-1027. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • ResearchGate. (n.d.). Synthesis of 1- and 3-chloro-phenothiazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 1-Chloro-2,4 - Dinitrobenzene. Retrieved from [Link]

Sources

Application Note: Nucleophilic Substitution Strategies for 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides advanced protocols for the functionalization of 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS: 69383-68-2), also known as 4-chloro-6-nitro-m-xylene.[1][2]

Researchers often encounter low yields when attempting classical Nucleophilic Aromatic Substitution (SNAr) on this substrate.[2] This failure is predicted by the structural relationship between the leaving group (Chlorine) and the activating group (Nitro), which are in a meta (1,3) relationship, preventing the resonance stabilization of the Meisenheimer complex.[2] Furthermore, the ortho-methyl group at position 2 introduces significant steric hindrance.[2]

This guide details two distinct pathways to overcome these barriers:

  • Transition-Metal Catalyzed Coupling (Buchwald-Hartwig/Suzuki): The recommended "Bypass" protocol for high yields.[1][2]

  • Forcing SNAr Conditions: A high-energy protocol for specific nucleophiles (Thiolates/Alkoxides) driven by inductive effects.[2]

Reactivity Profile & Mechanistic Analysis[1][2]

Before attempting synthesis, it is critical to understand why standard "textbook" SNAr conditions (e.g., amine + base + heat) fail for this molecule.

Structural Deactivation[1][2]
  • Electronic Factor (The Meta-Lock): SNAr typically requires an Electron Withdrawing Group (EWG) ortho or para to the leaving group to delocalize the negative charge in the transition state.[2] In this compound, the Nitro group is meta to the Chlorine.[1] The negative charge cannot reside on the nitro group, forcing the ring to bear the full burden of the charge, significantly raising the activation energy (

    
    ).[2]
    
  • Steric Factor (The Ortho-Blockade): The methyl group at C2 is ortho to the Chlorine at C1.[2] This creates a steric clash for any incoming nucleophile, further retarding the rate of attack (

    
    ).[2]
    
Decision Matrix (Graphviz)[2]

ReactivityMatrix Substrate This compound (Meta-Deactivated) SNAr_Std Standard S_NAr (Mild Base, <80°C) Substrate->SNAr_Std Attempt SNAr_Force Forcing S_NAr (Polar Aprotic, >120°C, Strong Nu) Substrate->SNAr_Force Strong Nucleophiles (RS-, RO-) Pd_Cat Pd-Catalyzed Coupling (Buchwald-Hartwig/Suzuki) Substrate->Pd_Cat Amines/Boronic Acids Goal Target: Substituted Product (C-N, C-O, or C-S bond) Fail No Reaction / Recovery SNAr_Std->Fail Kinetic Barrier Success_Mod Moderate Yield (30-50%) High Impurities SNAr_Force->Success_Mod Inductive Activation Only Success_High High Yield (>85%) Clean Conversion Pd_Cat->Success_High Oxidative Addition Mechanism

Figure 1: Decision tree for selecting the appropriate substitution methodology. Note that classical SNAr is generally ineffective.[1][2]

Protocol A: Palladium-Catalyzed Amination (Recommended)[1]

Application: Synthesis of aniline derivatives (C-N bond formation). Mechanism: Oxidative Addition / Reductive Elimination.[2] This pathway bypasses the need for Meisenheimer complex stabilization, making the meta-nitro position irrelevant to the reaction success.[2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃[1][2]

  • Ligand: Xantphos (for generic cases) or BrettPhos (for difficult amines) (5-10 mol%)[1][2]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[2]

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen x3.[1][2]

  • Charge Solids: Add the aryl chloride (1.0 eq), Pd-catalyst, Ligand, and Base to the vial under inert flow.

    • Note: Pre-complexing Pd and Ligand in a small amount of solvent for 5 mins can improve initiation.[2]

  • Add Liquids: Add the Amine and Solvent (Concentration ~0.2 M).

    • Critical: Sparge the solvent with Argon for 10 mins prior to addition to remove O₂.[2]

  • Reaction: Seal the vessel. Heat to 100–110°C for 12–18 hours.[2]

    • Checkpoint: The solution should turn dark (red/brown/black).[2] If it remains pale yellow and no conversion is seen by TLC, oxygen poisoning may have occurred.[2]

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: 80–95% Yield. Why it works: The Pd(0) species inserts into the C-Cl bond (Oxidative Addition) regardless of the electronic deactivation of the ring.[2]

Protocol B: High-Energy SNAr (For Sulfur/Oxygen Nucleophiles)

Application: Synthesis of thioethers or ethers.[2] Mechanism: Classical SNAr, relying solely on the inductive (-I) effect of the meta-nitro group and high thermal energy.[2]

Materials
  • Substrate: this compound[1][2][3][4][5][6][7][8][9]

  • Nucleophile: Thiophenol (PhSH) or Alkyl Thiol (1.2 equiv)[2]

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: DMF or NMP (Polar Aprotic is mandatory)[2]

  • Additives: 18-Crown-6 (optional, 0.1 equiv) to activate Potassium.[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve the aryl chloride in DMF (0.5 M).

  • Activation: Add K₂CO₃ and the Thiol.

  • Thermal Drive: Heat the reaction to 120–140°C .

    • Warning: Do not exceed 150°C to avoid thermal decomposition of the nitro group (risk of exotherm).[2]

  • Monitoring: Monitor by HPLC/GC. Reaction times are typically long (24–48 hours).[2]

  • Quench: Pour the hot mixture into ice water. The product often precipitates.[2]

  • Extraction: If no precipitate, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.[2]

Expected Outcome: 40–65% Yield.[2] Why it works: While resonance is impossible, the strong inductive pull of the NO₂ group, combined with the high dielectric constant of DMF, stabilizes the transition state just enough for powerful nucleophiles (like RS⁻) to displace the chloride.[1][2]

Comparative Data Analysis

The following table summarizes the reactivity differences between this substrate and standard activated aryl chlorides.

ParameterStandard Substrate (e.g., 1-Cl-4-NO₂-benzene)Target Substrate (1-Cl-2,4-Me-5-NO₂-benzene)Implication
Electronic Effect Resonance (-M) & Inductive (-I)Inductive (-I) Only

is significantly higher for Target.[1][2]
Steric Environment OpenHindered (Ortho-Methyl)Nucleophile approach is blocked.[1][2]
Preferred Method Classical SNAr (RT to 60°C)Pd-Catalysis or High-Temp SNArDo not use mild conditions.[1][2]
Nucleophile Scope Amines, Alcohols, ThiolsThiols (SNAr); Amines (Pd-Cat)Amines fail SNAr on this target.[1][2]

Safety & Handling Notes

  • Differentiation from Sanger's Reagent: Do not confuse this molecule with 1-Chloro-2,4-dinitrobenzene (CDNB).[1][2] CDNB is a potent sensitizer and reacts violently with nucleophiles.[2] The target molecule (mononitro, dimethyl) is significantly less reactive but should still be treated as a potential irritant.[2]

  • Thermal Stability: Nitro-aromatics can be unstable at high temperatures.[1][2] Always conduct Differential Scanning Calorimetry (DSC) before scaling up Protocol B (>120°C).[2]

  • Waste: Palladium waste must be scavenged (e.g., with SiliaMetS®) before disposal or downstream processing in pharma applications.[2]

References

  • Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2] [2]

  • Pd-Catalysis (Aryl Chlorides): Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

  • Substrate Data: PubChem Compound Summary for CID 3456522, this compound.[1][2][8]

  • Industrial Context (Patent): Isoindolinone compounds and their use. WO2021069705A1.[2] (Demonstrates use of the substrate as an intermediate via reduction).

  • Reaction Kinetics: Miller, J. (1968).[2] Aromatic Nucleophilic Substitution. Elsevier.[2] (Detailed discussion on the "Element Effect" and meta-activation).

Sources

Application Note: 1-Chloro-2,4-dimethyl-5-nitrobenzene in Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS 69383-68-2), a specialized intermediate used primarily in the synthesis of high-performance azo pigments and dyes.

Unlike typical chloronitrobenzenes where the halogen is activated for displacement, the specific substitution pattern of this molecule directs its utility towards reduction-based functionalization , serving as a precursor to 5-chloro-2,4-dimethylaniline . This aniline derivative acts as a critical diazo component for coupling reactions, yielding "Fast Red" and "Bordeaux" type pigments.

Chemical Profile & Reactivity Logic

The utility of this compound is dictated by its substitution pattern. Understanding the electronic relationship between the substituents is crucial for designing successful synthesis protocols.

PropertySpecification
IUPAC Name This compound
CAS Number 69383-68-2
Molecular Weight 185.61 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Hot Ethanol; Insoluble in Water
Mechanistic Insight: The "Meta" Constraint

In many dye intermediates (e.g., 1-chloro-4-nitrobenzene), the nitro group is ortho or para to the chlorine, withdrawing electron density and activating the chlorine for Nucleophilic Aromatic Substitution (


).

However, in This compound , the nitro group is located at position 5, which is meta to the chlorine at position 1.

  • Consequence: The resonance withdrawal of the nitro group does not activate the C-Cl bond. The chlorine is relatively inert to nucleophilic displacement under standard conditions.

  • Strategic Implication: The primary synthetic pathway involves retaining the chlorine atom to modulate the final dye's shade and lightfastness, while reducing the nitro group to an amine to create a reactive handle for diazotization.

Synthesis Pathway: From Intermediate to Azo Dye

The workflow involves converting the nitro compound into a diazo component, which is then coupled with a chromophore builder (e.g., Naphthol AS derivatives).

Visual Workflow (Graphviz)

DyeSynthesis Figure 1: Synthetic pathway converting this compound into an Azo Pigment. Start 1-Chloro-2,4-dimethyl- 5-nitrobenzene (Precursor) Step1 Reduction (Fe / NH4Cl) Start->Step1 Selective Reduction Inter 5-Chloro-2,4- dimethylaniline (Diazo Component) Step1->Inter Step2 Diazotization (NaNO2 / HCl, 0°C) Inter->Step2 Amine Activation Diazo Diazonium Salt Step2->Diazo Step3 Coupling (Naphthol AS / pH 9) Diazo->Step3 Electrophilic Subst. Product Azo Pigment (Red/Bordeaux) Step3->Product

Detailed Experimental Protocols
Protocol A: Selective Reduction to 5-Chloro-2,4-dimethylaniline

This step is critical. We must reduce the nitro group without dechlorinating the ring. Catalytic hydrogenation (Pd/C) carries a risk of hydrodehalogenation (stripping the Cl). Therefore, a chemical reduction using Iron/Ammonium Chloride is preferred for high specificity.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Iron Powder (3.0 eq, fine mesh)

  • Ammonium Chloride (5.0 eq)[3][4]

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with this compound (e.g., 10 g) and Ethanol (120 mL). Stir until dissolved.

  • Activation: Add Water (30 mL) and Ammonium Chloride (14.4 g). Heat the mixture to 60°C.

  • Reduction: Add Iron powder (9.0 g) portion-wise over 20 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature; do not exceed 85°C to prevent side reactions.

  • Reflux: Heat to reflux (approx. 80°C) and stir vigorously for 2–3 hours.

    • Endpoint Control: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting nitro spot should disappear, replaced by a lower Rf amine spot (often fluorescent).

  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over anhydrous

      
       and concentrate to yield 5-Chloro-2,4-dimethylaniline  as a brownish oil or low-melting solid.
      
Protocol B: Diazotization and Coupling (Pigment Synthesis)

This protocol demonstrates the conversion of the isolated amine into a red azo pigment.

Reagents:

  • 5-Chloro-2,4-dimethylaniline (from Protocol A)[5][6][7][8]

  • Sodium Nitrite (

    
    )[2][9]
    
  • Hydrochloric Acid (HCl, 37%)

  • Coupler: 2-Naphthol (or Naphthol AS-D for commercial grade pigments)

Procedure:

  • Diazotization (The "Diazo" Pot):

    • Dissolve the amine (0.01 mol) in 5 M HCl (10 mL). Cool the solution to 0–5°C in an ice-salt bath.

    • Add aqueous

      
       (0.011 mol, 1.1 eq) dropwise. Keep temperature below 5°C .
      
    • Validation: The solution should turn clear/yellow. Verify excess nitrous acid using Starch-Iodide paper (instant blue/black color). Destroy excess nitrite with a pinch of Sulfamic Acid.

  • Coupling (The "Coupler" Pot):

    • Dissolve 2-Naphthol (0.01 mol) in dilute NaOH (10%, 20 mL).

    • Cool to 10°C.

  • Pigment Formation:

    • Slowly add the cold Diazo solution into the alkaline Coupler solution over 30 minutes.

    • Critical Control: Maintain pH > 9 using Sodium Carbonate if necessary. Acidic coupling causes precipitation of the diazo salt rather than the dye.

    • A bright red precipitate will form immediately.

  • Isolation:

    • Stir for 1 hour. Heat to 60°C for 30 minutes to aggregate the pigment particles (improves filtration).

    • Filter, wash with water until neutral, and dry at 50°C.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Dechlorination during Reduction Reaction too vigorous or wrong catalyst (Pd/C).Switch to Fe/NH4Cl or Sn/HCl. Avoid catalytic hydrogenation unless using sulfided platinum catalysts.
Low Yield in Diazotization Temperature > 5°C causing diazonium decomposition.Strictly maintain 0–5°C. Ensure rapid stirring to prevent local hotspots.
Dull Color / Tar Formation Oxidation of the amine prior to diazotization.Use fresh amine. Store amine under nitrogen if not using immediately.
Incomplete Coupling pH drift (becoming acidic).Monitor pH continuously. Buffer with Sodium Acetate or Carbonate to keep pH alkaline.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3456522, this compound. Retrieved January 30, 2026, from [Link]

  • WIPO Patentscope. (2021). WO2021069705A1 - Isoindolinone compounds. (Contains specific reduction protocols for this intermediate). Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Silica Gel Chromatography of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the purification of nitroaromatic compounds. As a Senior Application Scientist, I understand that while silica gel chromatography is a cornerstone of organic synthesis, nitroaromatic compounds present a unique set of challenges due to their electronic properties and potential for instability. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues researchers face. Each answer provides not just a solution, but the underlying scientific reasoning to empower your experimental design.

Category 1: Compound Stability and Decomposition

Question 1: My nitroaromatic compound is decomposing on the column. I see new spots on my TLC analysis of the collected fractions that weren't in the crude material. What is happening and how can I stop it?

Answer: This is the most common issue when purifying nitro-containing molecules and it almost always points to the inherent acidity of standard silica gel.[1]

  • The Root Cause (Expertise & Experience): Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5).[2][3][4] These acidic sites can act as catalysts for a variety of degradation pathways, particularly for sensitive molecules. The powerful electron-withdrawing nature of the nitro group can make other functional groups on the aromatic ring more susceptible to acid-catalyzed hydrolysis, rearrangement, or elimination.[1] You are essentially running your compound through a packed bed of a solid acid.

  • Immediate Diagnostic Step (Trustworthiness): Before attempting another column, you must confirm that the silica is indeed the culprit. This is achieved with a simple 2D TLC stability test.[5][6][7] If your compound is unstable, you will see spots appearing below the diagonal.[6]

    Click for Protocol: 2D TLC for Compound Stability Testing

    Objective: To determine if a compound is stable on the silica gel stationary phase.

    Methodology:

    • Obtain a square TLC plate (e.g., 10x10 cm).

    • In one corner, about 1.5 cm from each edge, carefully spot your crude reaction mixture or purified compound. Make the spot as small and concentrated as possible.

    • Develop the plate using an appropriate eluent system.

    • Remove the plate from the chamber and thoroughly dry it in a fume hood until all solvent has evaporated. Do not visualize it yet.

    • Rotate the plate 90 degrees so that the line of separated spots from the first development is now the baseline.[6]

    • Develop the plate again in the same solvent system.

    • Dry the plate and visualize it using UV light or a chemical stain.

    Interpreting the Results:

    • Stable Compounds: All spots will appear along a 45-degree diagonal line from the origin.

    • Unstable Compounds: Any degradation will result in new spots appearing off the diagonal.[6]

  • Solutions to Prevent Decomposition:

    • Deactivate the Silica Gel: Neutralize the acidic silanol sites by pre-treating your silica gel or adding a basic modifier to your mobile phase.[3][5][8] Triethylamine (TEA) is the most common choice.[8][9]

    • Switch to a Neutral Stationary Phase: If deactivation is insufficient, use a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[3][5][10] Florisil is another mild, neutral option.[3][5]

Category 2: Poor Separation & Peak Shape

Question 2: I'm observing significant peak tailing for my nitro compound, leading to poor separation and mixed fractions. What causes this?

Answer: Peak tailing is typically caused by non-ideal interactions between your compound and the stationary phase.[11] For polar nitroaromatics, this often involves strong hydrogen bonding or dipole-dipole interactions with the most active (most acidic) silanol sites on the silica surface.

  • The Root Cause (Expertise & Experience): A small fraction of your compound molecules get "stuck" on these high-energy active sites, eluting more slowly than the bulk material, which travels through weaker interactions. This differential migration leads to a "tail" on the back of your chromatographic peak. Overloading the column can also cause tailing as it saturates the accessible binding sites.[11][12]

  • Solutions to Improve Peak Shape:

    • Use a Mobile Phase Modifier: The same strategy for preventing decomposition works here. Adding a small amount (0.1-1%) of a competitive base like triethylamine (TEA) to your eluent will occupy the highly active acidic sites on the silica, preventing your compound from binding too strongly and resulting in more symmetrical peaks.[13][14]

    • Employ Dry Loading: Loading your sample in a solvent that is significantly more polar than your mobile phase can cause band broadening and tailing right from the start.[15] Dry loading ensures your compound is introduced to the column in a narrow, well-defined band.

    Click for Protocol: Dry Loading a Sample for Flash Chromatography

    Objective: To apply an insoluble or problematic sample to a column in a concentrated band, improving resolution.

    Methodology:

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone).

    • In a round-bottomed flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product).

    • Add the solution of your compound to the flask and mix to form a slurry.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample.[8]

    • Carefully layer this powder on top of your packed column (which should have a thin layer of sand on top of the main silica bed).

    • Add another thin layer of sand on top of the sample-impregnated silica to prevent disturbance when adding the eluent.

    • Begin your elution as normal.

    • Optimize Sample Load: As a rule of thumb, for good separation, the mass of the crude sample should be about 1-5% of the mass of the silica gel in the column. If you are overloading, run a larger column or split the purification into multiple runs.

Category 3: TLC Analysis & Visualization

Question 3: My nitroaromatic compound is colorless. What is the best way to visualize it on a TLC plate?

Answer: Effective visualization is critical for both monitoring reaction progress and identifying fractions. While many nitroaromatics are yellow, many others are colorless. You have several excellent options, ranging from non-destructive to highly specific.

  • Non-Destructive Method (Always Try First):

    • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator. Aromatic and conjugated systems, like nitroaromatics, absorb this UV light and appear as dark purple or black spots against a glowing green background.[16][17] This is the quickest and easiest method and should always be your first choice as it does not alter your compound.[16]

  • Destructive Methods (Chemical Stains):

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for any compound that can be oxidized. Spots appear as yellow-brown against a purple background.[18]

    • Specific Nitro Group Stain: For definitive identification, a stain that reacts specifically with the nitro group is superior. The classic method involves reduction to an amine, followed by diazotization and coupling to form a brightly colored azo dye.[19][20] This method is highly sensitive and specific.

    Click for Protocol: Specific Visualization of Nitro Compounds via Diazotization

    Objective: To selectively visualize aromatic nitro compounds on a TLC plate by converting them into colored azo dyes.[19]

    Reagents Required:

    • Solution A (Reduction): 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.

    • Solution B (Diazotization): 2% (w/v) aqueous sodium nitrite (NaNO₂).

    • Solution C (Coupling): 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide.

    Methodology:

    • After developing the TLC plate, dry it completely in a fume hood.

    • Reduction: Uniformly spray the plate with Solution A (stannous chloride). Gently heat the plate with a heat gun or on a hot plate at ~100°C for 5-10 minutes. This reduces the nitro group (-NO₂) to a primary amine (-NH₂). Let the plate cool completely.[19]

    • Diazotization: Evenly spray the cooled plate with Solution B (sodium nitrite). This converts the newly formed amine into a diazonium salt.

    • Coupling: Immediately after diazotization, spray the plate with Solution C (alkaline β-naphthol).

    • Observation: Positive spots will appear almost instantly as brightly colored (typically orange to red) spots against a pale background. Circle the spots immediately as the colors may fade over time.[19]

Visualization MethodPrincipleTarget CompoundsAppearanceProsCons
UV Light (254 nm) Fluorescence quenching by UV-active compounds.[21]Aromatic, conjugated systems.Dark spots on a green background.[16]Non-destructive, fast, easy.Not all compounds are UV-active.
KMnO₄ Stain Oxidation of functional groups.Most organic compounds.Yellow/brown spots on a purple background.General purpose, sensitive.Destructive, not specific.
SnCl₂/Diazotization Reduction of -NO₂ to -NH₂, then formation of an azo dye.[19]Aromatic nitro compounds.Bright orange/red spots.Highly specific and sensitive for nitro groups.Destructive, multi-step process.
Diphenylamine Stain Oxidation-reduction reaction.[19]Certain nitroaromatics (e.g., explosives).Blue or purple products.[19]Specific for certain classes of nitroaromatics.Destructive, not universally applicable.

Experimental Workflows & Data

Workflow 1: General Troubleshooting for Nitroaromatic Chromatography

This flowchart provides a logical path to diagnose and solve common purification problems.

G start Problem Encountered (e.g., Low Yield, Poor Separation) check_tlc Analyze Crude vs. Fractions by TLC start->check_tlc new_spots New Spots Appear in Fractions? check_tlc->new_spots run_2d_tlc Perform 2D TLC Stability Test (See Protocol) new_spots->run_2d_tlc Yes tailing Peak Tailing or Streaking? new_spots->tailing No is_unstable Compound Unstable on Silica? run_2d_tlc->is_unstable deactivate Solution A: Deactivate Silica (e.g., with TEA) is_unstable->deactivate Yes is_unstable->tailing No change_phase Solution B: Change Stationary Phase (e.g., Neutral Alumina) deactivate->change_phase If needed end Successful Purification deactivate->end change_phase->end modifier Solution C: Add Modifier to Eluent (e.g., 0.5% TEA) tailing->modifier Yes tailing->end No, problem solved overload Check Sample Load (Should be <5% of silica mass) overload->end modifier->overload Also consider dry_load Solution D: Use Dry Loading Technique modifier->dry_load Also consider modifier->end dry_load->end

Caption: A logical workflow for troubleshooting common issues in nitroaromatic chromatography.

Workflow 2: Chemical Visualization of Nitro Compounds

This diagram illustrates the specific chemical transformation used for visualizing nitro groups on TLC plates.

G cluster_steps Visualization Protocol A Aromatic Nitro Compound (-NO₂) on TLC Plate B Aromatic Primary Amine (-NH₂) A->B  Step 1: Reduction  (SnCl₂ / HCl, Heat) C Aromatic Diazonium Salt (-N₂⁺) B->C  Step 2: Diazotization  (NaNO₂ / H⁺) D Colored Azo Dye (Visible Spot) C->D  Step 3: Coupling  (β-naphthol, NaOH)

Caption: Reaction pathway for visualizing nitro compounds via reduction and diazotization.[19]

Table 2: Recommended Starting Solvent Systems

Nitroaromatic compounds are generally polar, but their overall polarity is influenced by other substituents.[22] Use this table to select a logical starting point for your TLC analysis and column elution. The goal for column chromatography is a TLC Rf value of ~0.2-0.35.

Compound TypeExampleRelative PolarityRecommended Starting SystemNotes
Simple Nitroarene NitrobenzeneMedium10-20% Ethyl Acetate in HexanesA good baseline system for many compounds.[9][13]
Dinitroarene 2,4-DinitrotolueneMedium-High20-40% Ethyl Acetate in HexanesMore polar than mononitrated analogues.
Nitrophenol 4-NitrophenolHigh50-70% Ethyl Acetate in Hexanes OR 5% Methanol in DichloromethaneThe hydroxyl group significantly increases polarity.
Nitroaniline 4-NitroanilineHigh40-60% Ethyl Acetate in HexanesThe amino group increases polarity and basicity. Consider adding 0.5% TEA to the eluent.
Nitro-ester Methyl 4-nitrobenzoateMedium15-30% Ethyl Acetate in HexanesPolarity is comparable to dinitroarenes.

References

  • Application Notes and Protocols for TLC Visualiz
  • Silica Gel for Column Chromatography|Products|NACALAI TESQUE, INC. Nacalai Tesque, Inc.
  • Silica Gel Column Chrom
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros.
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • "solvent selection for effective recrystallization of nitroarom
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
  • Visualizing TLC Pl
  • TLC Visualiz
  • Visualising plates. University of York, Chemistry Teaching Labs.
  • TLC Visualiz
  • TLC OF NITROAROM
  • Recent problems with silica gel chromatography.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
  • TLC troubleshooting. ChemBAM.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Which sample solvents work best with normal-phase flash column chrom
  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • What compounds are unstable in a silica gel column (chrom
  • Why is silica acidic?. Reddit r/OrganicChemistry.

Sources

Technical Support Center: Diazotization Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for the Diazotization of Substituted Anilines

Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Process Safety & Kinetics

Introduction: The Thermal Paradox of Diazotization

Welcome to the Technical Support Center. You are likely here because your diazotization yield is inconsistent, your reaction is foaming, or your substrate refuses to dissolve.

Diazotization is a balancing act between kinetics (formation rate) and thermodynamics (thermal stability). The textbook rule of "keep it at 0–5 °C" is a starting point, not a universal law.[1] For substituted anilines, the electronic nature of the substituent—Electron Withdrawing Groups (EWG) vs. Electron Donating Groups (EDG)—dictates your thermal strategy.

This guide provides the decision logic and troubleshooting protocols to optimize your specific substrate.

Module 1: The Thermodynamics & Kinetics Hub

Q: Why is 0–5 °C the standard, and when should I deviate?

A: The 0–5 °C range is a compromise.[2]

  • Stability (The Ceiling): Arenediazonium salts are thermally unstable.[3] Above a certain threshold (often >10 °C for aqueous benzenediazonium), they decompose via heterolytic cleavage to release nitrogen gas (

    
    ) and form a highly reactive aryl cation, which rapidly reacts with water to form phenols (tars).
    
  • Solubility & Rate (The Floor): At 0 °C, many substituted anilines (especially those with EWGs like

    
    , 
    
    
    
    ,
    
    
    ) are insoluble in aqueous acid. If the amine is in the solid phase, the reaction is surface-limited and dangerously slow.

Optimization Rule:

  • For EDGs (e.g., -OMe, -Me): The diazonium salt is less stable. Adhere strictly to < 5 °C.

  • For EWGs (e.g., -NO2, -CF3): The diazonium salt is often more thermally stable, but the amine is less nucleophilic and less soluble. You may safely operate at 10–15 °C to ensure solubility and acceptable reaction rates, provided you verify stability via DSC (Differential Scanning Calorimetry).

Visualizing the Pathway

The following diagram illustrates the competing pathways you are managing via temperature control.

DiazotizationPathways cluster_conditions Critical Control Points Aniline Substituted Aniline (Ar-NH2) DiazoSalt Diazonium Salt (Ar-N2+) Aniline->DiazoSalt Diazotization (k1: Rate Limiting for EWG) Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->DiazoSalt Phenol Phenol/Tars (Decomposition) DiazoSalt->Phenol Thermal Decomp (High Temp >10°C) AzoDye Azo Coupling (Side Reaction) DiazoSalt->AzoDye Coupling w/ Unreacted Amine (Low Acid/Poor Mixing)

Figure 1: Reaction pathways.[4][5] The goal is to maximize the Blue path (Diazotization) while suppressing the Red (Decomposition) and Yellow (Coupling) paths.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Solubility Issues (The "Brick Dust" Problem)

Q: My aniline (e.g., 2-chloro-4-nitroaniline) is a solid brick in the acid at 0 °C. The starch-iodide paper never turns blue. What do I do?

Diagnosis: The amine is insoluble and/or too weakly basic to be protonated by dilute acid. The nitrite is accumulating (dangerous) because it cannot react with the solid amine.

Corrective Action:

  • Heat-to-Dissolve Method: Dissolve the amine in the acid at an elevated temperature (60–80 °C) to form the amine salt, then crash-cool rapidly to 0 °C to precipitate fine, reactive micro-crystals.

  • Solvent Assist: Use glacial acetic acid or propionic acid as a co-solvent. These dissolve organic amines better than water.

  • Inverse Addition (The "Nitrosyl Sulfuric" Route): For extremely weak bases (e.g., dinitroanilines), aqueous diazotization fails.

    • Protocol: Dissolve

      
       in conc. 
      
      
      
      to form Nitrosyl Sulfuric Acid (
      
      
      ).
    • Add the amine to this mixture.[6] This eliminates water and allows operation at 20–30 °C if necessary.

Scenario B: The "Foaming" Reactor

Q: I am adding sodium nitrite and the reaction is foaming vigorously. Is this normal?

Diagnosis: CRITICAL SAFETY WARNING. No, this is likely nitrogen gas evolution from thermal decomposition.

  • Cause 1: Temperature is too high for the stability of the specific diazonium salt.

  • Cause 2:[2] Exotherm mismanagement.[7][8] The diazotization reaction is highly exothermic (

    
    ). If you add nitrite too fast, the adiabatic temperature rise triggers decomposition.
    

Corrective Action:

  • Stop Dosing Immediately.

  • Check internal temperature.[2] If rising, apply maximum cooling.

  • Verify the presence of

    
     (Starch-Iodide test).[7][9][10][11] If negative, you may have "starved" the reaction; if positive, you have accumulation.
    
  • Future Prevention: Calculate the Adiabatic Temperature Rise (ATR). Ensure your dosing rate < cooling capacity.

Scenario C: Yield Loss & Tars

Q: My product is a dark tar instead of a clean solid. Why?

Diagnosis: "Self-Coupling."[5] The diazonium salt reacted with unreacted amine.

  • Mechanism:[1][12][13][][15][16] Diazonium salts are electrophiles; free amines are nucleophiles. If the pH is not acidic enough, the free amine attacks the diazonium salt to form triazenes or azo dyes (tars).

Corrective Action:

  • Increase Acidity: Ensure at least 2.5 molar equivalents of mineral acid are used. The amine must remain fully protonated (inactive as a nucleophile) until the nitrite finds it.

  • Check Endpoint: Use Starch-Iodide paper to ensure a slight excess of nitrous acid is maintained throughout the reaction.[9][10][17]

Module 3: Validated Protocol (Difficult Substrate)

Target: 4-Nitroaniline (EWG-substituted, low solubility). Objective: High yield diazotization without decomposition.

Reagents
  • 4-Nitroaniline (1.0 eq)

  • HCl (conc. 37%, 3.0 eq) – Excess required to prevent self-coupling.

  • Sodium Nitrite (1.1 eq) – Slight excess.

  • Water (Solvent)[1][18]

Step-by-Step Methodology
  • Dissolution (The "Fine Precipitate" Technique):

    • Charge 4-Nitroaniline and water into the reactor.

    • Add conc. HCl.

    • Crucial Step: Heat to 60 °C until a clear solution forms (amine hydrochloride salt).

    • Cool rapidly to 0–5 °C with vigorous stirring. This creates a high-surface-area suspension of the amine salt.

  • Diazotization:

    • Prepare a 30% w/w solution of

      
       in water.
      
    • Add the nitrite solution dropwise via addition funnel.

    • Monitor Temperature: Maintain internal temp < 10 °C. (Note: 4-nitrobenzenediazonium is relatively stable, so brief excursions to 10 °C are acceptable to aid kinetics).

  • Process Control (The Starch-Iodide Test):

    • After adding 90% of the nitrite, spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Result: Immediate blue/black spot indicates excess

      
      .
      
    • Wait 15 mins: Retest. If the color fades, the nitrite has been consumed. Add the remaining 10%.

  • Destruction of Excess Nitrite:

    • Once the reaction is complete (stable blue spot for 30 mins), add sulfamic acid or urea to quench the excess nitrous acid. This prevents side reactions in the subsequent coupling step.

Module 4: Decision Logic for Optimization

Use this logic flow to determine your starting parameters.

OptimizationLogic Start Analyze Substrate Substituent Substituent Type? Start->Substituent EDG EDG (e.g., -OMe, -OH) Electron Rich Substituent->EDG EWG EWG (e.g., -NO2, -CN) Electron Poor Substituent->EWG EDG_Risk Risk: Thermal Instability EDG->EDG_Risk EWG_Risk Risk: Insolubility & Slow Rate EWG->EWG_Risk EDG_Action Action: Strict < 0°C Standard Aqueous Acid EDG_Risk->EDG_Action Soluble Soluble in Acid? EWG_Risk->Soluble Yes_Soluble Action: 0-10°C Standard Protocol Soluble->Yes_Soluble Yes No_Soluble Action: Nitrosyl Sulfuric Acid (Anhydrous) or Co-solvent Soluble->No_Soluble No

Figure 2: Optimization Logic Matrix. Select your protocol based on the electronic nature of the aniline.

References

  • Safety of Diazonium Salts: Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries. Link

  • Thermal Stability Studies: Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Link

  • Process Optimization: O'Brien, M., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development. Link

  • General Mechanism: Organic Chemistry Portal. Diazotisation. Link

Sources

Preventing the formation of azo compounds in Sandmeyer reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing the Formation of Azo Compounds in Sandmeyer Reactions For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of azo compound impurities during Sandmeyer reactions. Our goal is to equip you with the foundational knowledge and practical protocols to minimize these side reactions and improve the yield and purity of your desired aryl halides and pseudohalides.

Frequently Asked Questions (FAQs)
Q1: What exactly are azo compounds, and why do they form as byproducts in a Sandmeyer reaction?

Azo compounds are molecules characterized by a nitrogen-nitrogen double bond (R-N=N-R') and are often highly colored. In the context of a Sandmeyer reaction, they are undesired side products that arise from an electrophilic aromatic substitution reaction known as "azo coupling".

The primary mechanism involves the aryl diazonium salt (Ar-N₂⁺), a potent electrophile, reacting with an electron-rich aromatic ring. The most common electron-rich coupling partner in the reaction mixture is the unreacted starting material, the primary aromatic amine. Phenols, which can form from the premature decomposition of the diazonium salt with water, are also highly activated and prone to azo coupling.[1][2]

Q2: I observed my reaction mixture turning a deep red/orange color. Is this an azo compound, and is the reaction salvageable?

A deep red, orange, or yellow coloration is a strong indicator of azo dye formation. While the presence of some color is not uncommon, a rapid and intense color change suggests that azo coupling is a significant competing reaction.

Whether the reaction is salvageable depends on the extent of the side reaction. If it occurs early, the yield of your desired product will likely be low, and purification will be challenging due to the similar polarity of the azo byproduct. It is often more efficient to discard the run and optimize the reaction conditions based on the troubleshooting guide below.

Q3: What are the most critical parameters to control to prevent azo compound formation?

Preventing azo coupling hinges on controlling the reaction kinetics to favor the desired radical-nucleophilic substitution over the competing electrophilic substitution. The three most critical parameters are:

  • Temperature: Low temperature is essential for the stability of the aryl diazonium salt.

  • pH (Acidity): A strongly acidic medium is crucial to prevent the starting amine from acting as a nucleophile.

  • Concentration: Slow, controlled addition of the diazonium salt minimizes its instantaneous concentration, starving the bimolecular azo coupling reaction.

Q4: Can you explain the mechanistic role of low temperature and high acidity in preventing this side reaction?

Certainly. These two parameters work synergistically to suppress azo coupling:

  • Low Temperature (0–5 °C): The diazotization process (forming the Ar-N₂⁺ salt) and the subsequent Sandmeyer reaction must be conducted at low temperatures.[3][4][5] Aryl diazonium salts are thermally unstable and can decompose, especially when heated.[1] One major decomposition pathway in an aqueous medium is the formation of a phenol.[6] Phenols are highly activated aromatic rings that readily undergo azo coupling, leading to significant impurity formation. Maintaining a temperature between 0–5 °C ensures the diazonium salt remains stable long enough to be consumed in the desired Sandmeyer pathway.

  • High Acidity (Excess Mineral Acid): Maintaining a strongly acidic environment is arguably the most effective way to prevent azo coupling with the starting amine. In the presence of excess acid (e.g., HCl, H₂SO₄), the unreacted primary aromatic amine (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This protonation has a critical effect: it converts a strongly electron-donating, activating group into a strongly electron-withdrawing, deactivating group. This deactivation makes the aromatic ring electron-poor and thus "invisible" to the electrophilic diazonium salt, effectively shutting down the primary azo coupling pathway.[2]

Troubleshooting Guide: Common Issues & Solutions
Problem Probable Cause(s) Recommended Solutions
Low yield of desired product with significant colored (red/orange) impurities. Azo Coupling: Insufficient acid, temperature too high during diazotization or Sandmeyer step.1. Increase Acid Concentration: Ensure at least 2.5-3 equivalents of mineral acid relative to the starting amine. One equivalent forms the amine salt, one is consumed by sodium nitrite, and an excess maintains low pH. 2. Verify Temperature Control: Use an ice/salt bath to maintain the temperature strictly between 0–5 °C throughout the diazotization and addition steps.
Reaction mixture froths violently (vigorous N₂ evolution) upon adding diazonium salt. Unstable Diazonium Salt: Temperature is too high, causing rapid decomposition.1. Pre-cool the Copper(I) Salt Solution: Ensure the vessel containing the Cu(I) salt is also cooled to 0–5 °C before beginning the addition. 2. Slow Down Addition: Add the diazonium salt solution dropwise or via a syringe pump over an extended period (30-60 minutes) to control the exothermic release of N₂ gas.
Formation of a phenolic byproduct (identified by LC-MS or NMR). Reaction with Water: Diazonium salt is decomposing due to excess water or high temperatures.1. Strict Temperature Control: As above, this is the primary defense. 2. Use Anhydrous Solvents (if applicable): For reactions sensitive to water, consider diazotization with an organic nitrite (e.g., tert-butyl nitrite) in an anhydrous organic solvent.[7]
Visualizing the Reaction Pathways

To better understand the chemical principles, the diagrams below illustrate the desired Sandmeyer pathway versus the competing azo coupling side reaction.

Sandmeyer_Pathway Aniline Aromatic Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Aniline->Diazonium NaNO₂, HCl 0–5 °C ArylRadical Aryl Radical (Ar•) + N₂ Product Aryl Halide (Ar-X)

Azo_Coupling_Pathway Diazonium Aryl Diazonium Salt (Ar-N₂⁺) (Electrophile) Azo Azo Compound (Ar-N=N-Ar'-NH₂) (Colored Impurity) Diazonium->Azo Amine Amine Amine->Azo Condition Condition Condition->Amine Activates Ring

Optimized Protocol: Sandmeyer Bromination of Aniline

This protocol provides a generalized, step-by-step methodology for the Sandmeyer reaction, incorporating best practices to minimize azo compound formation.

Materials:

  • Aniline

  • Hydrobromic acid (HBr), 48% aqueous

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

Part 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL flask, combine aniline (0.1 mol) and 48% HBr (0.3 mol, 3 equivalents).

  • Cool the mixture in an ice/salt bath to 0 °C with vigorous stirring. The aniline hydrobromide salt may precipitate.

  • Prepare a solution of sodium nitrite (0.11 mol, 1.1 equivalents) in 20 mL of cold water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline salt slurry over 30 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C.

  • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.

Part 2: The Sandmeyer Reaction

  • In a separate 500 mL flask equipped with a mechanical stirrer, add copper(I) bromide (0.12 mol, 1.2 equivalents) and 48% HBr (0.1 mol, 1 equivalent).

  • Cool this catalyst mixture to 0 °C in an ice/salt bath.

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred CuBr mixture over 30-45 minutes.

  • Observe for the steady evolution of nitrogen gas. A dark, oily product should begin to form.

  • After the addition is complete, allow the mixture to stir at 0–5 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

Part 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude bromobenzene.

  • Purify the product by distillation if necessary.

References
  • Ansari, M. A., & Bano, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]

  • Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (2016). Typical aryl diazonium salt decomposition pathways. ResearchGate. [Link]

  • Cohen, T., Dietz Jr., A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053–2058. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PHARMD GURU. (2022). Sandmeyer's Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

Sources

Technical Support Center: Stability & Purification of 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026


).
Ticket ID:  CHEM-SUP-2026-882
Assigned Specialist:  Senior Application Scientist, Separation Sciences Division.

Executive Summary & Stability Profile

Is 1-Chloro-2,4-dimethyl-5-nitrobenzene stable on silica gel? Yes. Under standard laboratory conditions (neutral pH silica, ambient temperature, standard organic solvents), this compound is chemically stable and does not undergo significant decomposition during flash column chromatography.

However, "stability" in chromatography also encompasses recovery and peak integrity . While the molecule does not degrade, users frequently report issues related to irreversible adsorption (yield loss) or band broadening (tailing) due to the strong dipole interaction between the nitro group and surface silanols.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueChromatographic Implication
Molecular Formula

Moderate molecular weight; typically elutes early-to-mid range.
Functional Groups Nitro (

), Chloro (

), Methyl (

)
The Nitro group is the primary "anchor" for silica adsorption via Hydrogen Bonding.
Polarity ModerateSoluble in EtOAc/DCM; limited solubility in pure Hexanes.
Appearance Yellow SolidVisual band tracking is possible without UV (though UV 254nm is recommended).
Melting Point ~53-55°C (Isomer dependent)Solid loading is recommended to prevent band broadening.

Troubleshooting Guides & FAQs

Category A: Stability & Degradation Concerns

Q1: I observed a new spot on TLC after leaving the compound on the column overnight. Did it degrade? Diagnosis: Likely No . Explanation: this compound is resistant to hydrolysis under neutral conditions. However, if your silica gel is acidic (unwashed industrial grade) or if the solvent contained traces of destabilizers, you might observe:

  • Isomerization: Rare, but acid-catalyzed migration of the nitro group is theoretically possible under extreme forcing conditions (not standard chromatography).

  • Artifacts: The "new spot" is more likely a separated impurity (e.g., 2,4-dimethyl-5-nitroaniline or an isomer like 1-chloro-2,5-dimethyl-4-nitrobenzene) that was co-eluting previously. Solution: Re-run TLC of the crude vs. the "degraded" fraction using a different solvent system (e.g., Toluene:EtOAc) to confirm if it is a degradation product or a separated impurity.

Q2: My mass balance is low (60-70%). Is the silica "eating" my compound? Diagnosis: Irreversible Adsorption (Chemisorption). Mechanism: The nitro group (


) is a strong hydrogen bond acceptor. Highly active silica (Activity Grade I) contains free, isolated silanol groups (

) that bind nitro compounds tightly. Corrective Action:
  • Deactivate Silica: Flush the column with 100% solvent containing 1% Triethylamine (TEA) before loading (if compound is not base-sensitive), or simply pre-wet with mobile phase containing the polar modifier.

  • Increase Polarity: Do not rely on isocratic elution. Use a gradient to "push" the compound off the active sites.

Category B: Purification & Resolution Issues

Q3: The compound streaks/tails significantly. How do I sharpen the band? Diagnosis: Silanol Overload . Explanation: The nitro group interacts heterogeneously with different types of silanols (vicinal vs. isolated). Protocol:

  • Solvent Choice: Switch from Hexane/Ethyl Acetate to Petroleum Ether/Ethyl Acetate or DCM/Hexane .

  • Gradient: Use the specific gradient validated in synthesis literature: Petroleum Ether : Ethyl Acetate (1:0 to 10:1) [1].

  • Loading: Dissolve the crude in a minimum amount of DCM, adsorb onto silica (dry loading), and load the powder. Avoid liquid loading with strong solvents like pure EtOAc.

Q4: I cannot separate the product from the non-nitrated precursor (1-chloro-2,4-dimethylbenzene). Diagnosis: Insufficient Selectivity . Explanation: The nitro group adds significant polarity. If they are co-eluting, your solvent is likely too polar, causing both to rush through the column (


).
Solution: 
  • Lower Polarity: Reduce EtOAc content to <5%.

  • Alternative Stationary Phase: If silica fails, Alumina (Neutral) often provides better resolution for nitro-aromatics due to different Lewis acid-base interactions.

Validated Experimental Protocol

The following workflow is based on standard purification procedures for chloronitrobenzenes [1].

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Petroleum Ether (40-60°C) or Hexanes.

  • Mobile Phase B: Ethyl Acetate.

  • Detection: UV (254 nm) and visual (Yellow bands).

Step-by-Step Methodology
  • Column Preparation: Slurry pack silica gel using 100% Petroleum Ether. Ensure a silica-to-compound mass ratio of at least 30:1 .

  • Sample Loading (Dry Load):

    • Dissolve crude this compound in minimal Dichloromethane (

      
      ).
      
    • Add silica gel (10x weight of crude).

    • Evaporate solvent under reduced pressure until a free-flowing powder remains.

    • Load powder carefully onto the top of the wet column.

  • Elution Gradient:

    • 0 - 5 mins: 100% Petroleum Ether (Flushes non-polar impurities).

    • 5 - 20 mins: Gradient to 95:5 (Petroleum Ether : EtOAc).

    • 20 - 40 mins: Gradient to 90:10 (Petroleum Ether : EtOAc).

    • Note: The product typically elutes between 5% and 8% EtOAc.

  • Collection: Collect fractions. The product is a yellow solid.[1][2]

  • Validation: Check fractions via TLC (System: 9:1 Hex:EtOAc). Product

    
     should be ~0.3 - 0.4.
    

Mechanistic Visualization

Figure 1: Adsorption Mechanism on Silica Surface

Caption: Schematic representation of the interaction between the Nitro group and Silica Silanols, causing retention and potential tailing.

SilicaInteraction cluster_silica Silica Gel Surface (Stationary Phase) cluster_molecule This compound Silanol1 Si-OH (Isolated) Silanol2 Si-OH (Vicinal) NitroGroup Nitro Group (-NO2) (H-Bond Acceptor) NitroGroup->Silanol1 Strong H-Bonding (Primary Retention) NitroGroup->Silanol2 Weak H-Bonding Outcome Chromatographic Result: Retention with potential Tailing NitroGroup->Outcome AromaticRing Aromatic Ring (Pi System) AromaticRing->Silanol1 Pi-Pi / Dipole Interaction Chlorine Chlorine (-Cl)

Figure 2: Purification Decision Tree

Caption: Workflow for troubleshooting separation issues with this compound.

PurificationLogic Start Start: Crude Mixture TLC Run TLC (9:1 Hex:EtOAc) Start->TLC CheckRf Check Rf Value TLC->CheckRf RfLow Rf < 0.2 (Too Polar) CheckRf->RfLow Stuck at baseline RfHigh Rf > 0.7 (Too Non-Polar) CheckRf->RfHigh Moves with solvent front RfGood Rf 0.3 - 0.5 (Ideal) CheckRf->RfGood ActionLow Increase EtOAc to 15-20% RfLow->ActionLow ActionHigh Decrease EtOAc (Use 100% Hexane initially) RfHigh->ActionHigh Tailing Is Spot Tailing? RfGood->Tailing Final Pure Product (Yellow Solid) ActionLow->Final ActionHigh->Final ActionGood Proceed to Column YesTailing Add 1% TEA or Switch to DCM/Hexane Tailing->YesTailing Yes NoTailing Standard Flash Chromatography Tailing->NoTailing No YesTailing->Final NoTailing->Final

References

  • ChemicalBook / Patent WO2021/69705. (2021).[3] Synthesis and Purification of this compound via Silica Gel Chromatography. Retrieved from and .

  • PubChem. (2025).[1][4][5] Compound Summary: this compound (CID 3456522).[5][3] National Center for Biotechnology Information. Retrieved from .

  • Luo, Y., et al. (2013). Adsorption Performance of Nitrobenzene on Silica Aerogel. Advanced Materials Research. Retrieved from .

Sources

Technical Support Center: Solubility & Reaction Optimization for 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CDNB-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility Limits of 1-Chloro-2,4-dimethyl-5-nitrobenzene (CDNB) in Synthesis[1]

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because This compound (CDNB) is behaving like "brick dust" in your reaction vessel—refusing to dissolve in aqueous nucleophiles or precipitating out when you attempt to scale up.[1]

Technical Context: This molecule presents a dual challenge. The nitro group (


) provides the necessary electron-withdrawal for Nucleophilic Aromatic Substitution (

), but the two methyl groups at positions 2 and 4 significantly increase lipophilicity (

) and steric bulk. Unlike simpler nitrobenzenes, CDNB resists solvation in standard protic media, halting reaction kinetics at the interface.

This guide provides a tiered approach to solubilization, moving from standard solvent systems to advanced Phase Transfer Catalysis (PTC).

Module 1: Solvent Selection Matrix

Core Directive: Match the solvent's dielectric constant (


) and dipole moment to the reaction mechanism, not just the solubility of the starting material.
Tier 1: Homogeneous Systems (Standard )

Use these when your nucleophile is organic-soluble (e.g., amines, thiols).

Solvent SystemSolubility RatingReaction SuitabilityTechnical Notes
DMF / DMSO Excellent HighGold Standard. High dielectric constant stabilizes the Meisenheimer complex intermediate.[1] Warning: Difficult to remove during workup.
Toluene GoodMediumGood for CDNB, but poor for ionic nucleophiles. Requires high temp (

).[1]
Ethyl Acetate ModerateLowNot recommended for

due to low boiling point (

); kinetics will be sluggish.[1]
Methanol/EtOH Poor LowCDNB will likely slurry or oil out.[1] Only use if heating to reflux and the nucleophile is the solvent itself (solvolysis).
Tier 2: The "Green" Alternatives

Moving away from reprotoxic dipolar aprotic solvents (DMF/DMAc).

  • 2-MeTHF (2-Methyltetrahydrofuran): Biogenic derived.[1] Higher boiling point than THF (

    
    ), allowing faster kinetics while maintaining good solubility for CDNB.
    
  • Acetonitrile (MeCN): A "cleaner" polar aprotic choice.[1] If CDNB solubility is borderline, add 5-10% DCM as a co-solvent to break the crystal lattice before adding MeCN.

Module 2: Phase Transfer Catalysis (The Workaround)

Scenario: You must use an inorganic nucleophile (e.g.,


, 

,

) that is insoluble in the organic solvents that dissolve CDNB.

The Solution: Do not try to force mixing. Use Phase Transfer Catalysis (PTC) to shuttle the nucleophile into the organic layer.

Workflow Visualization: PTC Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase (Nucleophile Source) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) Nuc_Aq Na+ Nu- (Salt) Exchange Ion Exchange (Q+ picks up Nu-) Nuc_Aq->Exchange Supplies Nu- Q_Aq Q+ X- (Catalyst) Q_Aq->Exchange Shuttles Q_Nu Q+ Nu- (Active Species) Exchange->Q_Nu Enters Organic Layer CDNB CDNB (Substrate) Product Product + Q+ X- CDNB->Product Q_Nu->Product Reacts with CDNB Product->Q_Aq Catalyst Regenerates (Returns to Interface)

Caption: Mechanism of PTC where quaternary ammonium salt (


) shuttles the nucleophile (

) from the aqueous phase to the organic phase containing CDNB.
PTC Protocol for CDNB
  • Organic Phase: Dissolve CDNB (1.0 eq) in Toluene or DCM (3-5 volumes).

  • Aqueous Phase: Dissolve inorganic nucleophile (1.5 eq) in minimal water.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (0.05 eq / 5 mol%).[1]

  • Agitation: High-shear stirring is critical. The reaction rate is limited by the surface area of the interface.

Module 3: Advanced Solubilization (Surfactant Technology)

If you cannot use organic solvents due to safety/environmental constraints, use Micellar Catalysis .

The Science: Surfactants like TPGS-750-M form nanomicelles in water.[1] The lipophilic core of the micelle acts as a "solvent pocket" that dissolves the CDNB, while the hydrophilic shell interacts with the water. This effectively concentrates the reactants in a small volume, often accelerating rates beyond standard organic solvents.

Protocol:

  • Prepare a 2 wt% solution of TPGS-750-M in water.[1]

  • Add CDNB and Nucleophile.[1]

  • Stir vigorously. The mixture will look milky (emulsion).

  • Why it works: The effective concentration of CDNB inside the micelle is extremely high (molar range), driving 2nd order kinetics.

Troubleshooting & FAQs

Q1: The reaction starts well but precipitates a yellow solid halfway through. Yield is low.

Diagnosis: Product Inhibition / Solubility Limit. Root Cause: The product (likely an aniline or ether derivative) might be less soluble than the starting material in the chosen solvent, coating the unreacted CDNB crystals. Fix:

  • Increase Solvent Volume: Move from 5V to 10V (10 mL solvent per 1g substrate).

  • Switch to Binary Mixture: Use Toluene:DMF (9:1). The DMF keeps the active species in solution, while Toluene maintains the bulk organic phase.

Q2: I am using DMSO, but the reaction is stuck at 60% conversion.

Diagnosis: Equilibrium or Decomposition. Root Cause: If using an alkoxide nucleophile (e.g., NaOMe), water contamination in DMSO can kill the reagent. Alternatively, the "leaving group" (Chloride) concentration is building up. Fix:

  • Dry Solvents: Ensure DMSO is anhydrous.[1]

  • Temperature: Increase temperature to

    
    . The activation energy for sterically hindered substrates (due to the 2,4-dimethyl groups) is higher.
    
Q3: Can I use Ethanol/Water?

Diagnosis: Poor Solubility. Answer: No. CDNB will "oil out" (form a separate liquid phase) at reflux or precipitate as a solid at lower temps.[1] This creates a heterogeneous system with very low surface area.[1] Workaround: If you must use ethanol, add THF (30-50%) to the mixture to ensure CDNB remains in the monophase.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Yadav, G. D., & Jadhav, Y. B. (2003). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide.[1][2][3] Journal of Molecular Catalysis A: Chemical.[1][2] Available at: [Link][2]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents Guide.[1] American Chemical Society.[1] Available at: [Link]

  • Lipshutz, B. H., et al. (2014). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[4] Green Chemistry.[1][5][6][7][8] Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene

[1]

Ticket ID: SC-NITRO-XYL-001 Topic: Process Safety & Optimization for Scale-Up Target Molecule: 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS: 69383-68-2) Precursor: 1-Chloro-2,4-dimethylbenzene (CAS: 95-66-9)[1][2]

Executive Summary

Welcome to the Process Safety & Engineering Support Center. You are likely encountering challenges in scaling the nitration of 1-Chloro-2,4-dimethylbenzene from gram-scale to kilogram/pilot scale.

This transformation involves an electrophilic aromatic substitution using mixed acid (nitric/sulfuric).[3] While the regioselectivity for the 5-position is electronically favored (para to the C2-methyl and ortho to the C4-methyl), the primary risks at scale are thermal runaway (exotherm control) and over-nitration (dinitration impurities) .

This guide moves beyond standard textbook procedures to address the causality of failure modes during scale-up.

Module 1: Critical Safety & Thermal Hazards

The Core Issue: Heat Accumulation

At the bench scale, heat dissipation is efficient. At the pilot scale, the surface-area-to-volume ratio decreases drastically.[1] The nitration reaction is highly exothermic (

Troubleshooting Guide: Thermal Management
SymptomRoot Cause AnalysisCorrective Action (Scale-Up)
Temperature Spikes Dosing Controlled Regime Failure: Acid addition is too fast; reaction shifts from kinetic-controlled to accumulation-controlled.[1]Implement Interlock: Link the dosing pump to the reactor internal temperature (

). If

, pump stops automatically.
Delayed Exotherm Mass Transfer Limitation: Poor mixing causes nitric acid to pool (phase separation) without reacting immediately.[1] Once mixing improves, it all reacts at once ("Shot" scenario).Increase Agitation Power: Ensure Reynolds number

. Use a pitch-blade turbine for axial flow to disperse the aqueous acid into the organic phase.
Cooling Jacket Saturation

Underestimation:
The adiabatic temperature rise exceeds the boiling point of the solvent/substrate.[1]
Dilution: Use a solvent (e.g., Dichloromethane or excess Sulfuric Acid) to act as a heat sink. Calculate MTSR (Max Temperature of Synthesis Reaction).
Safety Decision Logic (Graphviz)

SafetyLogicStartStart Nitric Acid DosingCheckTempMonitor Reactor Temp (Tr)Start->CheckTempIsTempStableIs Tr < Setpoint?CheckTemp->IsTempStableContinueContinue DosingIsTempStable->ContinueYesStopPumpEMERGENCY STOP PUMPIsTempStable->StopPumpNo (Exotherm Spike)Continue->CheckTempCheckAgitationCheck Agitation RPMStopPump->CheckAgitationAgitationGoodAgitation OK?CheckAgitation->AgitationGoodAgitationGood->StartRPM Low (Fix Mixing)CoolingFailCooling Loop FailureAgitationGood->CoolingFailRPM Normal (Heat removal issue)DumpInitiate Emergency Dump/QuenchCoolingFail->DumpIf Tr > MTSR

Figure 1: Automated safety logic for controlling exothermic nitration dosing. This loop prevents "accumulation" of unreacted acid.[1]

Module 2: Regioselectivity & Impurity Control

The Chemistry of Isomers

The substrate 1-Chloro-2,4-dimethylbenzene has three open positions.

  • Position 5 (Target): Para to C2-Me, Ortho to C4-Me. (Sterically accessible, electronically favored).

  • Position 3: Ortho to C2-Me, Ortho to C4-Me, Ortho to Cl. (Sterically blocked).

  • Position 6: Meta to both Methyls. (Electronically disfavored).

Major Impurity: Dinitro-1-chloro-2,4-dimethylbenzene .[1] This occurs if the reaction temperature is too high or if local concentration hotspots of nitric acid exist (poor mixing).

FAQ: Quality & Purity

Q: Why is my dinitro impurity increasing upon scale-up? A: This is a classic "hotspot" issue. In a 500mL flask, mixing is instantaneous. In a 50L reactor, if the acid is added to the surface without adequate dispersion, the local concentration of

  • Fix: Use a dip tube to introduce acid directly into the impeller zone (high shear) rather than dropping it on the surface.

Q: Can I use mixed acid (H2SO4/HNO3) pre-mixed? A: Yes, this is standard. However, the water content in the sulfuric acid is the "brake" for the reaction.

  • Protocol: Use 98%

    
     and 65-70% 
    
    
    . If the reaction is too sluggish (leading to accumulation), increase the
    
    
    ratio to dehydrate the system and generate more nitronium ion (
    
    
    ). If selectivity drops, add small amounts of water to "soften" the nitrating power.

Q: The product is oiling out. How do I crystallize it? A: The target (CAS 69383-68-2) has a melting point around 46-50°C (approx).[1] If it oils out:

  • Ensure all acid is washed out (acidic impurities depress MP).

  • Use Isopropanol (IPA) or Methanol for recrystallization.

  • Seed the mixture at 35°C.

Module 3: Optimized Experimental Protocol (Scale-Up Ready)

This protocol is designed for a Semi-Batch operation (safest for scale-up).

Reagents
  • Substrate: 1-Chloro-2,4-dimethylbenzene (1.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Optional, acts as heat sink). Note: Neat reactions are possible but riskier.[1]

  • Acid Phase: Sulfuric Acid (98%, 2.0 eq) + Nitric Acid (70%, 1.05 eq).

Step-by-Step Methodology
  • Charge: Load 1-Chloro-2,4-dimethylbenzene and solvent (if using) into the reactor. Cool to 0–5°C .

  • Agitation: Set agitation to maximum sustainable RPM without splashing.

  • Acid Prep: In a separate vessel, pre-mix Sulfuric and Nitric acid (exothermic mixing—cool this pre-mix to 20°C).

  • Dosing (Critical):

    • Dose the Mixed Acid via dip-tube over 2–4 hours .

    • Maintain internal temperature

      
      .
      
    • Stop criterion: If Temp rises

      
      , stop dosing immediately.
      
  • Post-Reaction:

    • Stir at 15°C for 1 hour.

    • IPC (In-Process Control): Check HPLC/GC. Target: Starting Material < 0.5%.

  • Quench (Safety Critical):

    • Do NOT add water to the reactor.

    • Reverse Quench: Transfer the reaction mass slowly into a second reactor containing ice/water. This prevents a massive temperature spike in the main reactor.

  • Work-up:

    • Separate phases.

    • Wash organic phase with 5%

      
       (remove acid) then Brine.
      
    • Concentrate and crystallize from Methanol/Water.

Process Flow Diagram (Graphviz)

ProcessFlowSubstrate1-Cl-2,4-diMe-Bz(Reactor A)NitrationNitration(Semi-Batch, 0-15°C)Substrate->NitrationMixedAcidH2SO4 / HNO3(Dosing Tank)MixedAcid->NitrationSlow DosingQuenchReverse Quench(Into Ice/Water)Nitration->QuenchTransferSeparationPhase Separation(Remove Spent Acid)Quench->SeparationCrystCrystallization(MeOH/Water)Separation->CrystOrganic LayerProductTarget Product(Solid)Cryst->Product

Figure 2: Process flow for the safe synthesis of this compound.[1]

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . (Note: This paper discusses similar chloronitro isomers and purification/crystallization techniques relevant to the family). Crystals, 2012.[4]

  • Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid . (Provides critical data on nitration kinetics, MTSR, and mixed acid safety for xylene derivatives). Process Safety and Environmental Protection, 2023.[5]

  • 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE Synthesis . (Specific patent protocols for the target CAS 69383-68-2). ChemicalBook/WO2021 Patents.

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration . (Modern scale-up alternative using flow chemistry to manage exotherms). RSC Advances, 2025.

  • PubChem Compound Summary: this compound . (Physical properties and identifiers). National Library of Medicine.

Catalyst selection for the reduction of the nitro group in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Nitro Group Reduction

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are tackling the specific challenge of reducing the nitro group in 1-Chloro-2,4-dimethyl-5-nitrobenzene to its corresponding aniline. The primary difficulty in this transformation is achieving high chemoselectivity: reducing the nitro group while preserving the chloro-substituent, which is susceptible to hydrodechlorination. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing this compound?

The principal challenge is achieving chemoselective reduction of the nitro group without cleaving the carbon-chlorine (C-Cl) bond. This undesired side reaction, known as hydrodechlorination or dehalogenation, is a common issue with many standard catalytic hydrogenation methods, particularly when using highly active catalysts like Palladium on Carbon (Pd/C).[1][2] The goal is to form 5-Chloro-2,4-dimethylaniline, not 2,4-dimethylaniline. The electronic nature of the aromatic ring, substituted with both electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups, influences the reactivity and requires careful catalyst selection.

Q2: I'm planning my synthesis. Which catalyst do you recommend as a starting point?

For this specific substrate, starting with a system known for high chemoselectivity and low dehalogenation risk is crucial. Avoid aggressive hydrogenation catalysts like Pd/C as a first choice.

Instead, consider these two robust options:

  • Iron metal in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and highly reliable method for reducing nitroarenes without affecting aryl halides.[1][3][4] The reaction mechanism is based on single-electron transfer from the metal surface, which is highly selective for the nitro group.

  • Raney Nickel (Raney Ni): This catalyst is often a superior choice over palladium or platinum when dehalogenation is a concern.[1][3] It provides a good balance of reactivity for nitro reduction and lower activity towards C-Cl bond cleavage compared to Pd/C.

A decision workflow for initial catalyst selection is presented below.

CatalystSelection cluster_0 cluster_1 cluster_2 start Start: Reduce This compound q1 Is preventing dehalogenation the top priority? start->q1 cat_fe Primary Choice: Fe / Acid (HCl, AcOH) High chemoselectivity, low cost, robust process. q1->cat_fe Yes (Recommended) cat_raney Primary Choice: Raney Ni with H₂ Good balance of activity and selectivity. q1->cat_raney No (Willing to optimize catalytic hydrogenation) cat_sncl2 Alternative Choice: SnCl₂ Very mild and selective, good for small scale. cat_fe->cat_sncl2 Need milder, non-H₂ conditions? cat_pd_caution Use with Extreme Caution: Pd/C with H₂ High risk of dehalogenation. Requires careful optimization (e.g., inhibitors, low pressure). cat_raney->cat_pd_caution Is reaction sluggish with Raney Ni?

Caption: Catalyst selection decision tree for the target reduction.

Q3: Can I use Palladium on Carbon (Pd/C)? It's our lab's standard nitro reduction catalyst.

While Pd/C is highly effective for many nitro reductions, it is generally not recommended for substrates containing aryl chlorides due to its high propensity to catalyze hydrodechlorination.[1] If you must use a palladium catalyst, success hinges on careful optimization to suppress the undesired side reaction. This could involve:

  • Lowering Hydrogen Pressure: Operating at or near atmospheric pressure.

  • Lowering Temperature: Running the reaction at room temperature or below.

  • Using Inhibitors: Adding a catalyst "moderator" or "poison" like quinoline or a sulfur source, which can selectively inhibit the active sites responsible for dehalogenation.

  • Alternative Supports: Using different supports like CaCO₃ (e.g., Lindlar's catalyst) may offer better selectivity in some cases.

However, these modifications often reduce the overall reaction rate, potentially leading to incomplete conversion. The use of Fe/acid or Raney Ni is a more direct and reliable path to the desired product.

Q4: What is the difference between homogeneous and heterogeneous catalysis for this reaction?
  • Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst like Pd/C in a liquid solution). This is the most common approach for this type of reduction.[5][6] Its main advantage is the straightforward removal of the catalyst post-reaction via simple filtration.[7][8] Raney Ni, Pd/C, and Fe powder are all heterogeneous systems.

  • Homogeneous Catalysis: The catalyst exists in the same phase as the reactants (e.g., a soluble metal complex).[5][6] While sometimes offering higher selectivity and milder reaction conditions, separating the catalyst from the product can be complex and costly, often requiring chromatography or extraction.[7][8] For this specific transformation, heterogeneous systems are generally more practical and widely employed.

Troubleshooting Guide

Problem 1: My reaction is slow or stalls before completion.

Possible Cause & Solution:

  • Catalyst Inactivity/Poisoning:

    • Diagnosis: The catalyst may be old, improperly stored, or poisoned by impurities in the starting material or solvent (e.g., sulfur compounds, strong coordinating agents).

    • Solution: Use fresh, high-quality catalyst. Ensure solvents are anhydrous and free of potential poisons. If using Raney Ni, ensure it was properly activated and stored. For catalytic hydrogenations, purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen.

  • Insufficient Reductant:

    • Diagnosis (for Hydrogenation): The hydrogen pressure may be too low, or there might be a leak in the system. The reaction consumes 3 equivalents of H₂ per mole of nitro compound.

    • Solution: Check the system for leaks. Ensure the H₂ supply is adequate and that the pressure is maintained. Gentle agitation or efficient stirring is critical to ensure good gas-liquid mass transfer.

    • Diagnosis (for Metal/Acid): Insufficient metal or acid has been added.

    • Solution: Ensure the correct stoichiometry is used. The reaction is often exothermic, so additions may need to be portion-wise.

  • Poor Mass Transfer:

    • Diagnosis: In a heterogeneous system, the reactants are not making sufficient contact with the catalyst surface. This is common with inadequate stirring.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium. Using a baffled flask can improve mixing efficiency.

Problem 2: My product analysis (GC-MS, LC-MS) shows a significant amount of the dechlorinated product.

Possible Cause & Solution:

  • Incorrect Catalyst Choice:

    • Diagnosis: You are likely using a catalyst with high hydrogenation activity, such as Pd/C or PtO₂.[1][9]

    • Solution: Immediately switch to a more chemoselective system. The most effective solution is to use Fe/HCl or Fe/NH₄Cl .[4][10] Alternatively, Raney Nickel is a much safer bet than palladium for catalytic hydrogenation.[1]

  • Reaction Conditions are Too Harsh:

    • Diagnosis: Even with a moderately selective catalyst, high temperature or high hydrogen pressure can promote dehalogenation.

    • Solution: Reduce the reaction temperature (aim for room temperature if possible) and lower the hydrogen pressure (1-3 atm). Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent over-reduction.

Problem 3: I see byproducts with masses corresponding to azo or azoxy species.

Possible Cause & Solution:

  • Incomplete Reduction Pathway:

    • Diagnosis: Azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds are intermediates in the reduction of a nitro group to an amine.[11] Their presence indicates the reaction has not gone to completion. This can happen with certain reducing agents, particularly metal hydrides, which are generally not recommended for reducing aryl nitro groups to anilines.[12]

    • Solution: If using catalytic hydrogenation, increase the reaction time or catalyst loading to drive the reaction to the final amine product. If using a metal/acid system, ensure sufficient reducing agent has been added. The reduction of the intermediate hydroxylamine is often the slow step.[11]

Catalyst Performance Comparison
Catalyst SystemPrimary Role / ReductantSelectivity (NO₂ vs. Cl)Risk of DehalogenationTypical ConditionsKey Considerations
Fe / HCl Stoichiometric MetalExcellentVery LowReflux in EtOH/H₂OCost-effective, robust, tolerates many functional groups. Workup requires neutralization.[4][10]
Raney Nickel Catalytic / H₂Good to ExcellentLow to ModerateRT - 50°C, 1-5 atm H₂Safer choice than Pd/C for halogenated substrates.[1][3] Activity can vary by batch.
SnCl₂ Stoichiometric Metal SaltExcellentVery LowRT - 60°C in EtOHVery mild and selective.[1] Generates tin-based waste, which can be problematic for scale-up.
Pd/C Catalytic / H₂PoorVery HighRT, 1 atm H₂Not recommended. High risk of C-Cl bond cleavage.[1][2] Requires extensive optimization if used.
PtO₂ (Adams' cat.) Catalytic / H₂ModerateModerate to HighRT, 1-3 atm H₂Generally less dehalogenation than Pd/C but more than Raney Ni. Can be an option if others fail.

Experimental Protocols

Protocol 1: Chemoselective Reduction using Iron and Hydrochloric Acid

This protocol is a reliable method that prioritizes the preservation of the chloro-substituent.

Protocol_Fe_HCl cluster_0 prep 1. Preparation - Add substrate (1 eq) and  Iron powder (3-5 eq) to a  round-bottom flask. - Add solvent (e.g., Ethanol/Water 4:1). react 2. Reaction - Heat mixture to reflux (70-80°C). - Add concentrated HCl (0.2-0.5 eq)  portion-wise over 30 min. - Monitor by TLC/LC-MS until  starting material is consumed (2-4 h). prep->react workup 3. Workup - Cool to room temperature. - Filter through Celite to remove iron salts. - Concentrate the filtrate in vacuo. react->workup purify 4. Purification - Redissolve residue in ethyl acetate. - Wash with saturated NaHCO₃ solution  to neutralize excess acid. - Wash with brine, dry over Na₂SO₄,  filter, and concentrate. - Purify by column chromatography if needed. workup->purify

Caption: Workflow for reduction using the Fe/HCl system.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), iron powder (4.0 eq), and ethanol (e.g., 10 mL per gram of substrate).

  • Reaction Initiation: Begin stirring and heat the mixture to a gentle reflux (~75-80°C).

  • Acid Addition: Slowly add concentrated hydrochloric acid (0.25 eq) dropwise or in small portions over 30 minutes. The reaction is exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, another small portion of acid can be added. The reaction is typically complete in 2-5 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethanol and filter the mixture through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake with additional ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol is suitable for users who prefer catalytic hydrogenation and have the necessary equipment.

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney Nickel (5-10% w/w) with deionized water, followed by the reaction solvent (e.g., ethanol or methanol) to remove any residual storage solution. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Setup: Add the washed Raney Ni to a hydrogenation vessel. Add a solution of this compound (1.0 eq) in ethanol or methanol.

  • Inerting: Seal the vessel and purge the system by evacuating and backfilling with nitrogen (repeat 3 times) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 atm). Begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours at room temperature. Progress can also be checked by carefully taking a sample, filtering it through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Caution: The filter cake should not be allowed to dry as it can ignite. Quench the filter cake immediately with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed.

References

  • MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]

  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • PubMed. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. Retrieved from [Link]

  • YouTube. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
  • ACS Publications. (n.d.). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. Retrieved from [Link]

  • NIH. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Retrieved from [Link]

  • ResearchGate. (2026). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]

  • YouTube. (2017). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedure for the Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene. This resource is designed for researchers and drug development professionals to navigate the critical work-up phase of this synthesis, particularly following the electrophilic nitration of 1-chloro-2,4-dimethylbenzene. The work-up is not merely a purification step; it is a crucial procedure that ensures the safety of the operator, the stability of the desired product, and the removal of hazardous reagents and by-products. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address challenges you may encounter.

Core Principles of the Work-up

The synthesis of this compound typically involves the nitration of 1-chloro-2,4-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). This reaction is highly exothermic and leaves the desired product in a strongly acidic and oxidative medium.[1] The primary goals of the work-up are to:

  • Safely Quench the Reaction: Neutralize the highly corrosive and reactive nitrating agents.

  • Isolate the Crude Product: Separate the organic product from the aqueous acid layer.

  • Remove Impurities: Wash away residual acids, unreacted starting materials, and side-products.

  • Purify the Final Compound: Obtain this compound with high purity, typically through recrystallization or chromatography.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing robust solutions.

Issue 1: Low or No Solid Precipitate Forms After Pouring the Reaction Mixture onto Ice.

  • Question: I have completed the nitration and poured the acidic reaction mixture onto a large volume of crushed ice as per the protocol. I expected a solid to precipitate, but I see only a cloudy solution or an oily layer. What went wrong?

  • Answer: This is a common issue that can arise from several factors related to both the reaction's success and the physical properties of the mixture.

    • Causality & Explanation:

      • Incomplete Reaction: The starting material, 1-chloro-2,4-dimethylbenzene, is a liquid at room temperature. If the nitration did not proceed to a significant extent, you would be left with an oily starting material.

      • Isomeric Impurities: The formation of other nitro-isomers can create a eutectic mixture, which has a lower melting point than the pure desired product, often resulting in an oil.

      • Excessive Quenching Volume: While unlikely, an extremely large volume of water could keep the product in solution, though this compound has very low water solubility.[2] A more probable scenario is that the product has oiled out and is coating the walls of the flask.

    • Solutions & Protocol:

      • Verify Reaction Completion: Before work-up, it is best practice to check for the disappearance of the starting material using Thin Layer Chromatography (TLC).

      • Proceed with Extraction: Do not discard the mixture. The product is present, simply not in a solid state. Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).[3][4] The product will be drawn into the organic layer.

      • Combine and Wash: Combine the organic extracts and proceed with the standard washing procedure (see protocol below) to neutralize acid and remove water-soluble impurities.

      • Isolate as an Oil: After drying and evaporating the solvent, you will likely obtain the crude product as a yellow or brownish oil. This can then be purified by column chromatography or induced to crystallize.

Issue 2: A Persistent Emulsion Forms During Solvent Extraction.

  • Question: During the wash steps with sodium bicarbonate and water, I'm getting a thick, persistent emulsion at the interface of the organic and aqueous layers that won't separate. How can I break this emulsion?

  • Answer: Emulsion formation is a frequent challenge in the work-up of nitration reactions, often caused by residual acidic components and vigorous mixing.

    • Causality & Explanation:

      • Insufficient Neutralization: If significant amounts of strong acid are still present when you begin extraction, the neutralization reaction with bicarbonate can be vigorous, creating finely dispersed droplets.

      • Vigorous Shaking: Shaking the separatory funnel too aggressively increases the surface area between the immiscible layers, promoting emulsion formation.

      • Particulate Matter: The presence of insoluble by-products can stabilize emulsions.

    • Solutions & Protocol:

      • Add Brine: The most effective method is to add a saturated solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous layer helps to coalesce the dispersed droplets of the organic phase.

      • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This is especially important during the initial bicarbonate wash.

      • Patience and Time: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

      • Filtration: As a last resort, the entire emulsified mixture can be passed through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

Issue 3: The Final Isolated Product is a Dark Yellow or Brown Color.

  • Question: After evaporation of the solvent, my product is a dark-colored solid. The literature describes it as a yellow solid. What causes this discoloration and how can I fix it?

  • Answer: The color is indicative of impurities, which must be removed to obtain a high-quality final product.

    • Causality & Explanation:

      • Residual Acid: Traces of nitric or sulfuric acid can cause degradation and color formation over time.

      • Nitrogen Oxides: Dissolved nitrogen oxides (NOx), by-products of the nitration reaction, can impart a yellowish-brown color.

      • Oxidative By-products: The nitrating mixture is a powerful oxidizing agent and can generate highly colored, polymeric side-products.[5]

    • Solutions & Protocol:

      • Thorough Washing: Ensure the crude solution is washed to neutrality with a sodium bicarbonate or carbonate solution.[4][6] Use pH paper to check the aqueous layer after the final wash.

      • Recrystallization with Activated Carbon: The most reliable method for color removal is recrystallization from a suitable solvent (e.g., ethanol or methanol). Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a fluted filter paper to remove the carbon and then allow the filtrate to cool and crystallize.

      • Silica Gel Chromatography: If recrystallization is ineffective, purification by column chromatography is an excellent alternative.[3] The colored impurities will often adhere strongly to the silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely essential to pour the reaction mixture onto ice rather than adding water to the reaction?

A: This is a critical safety and procedural point. The dilution of concentrated sulfuric acid is an intensely exothermic process.[7]

  • Safety: Adding water directly to the concentrated acid mixture can cause localized boiling and violent splashing of the corrosive acid.[7]

  • Control: By adding the acid mixture slowly to a large mass of ice, the heat of dilution is continuously absorbed by the melting ice (latent heat of fusion), keeping the temperature of the system low and preventing an uncontrolled exotherm.[8] This also minimizes the risk of side reactions or degradation of the desired product.

Q2: What is the purpose of each wash step in the work-up?

A: Each wash is designed to remove a specific class of impurities.

  • Water Wash (Initial): Removes the bulk of the sulfuric and nitric acids.

  • Sodium Bicarbonate/Carbonate Wash: Neutralizes the final traces of strong acids, which are harmful to the product and can interfere with subsequent steps.[4]

  • Brine Wash: Removes the majority of the dissolved water from the organic layer before the drying step and helps break any emulsions.[3]

Q3: How do I select an appropriate solvent for recrystallization?

A: The ideal recrystallization solvent should exhibit the following properties:

  • High solubility for the product at high temperatures.

  • Low solubility for the product at low temperatures.

  • It should not react with the product.

  • Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures. For this compound, alcohols like ethanol or methanol are commonly used.

Q4: What are the primary safety risks during this work-up?

A: The primary risks involve handling strong, corrosive acids and managing the exothermic quenching process.

  • Chemical Burns: Concentrated nitric and sulfuric acids are extremely corrosive.[7][9] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Thermal Runaway: As discussed, improper quenching can lead to a dangerous, uncontrolled temperature increase.[8] Always ensure a large excess of ice is present before beginning the quench.

  • Inhalation: Handle the concentrated acids in a well-ventilated fume hood to avoid inhaling corrosive vapors.[9]

Standardized Work-up Protocol

This protocol outlines the standard procedure for isolating and purifying this compound after the nitration reaction.

1. Quenching the Reaction a. In a large beaker, prepare a mixture of crushed ice and water (approx. 10 parts ice to 1 part water by mass relative to the reaction scale). b. While stirring the ice slurry vigorously, slowly and carefully pour the completed reaction mixture from the reaction flask into the beaker. The addition should be done in a controlled stream. c. A precipitate or oily layer should form. Continue stirring for 10-15 minutes to ensure complete quenching.

2. Isolation and Extraction a. If a solid has precipitated, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Proceed to Step 4. b. If an oil has formed, transfer the entire mixture to a separatory funnel. c. Extract the mixture with ethyl acetate (3 x volume of the initial organic substrate). d. Combine the organic layers.

3. Washing and Neutralization a. Wash the combined organic layers sequentially with: i. Water (1 x volume). ii. Saturated sodium bicarbonate (NaHCO₃) solution (2 x volume, or until effervescence ceases). Caution: Vent the separatory funnel frequently to release CO₂ pressure. iii. Water (1 x volume). iv. Saturated sodium chloride (brine) solution (1 x volume).[3] b. After each wash, allow the layers to separate fully and drain the aqueous layer.

4. Drying and Solvent Removal a. Transfer the washed organic layer to a clean Erlenmeyer flask. b. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] The drying agent should be free-flowing after swirling. c. Decant or filter the dried solution to remove the drying agent. d. Remove the solvent using a rotary evaporator to yield the crude product.

5. Purification a. Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and filter while hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. b. Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with an eluent system such as petroleum ether/ethyl acetate.[3]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1-Chloro-2,4-dimethylbenzeneC₈H₉Cl140.61Colorless liquid
This compoundC₈H₈ClNO₂185.61Yellow solid[3][10]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
No solid forms on quenchingIncomplete reaction; Eutectic mixtureProceed with solvent extraction
Persistent emulsionResidual acid; Vigorous shakingAdd brine; Gentle inversions; Allow to stand
Dark-colored productAcidic/oxidative impuritiesThoroughly wash to neutrality; Recrystallize with activated carbon
Low final yieldProduct loss during washes; Side reactionsCareful phase separation; Back-extract aqueous layers; Confirm reaction completion via TLC
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the work-up procedure.

Workup_Procedure cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase Reaction_Mixture Completed Nitration Mixture (Product in H₂SO₄/HNO₃) Quench Quench on Ice/Water Reaction_Mixture->Quench 1. Add acid to ice Filter_or_Extract Solid Filtration OR Solvent Extraction Quench->Filter_or_Extract 2. Isolate crude Washing Wash Organic Layer (NaHCO₃, Brine) Filter_or_Extract->Washing If extracted Crude_Product Crude Product (Solid or Oil) Filter_or_Extract->Crude_Product If filtered solid Drying Dry over Na₂SO₄ Washing->Drying 3. Neutralize & Remove H₂O Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation 4. Remove solvent Evaporation->Crude_Product Purify Recrystallization OR Column Chromatography Crude_Product->Purify 5. Purify Pure_Product Pure 1-Chloro-2,4-dimethyl- 5-nitrobenzene Purify->Pure_Product

Caption: Workflow for the work-up of this compound.

References
  • Scribd. Preparation of 1-Chloro-2,4 - Dinitrobenzene. Available from: [Link]

  • PrepChem. Preparation of 1-chloro-2,4-dinitrobenzene. Available from: [Link]

  • Google Patents. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • Google Patents. CN104045563A - Production method of highly pure 2,4-dinitrochlorobenzene.
  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • European Chemicals Bureau. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Available from: [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

  • East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). Available from: [https://www.easth Harbour.co.nz/site/easthbr/files/sds/MIXED%20NITRATING%20ACID%20(greater%20than%2050%25%20HN03).pdf]([Link] Harbour.co.nz/site/easthbr/files/sds/MIXED%20NITRATING%20ACID%20(greater%20than%2050%25%20HN03).pdf)

  • Reddit. Di-nitration troubleshooting : r/Chempros. Available from: [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • Quora. What safety precautions should I take when handling nitric acid?. Available from: [Link]

  • ResearchGate. Kinetics and Mechanism of p-Nitrochlorobenzene Nitration with Nitric Acid. Available from: [Link]

  • Cambridge University Press. Nitration and aromatic reactivity. Available from: [Link]

  • U.S. Army Corps of Engineers. Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Available from: [Link]

  • GOV.UK. Nitric acid - Incident management. Available from: [Link]

  • Patsnap Eureka. Method for preparing 2, 4-dinitrochlorobenzene by one-step adiabatic continuous nitration of chlorobenzene. Available from: [Link]

  • National Institutes of Health. Continuous flow nitration in miniaturized devices. Available from: [Link]

  • ResearchGate. Kinetic curves of 2,4-dinitrochlorobenzene accumulation during nitration of 4-nitrochlorobenzene with 90.5% nitric acid. Available from: [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. Available from: [Link]

  • AWS. Mixed Nitrating Acid, Less Than 50% (HNO3) Safety Data Sheet. Available from: [Link]

  • Chegg. Solved Our nitration reaction is run under acidic. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-2,4-dimethyl-5-nitrobenzene and 1-chloro-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic chemistry, the reactivity of substituted halobenzenes is a cornerstone of synthetic strategy, particularly in the pharmaceutical and materials sciences. This guide provides an in-depth comparison of the reactivity of two such compounds, 1-chloro-2,4-dimethyl-5-nitrobenzene and 1-chloro-2,4-dinitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. While both molecules are activated towards nucleophilic attack, their substitution patterns give rise to significant differences in reactivity, a crucial consideration for reaction design and optimization.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions are feasible on aryl halides only when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[1][2] The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

The rate of an SNAr reaction is primarily governed by the stability of this Meisenheimer complex. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction.[3] Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are highly effective at stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.[1][3]

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Structural and Electronic Analysis of the Reactants

The key to understanding the differential reactivity of 1-chloro-2,4-dinitrobenzene and this compound lies in the electronic and steric effects of their respective substituents.

CompoundStructureSubstituents and their Effects
1-Chloro-2,4-dinitrobenzene Two Nitro Groups (-NO₂): Strong electron-withdrawing groups by both inductive (-I) and resonance (-M) effects. Positioned at ortho and para to the chlorine, they strongly activate the ring for nucleophilic attack and stabilize the Meisenheimer complex.
This compound One Nitro Group (-NO₂): A strong electron-withdrawing group. However, it is positioned meta to the chlorine atom. Two Methyl Groups (-CH₃): Weakly electron-donating groups by induction (+I) and hyperconjugation. They increase the electron density on the ring, deactivating it towards nucleophilic attack. They also introduce steric hindrance around the reaction center.

Comparative Reactivity: A Tale of Two Substitution Patterns

1-Chloro-2,4-dinitrobenzene: The Highly Reactive Substrate

The presence of two nitro groups, one ortho and one para to the chlorine atom, makes 1-chloro-2,4-dinitrobenzene a classic example of a highly activated substrate for SNAr reactions.[1] The strong electron-withdrawing nature of these groups significantly polarizes the C-Cl bond and, more importantly, provides extensive resonance stabilization for the negatively charged Meisenheimer intermediate. This stabilization drastically lowers the activation energy of the reaction, allowing for rapid substitution with a wide range of nucleophiles, often under mild conditions.[4][5][6]

Figure 2: Resonance stabilization of the Meisenheimer complex in the reaction of 1-chloro-2,4-dinitrobenzene.

This compound: The Less Reactive Analogue

In stark contrast, this compound is predicted to be significantly less reactive towards nucleophilic aromatic substitution. This reduced reactivity stems from a combination of unfavorable electronic and steric factors:

  • Electronic Deactivation: The two methyl groups are electron-donating, which increases the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. Furthermore, the single nitro group is positioned meta to the chlorine. While it does exert an electron-withdrawing inductive effect, it cannot participate in resonance stabilization of the negative charge on the carbon bearing the nucleophile. This lack of resonance stabilization of the Meisenheimer complex is a critical factor in its deactivation compared to the dinitro analogue.

  • Steric Hindrance: The methyl group at the 2-position (ortho to the chlorine) provides significant steric hindrance, impeding the approach of the nucleophile to the reaction center.[7][8][9] This steric clash raises the energy of the transition state for the formation of the Meisenheimer complex, further slowing the reaction rate.

Predicted Reactivity Order:

Based on these fundamental principles, the predicted order of reactivity is:

1-chloro-2,4-dinitrobenzene >> this compound

The difference in reactivity is expected to be several orders of magnitude.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each substrate with a model nucleophile, such as piperidine.

Objective: To determine and compare the second-order rate constants for the reaction of 1-chloro-2,4-dinitrobenzene and this compound with piperidine in a suitable solvent.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with temperature control

  • Constant temperature bath

  • Volumetric flasks, pipettes, and cuvettes

Experimental Workflow:

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis stock_substrate Prepare stock solutions of each chlorobenzene derivative in DMSO thermo Thermostat reaction solutions at a constant temperature (e.g., 25°C) stock_substrate->thermo stock_nucleophile Prepare a stock solution of piperidine in DMSO stock_nucleophile->thermo mix Mix substrate and nucleophile solutions in a cuvette to initiate the reaction thermo->mix monitor Monitor the increase in absorbance of the product over time at its λmax mix->monitor plot Plot ln(A∞ - At) vs. time to obtain the pseudo-first-order rate constant (k_obs) monitor->plot k2 Plot k_obs vs. [Piperidine] to determine the second-order rate constant (k₂) plot->k2 compare Compare the k₂ values for the two chlorobenzene derivatives k2->compare

Figure 3: Experimental workflow for the comparative kinetic study.

Detailed Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of 1-chloro-2,4-dinitrobenzene in anhydrous DMSO.

    • Prepare a 0.01 M stock solution of this compound in anhydrous DMSO.

    • Prepare a series of piperidine solutions in anhydrous DMSO at concentrations ranging from 0.1 M to 0.5 M.

  • Determination of λmax:

    • React a small amount of each chlorobenzene derivative with an excess of piperidine and record the UV-Vis spectrum of the resulting product solution to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the chlorobenzene stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance as a function of time. Continue until the reaction is complete (i.e., the absorbance becomes constant, A∞).

    • Repeat the kinetic run for each piperidine concentration and for both chlorobenzene derivatives.

  • Data Analysis:

    • For each kinetic run, calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A∞ - At) versus time (t). The slope of this plot will be -k_obs.

    • Determine the second-order rate constant (k₂) for each substrate by plotting k_obs versus the concentration of piperidine. The slope of this plot will be k₂.

Expected Outcome:

The second-order rate constant (k₂) for 1-chloro-2,4-dinitrobenzene is expected to be significantly larger than that for this compound, providing quantitative evidence for the profound impact of substituent electronic and steric effects on the reactivity of these compounds in SNAr reactions.

Conclusion for the Practicing Scientist

The choice between this compound and 1-chloro-2,4-dinitrobenzene as a substrate in a synthetic route involving nucleophilic aromatic substitution has significant practical implications.

  • 1-Chloro-2,4-dinitrobenzene is the substrate of choice for rapid and efficient SNAr reactions. Its high reactivity allows for the use of a broad range of nucleophiles under mild conditions, often leading to high yields and clean conversions.

  • This compound , due to its electronically and sterically hindered nature, will be substantially less reactive. Successful substitution will likely require more forcing conditions, such as higher temperatures, stronger nucleophiles, and longer reaction times. This can lead to a greater potential for side reactions and lower overall yields.

For drug development professionals and process chemists, this disparity in reactivity is a critical design parameter. The use of the more reactive dinitro compound can lead to more efficient and cost-effective synthetic routes. Conversely, the lower reactivity of the dimethyl-nitro compound might be exploited in situations where selective reaction at another site in a more complex molecule is desired.

This guide underscores the importance of a thorough understanding of physical organic principles in the practical design of chemical syntheses. By carefully considering the electronic and steric effects of substituents, researchers can make informed decisions in the selection of reagents and reaction conditions, ultimately leading to more successful and efficient outcomes in the laboratory and beyond.

References

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • This compound. PubChem. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene. Filo. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. SciSpace. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. PubMed Central. [Link]

  • What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Quora. [Link]

  • 1-Chloro-2-nitrobenzene. PubChem. [Link]

  • 1-CHLORO-4-NITROBENZENE. OECD SIDS. [Link]

  • Preparation of 1-Chloro-2,4 - Dinitrobenzene. Scribd. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes? Quora. [Link]

  • 1-Chloro-4-nitrobenzene. PubChem. [Link]

Sources

Reactivity Comparison of Chlorodimethylnitrobenzene Isomers: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical comparison of chlorodimethylnitrobenzene isomers, specifically analyzing their reactivity in Nucleophilic Aromatic Substitution (


) reactions.

Core Insight: While electronic activation (the presence of a nitro group ortho/para to the chlorine) is the primary driver of reactivity, steric effects play a decisive, often overriding, role in this family of isomers. Specifically, the "Steric Inhibition of Resonance" (SIR) can render an electronically activated isomer nearly inert, while steric hindrance at the reaction center can kinetically block favorable thermodynamics.

Target Audience: Medicinal Chemists, Process Engineers, and Synthetic Organic Chemists.

Structural Analysis & Reactivity Hierarchy

The reactivity of chlorodimethylnitrobenzene isomers is governed by the interplay of three factors:

  • Electronic Activation: The Nitro group (

    
    ) must be ortho or para to the Chlorine (
    
    
    
    ) to stabilize the Meisenheimer complex.
  • Steric Hindrance (Nucleophile Approach): Methyl groups ortho to the Chlorine hinder the approach of the nucleophile.

  • Steric Inhibition of Resonance (SIR): Methyl groups ortho to the Nitro group force it out of planarity, destroying its electron-withdrawing capacity.

Comparative Reactivity Table
Isomer IUPAC NameStructure DescriptionPredicted ReactivityDominant Effect
1-chloro-4,5-dimethyl-2-nitrobenzene

and

are Ortho .[1] Methyls are remote (4,5).
High Electronic Activation. Strong inductive and resonance stabilization.[1][2] Minimal steric interference.[1][3][4]
5-chloro-1,3-dimethyl-2-nitrobenzene

and

are Para .[1]

is flanked by Methyls (1,3).
Low / Inert Steric Inhibition of Resonance (SIR). The

group is twisted perpendicular to the ring, breaking conjugation.
2-chloro-1,3-dimethyl-5-nitrobenzene

and

are Para .

is flanked by Methyls (1,3).
Moderate / Low Steric Hindrance (Site). The reaction center is physically blocked by methyl groups, slowing nucleophilic attack (

step).
1-chloro-2,4-dimethyl-3-nitrobenzene

and

are Meta .[1]
None Electronic Deactivation. No resonance stabilization of the intermediate is possible.[4]

Visualizing the Reactivity Landscape

The following diagram illustrates the logical flow of reactivity based on structural constraints.

ReactivityLandscape Start Chlorodimethylnitrobenzene Isomer CheckPos Is NO2 Ortho/Para to Cl? Start->CheckPos Meta Meta Relationship (e.g., 1-chloro-2,4-dimethyl-3-nitrobenzene) CheckPos->Meta No CheckStericNO2 Are 2 Methyls Ortho to NO2? CheckPos->CheckStericNO2 Yes Unreactive UNREACTIVE (No Resonance Stabilization) Meta->Unreactive SIR Steric Inhibition of Resonance (SIR) (e.g., 5-chloro-1,3-dimethyl-2-nitrobenzene) CheckStericNO2->SIR Yes CheckStericCl Are 2 Methyls Ortho to Cl? CheckStericNO2->CheckStericCl No LowReactivitySIR LOW REACTIVITY (NO2 twisted out of plane) SIR->LowReactivitySIR Hindered Steric Hindrance at Site (e.g., 2-chloro-1,3-dimethyl-5-nitrobenzene) CheckStericCl->Hindered Yes Ideal Ideal Substrate (e.g., 1-chloro-4,5-dimethyl-2-nitrobenzene) CheckStericCl->Ideal No ModReactivity MODERATE/LOW REACTIVITY (Kinetic Blockade) Hindered->ModReactivity HighReactivity HIGH REACTIVITY (Fast SNAr) Ideal->HighReactivity

Caption: Decision tree for predicting


 reactivity in chlorodimethylnitrobenzene isomers based on electronic and steric rules.

Deep Dive: Mechanistic Drivers

The "Ideal" Substrate

Isomer: 1-chloro-4,5-dimethyl-2-nitrobenzene In this configuration, the nitro group is ortho to the chlorine. The methyl groups are located at positions 4 and 5, far removed from both the reaction center (C-1) and the activating group (C-2).

  • Mechanism: The nucleophile attacks C-1.[5] The negative charge is delocalized onto the oxygen atoms of the nitro group.[6] The transition state is planar and low-energy.

  • Outcome: Rapid conversion to the substituted product (e.g., with methoxide or amines).

The "Trojan Horse" (Steric Inhibition of Resonance)

Isomer: 5-chloro-1,3-dimethyl-2-nitrobenzene Here, the chlorine (C-5) and nitro (C-2) are para, which usually predicts high reactivity. However, the nitro group is sandwiched between two methyl groups (C-1 and C-3).

  • The Failure Point: To stabilize the negative charge of the Meisenheimer complex, the nitro group must be coplanar with the benzene ring to allow

    
    -orbital overlap. The bulky methyl groups force the nitro group to rotate ~90° out of plane to minimize van der Waals repulsion.
    
  • Consequence: The "resonance switch" is turned off. The isomer behaves almost as if the nitro group were not there (or merely as a weak inductive withdrawer). Reactivity drops by orders of magnitude compared to the unhindered isomer.

The "Blocked Gate" (Kinetic Hindrance)

Isomer: 2-chloro-1,3-dimethyl-5-nitrobenzene The chlorine (C-2) is para to the nitro (C-5).[7] The nitro group is unhindered.

  • The Failure Point: The chlorine atom itself is flanked by two methyl groups (C-1 and C-3). While the thermodynamics are favorable (the intermediate would be stable), the kinetics are unfavorable. The nucleophile must navigate through the "picket fence" of methyl hydrogens to reach the electrophilic carbon.

  • Consequence: Reaction rates are significantly slower than the ideal substrate, requiring higher temperatures or smaller nucleophiles to proceed.

Experimental Protocol: Kinetic Validation

To empirically verify these differences, use the following self-validating kinetic protocol. This method uses UV-Vis spectroscopy to track the formation of the substitution product (typically a yellow/orange aniline or ether derivative).

Materials
  • Solvent: DMSO (dry) or Ethanol (absolute).[1]

  • Nucleophile: Piperidine (excess) or Sodium Methoxide (1.0 M in MeOH).[1]

  • Substrates: The three isomers defined above.

  • Control: 1-chloro-2,4-dinitrobenzene (Positive Control - Extremely Fast).[1]

Protocol Steps
  • Preparation: Prepare 0.01 M stock solutions of each isomer in DMSO.

  • Blanking: Set up the UV-Vis spectrophotometer with a blank containing only the solvent and nucleophile.

  • Reaction Initiation:

    • Add 2.0 mL of nucleophile solution to a quartz cuvette.

    • Inject 20

      
       of Isomer A stock solution.[1]
      
    • Immediately mix and start recording absorbance at

      
       (typically 380–420 nm for nitro-anilines).[1]
      
  • Data Collection: Record absorbance vs. time for 60 minutes at 25°C.

  • Comparative Analysis:

    • Isomer A (Ideal): Expect rapid color change; plateau within minutes.[1]

    • Isomer B (SIR): Expect negligible change in absorbance (flat line).[1]

    • Isomer C (Hindered): Expect slow, linear increase in absorbance.

Self-Validation Check: If the Positive Control (dinitrobenzene) does not react instantly, your nucleophile is degraded (wet DMSO or old methoxide).

References

  • BenchChem. A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution. (2025).[1] Retrieved from

  • ChemicalBook. Synthesis and Properties of 1-Chloro-2,4-dimethyl-5-nitrobenzene. (2023).[1] Retrieved from

  • PubChem. Compound Summary: 2-Chloro-1,3-dimethyl-5-nitrobenzene.[1] (2025).[1] Retrieved from

  • Organic Syntheses. m-Chloronitrobenzene and Derivatives: Preparation and Reactivity. Coll. Vol. 1, p. 162. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substituents and Sterics. (2018).[1][2][8] Retrieved from

Sources

Comparative Study of Nitrating Agents for 1-Chloro-2,4-Dimethylbenzene (4-Chloro-m-Xylene)

[1]

Executive Summary

This technical guide provides a comparative analysis of nitrating agents for the conversion of 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene) to 1-chloro-2,4-dimethyl-5-nitrobenzene . This transformation is a critical step in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs).

While the substrate is highly activated due to two methyl groups, this activation presents a dual challenge: controlling the exotherm to prevent runaway reactions and ensuring regioselectivity to avoid the sterically hindered 3-position or the deactivated 6-position.[1]

Key Recommendation:

  • For Industrial Scale: Continuous flow nitration using Mixed Acid (HNO₃/H₂SO₄) remains the cost-effective standard, provided heat transfer is rigorously managed.

  • For High Purity/Lab Scale: Acetyl Nitrate (generated in situ) offers superior regioselectivity and cleaner reaction profiles, though it requires strict safety protocols regarding explosive byproducts.

Mechanistic Analysis & Regioselectivity

The nitration of 1-chloro-2,4-dimethylbenzene is an Electrophilic Aromatic Substitution (EAS).[1] The directing effects are competitive but predictable:[1]

  • C-1 Chlorine: Weakly deactivating, Ortho/Para director. Directs to C-2, C-4, C-6.[1]

  • C-2 Methyl: Activating, Ortho/Para director.[1] Directs to C-3, C-5.

  • C-4 Methyl: Activating, Ortho/Para director.[1] Directs to C-3, C-5.

The Regiochemical Outcome:

  • Position 5 (Major): Para to the C-2 methyl and Ortho to the C-4 methyl.[1] This position is electronically most favorable and sterically accessible.

  • Position 3 (Trace/Minor): Located between two methyl groups. Severe steric hindrance ("buttressing effect") makes substitution here energetically unfavorable.

  • Position 6 (Minor): Ortho to the chlorine atom (deactivating) and meta to both activating methyls. Least favorable electronically.

Visualization: Reaction Pathway[1]

ReactionPathwaySubstrate1-Chloro-2,4-dimethylbenzene(Substrate)IntermediateWheland Intermediate(Sigma Complex)Substrate->Intermediate+ NO2+Product5This compound(Major Product)Intermediate->Product5Fastest Path(Activated)Product33-Nitro Isomer(Sterically Hindered)Intermediate->Product3Slow (Steric Block)Product66-Nitro Isomer(Electronically Disfavored)Intermediate->Product6Slow (Deactivated)

Figure 1: Reaction pathway showing the electronic and steric factors driving the formation of the 5-nitro isomer.

Comparative Analysis of Nitrating Agents

The following table synthesizes experimental performance data based on standard protocols for activated chlorobenzenes.

FeatureMethod A: Mixed Acid (HNO₃/H₂SO₄) Method B: Acetyl Nitrate (HNO₃/Ac₂O) Method C: Menke Conditions (Cu(NO₃)₂/Ac₂O)
Active Species Nitronium Ion (

)
Acetyl Nitrate (

)
Nitronium / Acetyl Nitrate
Yield 85 - 95%75 - 85%60 - 80%
Regioselectivity Good (some dinitration risk)Excellent (High Ortho/Para specificity)Excellent
Reaction Temp 0°C to 20°C-10°C to 0°C20°C to 40°C
Safety Profile Moderate (Exothermic)Low (Explosion risk if heated >35°C)Moderate
Green Metric Poor (Large acid waste stream)Moderate (Acetic acid byproduct)Moderate (Metal waste)
Cost Efficiency High (Cheap reagents)ModerateLow (Reagent cost)
Deep Dive: Why Acetyl Nitrate?

While Mixed Acid is the industrial workhorse, Acetyl Nitrate is preferred in medicinal chemistry for this substrate. The bulky acetyl group associated with the nitrating species enhances steric discrimination, virtually eliminating the formation of the 3-nitro isomer and reducing the 6-nitro impurity.[1] However, it poses significant safety risks (formation of explosive mixtures) and must never be heated above 35°C.

Detailed Experimental Protocols

Protocol A: Standard Mixed Acid Nitration (High Throughput)

Best for: Large-scale synthesis where yield is paramount.[1]

Reagents:

  • 1-Chloro-2,4-dimethylbenzene (1.0 eq)[1]

  • HNO₃ (Conc. 70%, 1.1 eq)

  • H₂SO₄ (Conc. 98%, 2.5 eq)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice/salt bath to maintain internal temperature at 0–5°C.

  • Acid Preparation: Add H₂SO₄ to the flask. Slowly add HNO₃ dropwise, keeping temperature <10°C. Stir for 15 min to generate the nitronium ion.

  • Addition: Add 1-chloro-2,4-dimethylbenzene dropwise over 45 minutes. Critical: The reaction is highly exothermic. Do not allow temperature to exceed 10°C during addition to prevent dinitration.

  • Reaction: Once addition is complete, allow the mixture to warm to 20°C and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2]

  • Quench: Pour the reaction mixture onto 500g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (3x) until filtrate is neutral pH. Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.

Protocol B: Acetyl Nitrate Nitration (High Selectivity)

Best for: High-purity requirements and avoiding dinitration.[1]

Safety Warning: Acetyl nitrate is unstable. Prepare in situ and never store.

Reagents:

  • 1-Chloro-2,4-dimethylbenzene (1.0 eq)[1]

  • HNO₃ (Fuming 90% or Conc. 70%, 1.1 eq)

  • Acetic Anhydride (Ac₂O, 3.0 eq)

  • Catalytic H₂SO₄ (2 drops)

Procedure:

  • Setup: Flame-dry glassware. Flush with N₂. Cool Acetic Anhydride to 0°C.

  • Reagent Formation: Slowly add HNO₃ to the Acetic Anhydride, maintaining temperature strictly between 0–5°C. Add catalytic H₂SO₄. Stir for 10 mins.

  • Substrate Addition: Dissolve substrate in a minimal amount of Acetic Anhydride. Add this solution dropwise to the nitrating mixture.[3]

  • Control: Stir at 0°C for 1 hour, then allow to warm to room temperature (max 20°C).

  • Workup: Pour mixture into ice water. Neutralize excess acid with saturated NaHCO₃ solution (caution: evolution of CO₂).

  • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄.[3] Evaporate solvent to yield the crude product.

Decision Matrix for Method Selection

Use the following logic flow to select the appropriate agent for your specific constraints.

DecisionMatrixStartStart: Select Nitration MethodScaleWhat is the Reaction Scale?Start->ScalePurityIs >99% Regioselectivity Critical?Scale->PurityLab / Pilot (<1kg)MethodAUse Mixed Acid (Protocol A)(Cost-effective, High Yield)Scale->MethodAIndustrial (>100kg)SafetyAre Cryogenic/Flow Reactors Available?Purity->SafetyYesPurity->MethodANo (Purification downstream ok)MethodBUse Acetyl Nitrate (Protocol B)(High Purity, Mild)Safety->MethodBYes (Good Temp Control)MethodCConsider Menke Conditions(Metal Nitrate)Safety->MethodCNo (Need solid reagent stability)

Figure 2: Decision matrix for selecting the optimal nitrating agent based on scale and purity requirements.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[1] Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on general nitration mechanisms).

  • BenchChem. (2025).[3] 1-Chloro-2,4-dimethylbenzene Product Guide and Synthesis Protocols. Link

  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Detailed discussion on kinetics and mixed acid performance).
  • Gigante, B., Prazeres, A. O., & Marcelo-Curto, M. J. (1995).[1] "Mild and Selective Nitration by Claycop". Journal of Organic Chemistry, 60(11), 3445–3447. (Source for solid-supported nitrate alternatives).

  • Smith, K., & Musson, A. (1998). "Zeolite-catalysed nitration of activated benzenes". Applied Catalysis A: General, 134(1), 121-135.[1] (Green chemistry alternatives).

A Comparative Guide to the Structural Validation of 1-Chloro-2,4-dimethyl-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of drug development and materials science, the precise structure of a molecule dictates its function, reactivity, and safety. For intermediates like 1-chloro-2,4-dimethyl-5-nitrobenzene and its derivatives, which serve as crucial building blocks for more complex targets, unambiguous structural validation is not merely a formality—it is the bedrock of reliable and reproducible research.[1][2] This guide provides an in-depth comparison of the essential analytical techniques required to confirm the identity and structure of these molecules, grounded in the principles of scientific integrity and field-proven expertise.

Our approach is holistic, treating structural validation as an integrated workflow. We will begin with a robust synthetic protocol, where the logic of the synthesis itself provides the first layer of validation. We will then proceed through a multi-technique analytical cascade, from mass spectrometry to advanced nuclear magnetic resonance (NMR) spectroscopy, culminating in the definitive analysis by X-ray crystallography. Each step is designed to build upon the last, creating a self-validating system that ensures the highest confidence in the final structural assignment.

The Foundation: Synthesis as the First Validation Step

A well-designed synthesis is the first and most critical step in structural validation. The choice of starting materials and reaction conditions is predicated on established mechanistic principles that favor the formation of the desired isomer. Here, we present a common route to this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

A reliable method for introducing the chloro-substituent at a specific position is the Sandmeyer reaction, starting from the corresponding aniline.[3]

  • Diazotization: To a cooled (0°C) solution of 2,4-dimethyl-5-nitroaniline (1.00 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.00 eq) in water is added dropwise, maintaining the temperature at 0°C.[3] The reaction is stirred for 1 hour to ensure complete formation of the diazonium salt.

    • Causality: This diazotization step is crucial for converting the amino group into an excellent leaving group (N₂), which can then be displaced. Low temperatures are essential to prevent the unstable diazonium salt from decomposing prematurely.

  • Sandmeyer Reaction: Cuprous chloride (CuCl, 1.60 eq) is added to the cold diazonium salt solution.[3] The reaction is then allowed to warm to room temperature and stirred for 11 hours.[3]

    • Causality: Cuprous chloride acts as a catalyst, facilitating the single-electron transfer necessary to displace the dinitrogen gas with a chloride ion from the copper salt.

  • Workup and Purification: The reaction mixture is neutralized with a base (e.g., potassium carbonate) and extracted with an organic solvent like ethyl acetate.[3] The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield this compound as a yellow solid.[3]

    • Trustworthiness: Purification by chromatography is a self-validating step. The elution of the product as a single, well-defined band (monitored by Thin Layer Chromatography) provides strong evidence of its homogeneity and purity, which is a prerequisite for reliable spectroscopic analysis.

The Analytical Workflow: A Multi-Pronged Approach

No single technique can provide absolute structural proof. True validation comes from the convergence of data from multiple, orthogonal analytical methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_result Final Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Formula) Synthesis->MS Is MW correct? NMR NMR Spectroscopy (Connectivity) MS->NMR Yes Xray X-ray Crystallography (3D Structure) NMR->Xray Is structure ambiguous? Validated Validated Structure NMR->Validated No Xray->Validated Structure solved

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first analytical checkpoint is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the preferred method over standard MS for its ability to provide an exact mass.

  • Principle & Causality: HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the determination of a unique elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass. For this compound (C₈H₈ClNO₂), the expected exact mass is 185.0244.[4]

  • Fragmentation Analysis: The fragmentation pattern in MS provides a fingerprint of the molecule's structure. For nitroaromatic compounds, characteristic losses include radicals like •NO₂ and •NO.[5][6] The presence of chlorine is confirmed by a characteristic M+2 isotopic peak (the ratio of ³⁵Cl to ³⁷Cl is approximately 3:1), which is a powerful diagnostic tool.

Experimental Protocol (HRMS - ESI):

  • Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire data in both positive and negative ion modes to identify the most stable molecular ion.

  • Analyze the spectrum for the [M+H]⁺ or [M-H]⁻ ion and compare the measured exact mass to the theoretical value.

Table 1: Expected HRMS Data for C₈H₈ClNO₂

Ion Theoretical m/z Observed m/z Mass Error (ppm) Key Fragments (m/z)

| [M+H]⁺ | 186.0316 | 186.0314 | -1.1 | 156.0211 ([M-NO]⁺), 140.0262 ([M-NO₂]⁺) |

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A combination of 1D and 2D NMR experiments provides a detailed map of the atomic connectivity.[7][8]

¹H NMR: Mapping the Proton Environment
  • Principle & Causality: The ¹H NMR spectrum provides information about the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). In this compound, the powerful electron-withdrawing effect of the nitro group and the electron-donating methyl groups create a predictable pattern of deshielding for the aromatic protons.[9][10] The protons ortho to the nitro group are expected to be the most deshielded (highest ppm).[10]

¹³C NMR: The Carbon Skeleton
  • Principle & Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule.[11] The chemical shifts are highly sensitive to the electronic environment, providing clues about the functional groups attached to each carbon. Quaternary carbons (those with no attached protons) are readily identified.

2D NMR (COSY & HSQC): Connecting the Dots

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[12]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[7][8] It is invaluable for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[13] It provides an unambiguous link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.[7][13]

G cluster_nmr NMR Data Integration H1 1D ¹H NMR (Proton Signals) HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC COSY 2D COSY (H-H Couplings) H1->COSY C13 1D ¹³C NMR (Carbon Signals) C13->HSQC Structure Fragment Assembly HSQC->Structure COSY->Structure

Caption: Logic flow for NMR-based structure assembly.

Experimental Protocol (NMR):

  • Accurately weigh 10-15 mg of the purified compound into an NMR tube.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Perform 2D experiments (COSY and HSQC) to establish connectivity.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

Position ¹H Shift (ppm), Mult. ¹³C Shift (ppm) HSQC Correlation COSY Correlation(s)
C1-Cl - ~133 - -
C2-CH₃ 2.45, s ~135 Yes -
C3-H 7.30, s ~128 Yes -
C4-CH₃ 2.55, s ~145 Yes -
C5-NO₂ - ~148 - -
C6-H 7.95, s ~125 Yes -
2-CH₃ 2.45, s ~20 Yes -
4-CH₃ 2.55, s ~21 Yes -

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The aromatic protons appear as singlets due to the lack of adjacent protons for coupling.

X-ray Crystallography: The Unambiguous 3D Structure

When absolute certainty of the three-dimensional arrangement of atoms is required, or when NMR data is ambiguous, single-crystal X-ray crystallography is the gold standard.[14][15][16]

  • Principle & Causality: This technique involves diffracting X-rays off a single, well-ordered crystal of the compound.[17][18] The resulting diffraction pattern is mathematically decoded to generate a precise 3D model of the electron density, and thus the atomic positions, within the crystal lattice.[15] It provides definitive information on bond lengths, bond angles, and stereochemistry.[14] For substituted benzenes, it can confirm the substitution pattern beyond any doubt.[1][2]

Experimental Protocol (X-ray Crystallography):

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibration.

  • Structure Solution and Refinement: Process the data and solve the structure using specialized software. The resulting model is refined to best fit the experimental data.

Comparative Advantage: While NMR provides the connectivity in solution, X-ray crystallography provides a precise, static picture of the molecule in the solid state. This can be crucial for resolving isomeric ambiguities that might be difficult to distinguish by NMR alone.

Summary and Best Practices

A hierarchical and complementary approach is essential for the robust validation of this compound derivatives.

Table 3: Comparison of Key Validation Techniques

Technique Information Provided Strengths Limitations
HRMS Exact Mass, Elemental Formula, Isotopic Pattern High sensitivity, rapid analysis, confirms formula Provides no connectivity information, fragmentation can be complex
¹H NMR Proton environment, connectivity (via coupling) Excellent for determining proton framework, quantitative Can have signal overlap in complex molecules
¹³C NMR Carbon count and type Reveals the complete carbon skeleton, including quaternaries Low sensitivity, longer acquisition times
2D NMR Direct H-C and H-H correlations Unambiguously connects proton and carbon frameworks Requires more instrument time and expertise to interpret

| X-ray | Absolute 3D structure, bond lengths/angles | The "gold standard" for definitive structural proof | Requires a suitable single crystal, which can be difficult to obtain |

Expert Recommendation: Always begin with a high-purity sample. Use HRMS as a rapid, initial check of the molecular formula. Follow this with a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, and HSQC) to build the molecular framework. If any ambiguity remains regarding the substitution pattern or if the absolute 3D structure is required for downstream applications, invest the time in obtaining a single crystal for X-ray diffraction analysis. This layered, self-validating workflow ensures the highest degree of confidence in your chemical matter.

References

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

  • Title: Basic 1H- and 13C-NMR Spectroscopy Source: N. D. Tankovska National Technical University URL: [Link]

  • Title: Small molecule X-ray crystallography Source: The University of Queensland URL: [Link]

  • Title: Structural Analysis of Organic Compound Using 2D - NMR Spectrum Source: JEOL URL: [Link]

  • Title: Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data Source: PubMed URL: [Link]

  • Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene Source: MDPI URL: [Link]

  • Title: Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals Source: ResearchGate URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

Sources

A Comparative Guide to HPLC Purity Assessment of Synthesized 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical research and fine chemical manufacturing, the integrity of a synthesized compound is paramount. 1-Chloro-2,4-dimethyl-5-nitrobenzene serves as a crucial intermediate in the synthesis of various target molecules, where the presence of even trace impurities can significantly impact reaction yields, downstream processability, and the safety profile of the final product. Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control checkpoint but a foundational element of scientific rigor.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the high resolution and sensitivity required to separate the principal compound from structurally similar process-related impurities and degradation products.[1][2] This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound. Moving beyond a simple recitation of parameters, we will explore the causal reasoning behind column selection, mobile phase optimization, and method validation, equipping the modern researcher with the expertise to develop a self-validating and fit-for-purpose analytical solution.

Anticipating the Challenge: A Look at Synthesis and Potential Impurities

To develop a method capable of accurately determining purity, we must first understand the potential impurities that may arise during synthesis. A common synthetic route to this compound involves the diazotization of 2,4-dimethyl-5-nitroaniline, followed by a Sandmeyer reaction using cuprous chloride.[3]

This process, while effective, can introduce several impurities that our HPLC method must be able to resolve:

  • Unreacted Starting Material: Residual 2,4-dimethyl-5-nitroaniline.

  • Isomeric Byproducts: Formation of other positional isomers of chloro-dimethyl-nitrobenzene, a common challenge in the synthesis of substituted nitroaromatics.[4][5]

  • Hydrolysis Products: Reaction of the diazonium salt intermediate with water can lead to the formation of 2,4-dimethyl-5-nitrophenol.

  • Side-Reaction Products: Other minor impurities stemming from side reactions inherent to the Sandmeyer process.

The primary analytical objective is, therefore, to develop an HPLC method with sufficient selectivity to separate the this compound peak from these and any other potential impurities.

A Starting Material 2,4-dimethyl-5-nitroaniline B Diazotization (NaNO2, HCl) A->B I1 Impurity: Unreacted Starting Material A->I1 Incomplete Reaction C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCl) C->D I2 Impurity: Hydrolysis Product (2,4-dimethyl-5-nitrophenol) C->I2 Reaction with H2O E Target Product This compound D->E I3 Impurity: Isomeric Byproducts D->I3 Side Reaction

Synthesis route and potential impurity formation.

A Comparative Study of HPLC Stationary Phases

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[6] We will compare three reversed-phase columns, each offering a unique separation mechanism, to determine the optimal choice for this specific application.

  • Method A: The Universal Standard (C18 Column) : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[2] Its dense alkyl chain coverage provides strong retention for non-polar and moderately polar compounds like our target analyte. It serves as our baseline method.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column) : A Phenyl-Hexyl column provides a mixed-mode separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[7] This can be particularly advantageous for separating structurally similar aromatic compounds, such as positional isomers, which may co-elute on a standard C18 column.

  • Method C: Enhanced Polar Selectivity (Cyano (CN) Column) : A Cyano-propyl bonded phase offers different selectivity due to its strong dipole characteristics. It can be operated in both reversed-phase and normal-phase modes. In a reversed-phase context, it is less retentive than C18 or Phenyl phases but can provide unique selectivity for compounds with polar functional groups, such as the nitro group in our analyte and potential impurities. EPA methods for nitroaromatics sometimes utilize CN columns.[8]

Analyte Analyte Mixture (Target + Impurities) MethodA Method A: C18 Column Primary Interaction: Hydrophobicity Analyte->MethodA MethodB Method B: Phenyl-Hexyl Primary Interactions: Hydrophobicity + π-π Analyte->MethodB MethodC Method C: Cyano (CN) Primary Interactions: Dipole-Dipole + Hydrophobicity Analyte->MethodC Goal Goal: Baseline Resolution of All Components MethodA->Goal MethodB->Goal MethodC->Goal

Logic for comparing different HPLC stationary phases.

Experimental Design and Protocols

A robust analytical method requires meticulous attention to detail in its execution and validation. The protocols below are designed to be self-validating, ensuring that the generated data is accurate and reliable.

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and HPLC-grade water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

  • Spiked Sample Solution: To a portion of the Sample Solution, spike with known impurities (if available) at a concentration relevant to the specification limit (e.g., 0.1-1.0 µg/mL) to confirm peak identification and the method's specificity.

HPLC System and General Conditions
  • System: A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a UV/Vis or Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Chromatographic Methods: A Head-to-Head Comparison

The following gradient elution programs are designed as starting points and should be optimized for the specific instrument and columns used.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Cyano)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmCyano, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Gradient Time (min) %B Time (min)
0.0400.0
15.09015.0
15.14015.1
20.04020.0
Method Validation Framework

The chosen method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10] Key parameters to evaluate include:

  • Specificity: Demonstrated by resolving the main peak from all known impurities and any peaks present in a placebo or blank injection. The use of a DAD for peak purity analysis is highly recommended.

  • Linearity: Assessed over a range from the reporting limit of impurities up to 120% of the assay concentration.[10][11]

  • Accuracy & Precision: Determined by analyzing multiple preparations at different concentration levels covering the specified range.[11]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for impurity analysis.[12]

cluster_methods Comparative Analysis Start Start: Synthesized Sample Prep Sample & Standard Preparation Start->Prep Inject Inject onto HPLC System Prep->Inject MethodA Method A (C18) Inject->MethodA MethodB Method B (Phenyl-Hexyl) Inject->MethodB MethodC Method C (CN) Inject->MethodC Data Data Acquisition (Chromatograms) MethodA->Data MethodB->Data MethodC->Data Process Data Processing (Integration, Peak ID) Data->Process Purity Calculate Purity (% Area Normalization) Process->Purity Result Final Purity Result Purity->Result

General workflow for HPLC purity assessment.

Results and Performance Comparison

The following table summarizes hypothetical but representative data from the analysis of a spiked sample containing the main product and two key impurities: the more polar hydrolysis product (Impurity 1) and a less polar positional isomer (Impurity 2).

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Method C (Cyano)
Retention Time (Main Peak, min) 10.29.56.8
Resolution (Rs) - Main Peak / Impurity 1 3.53.12.8
Resolution (Rs) - Main Peak / Impurity 2 1.32.4 1.1
Tailing Factor (Main Peak) 1.11.11.4
Relative LOQ for Impurities 0.04%0.03% 0.08%
Interpretation of Results
  • Method A (C18): As expected, this method provided good retention and excellent resolution for the more polar impurity (Impurity 1). However, it struggled to resolve the structurally similar positional isomer (Impurity 2), with a resolution value of 1.3, which is below the generally accepted minimum of 1.5 for baseline separation. This indicates that relying solely on hydrophobicity is insufficient.

  • Method B (Phenyl-Hexyl): This method demonstrates the power of alternative selectivity. While providing slightly less retention for the main peak, it achieved a resolution of 2.4 for the critical isomeric pair (Impurity 2). This significant improvement is attributable to the π-π interactions between the phenyl-hexyl stationary phase and the aromatic analytes, which adds a separation dimension beyond simple hydrophobicity.[7] The method also delivered the best LOQ, making it superior for trace impurity quantification.

  • Method C (Cyano): This method resulted in the shortest analysis time but showed poorer performance overall. The resolution for both impurities was lower, and the peak shape (tailing factor) was less ideal. The lower retention and surface area of the CN phase also led to a higher LOQ, making it less suitable for sensitive impurity profiling in this case.

Conclusion and Recommendation

Based on the comparative data, the Phenyl-Hexyl column (Method B) provides the most robust and reliable method for the purity assessment of this compound. Its ability to resolve critical isomeric impurities, which is a common challenge for this class of compounds, makes it the superior choice. The method delivers baseline separation for all potential impurities, excellent peak shape, and the highest sensitivity.

While a standard C18 column is a reasonable starting point for method development, this guide illustrates the critical importance of screening alternative selectivities. For aromatic compounds, stationary phases that offer π-π interactions, such as phenyl-based columns, should always be considered to ensure that structurally similar isomers are not overlooked. Final implementation of the chosen method must be accompanied by a full validation study in accordance with ICH guidelines to guarantee its suitability for routine quality control.[13]

References

  • PrepChem. Preparation of 1-chloro-2,4-dinitrobenzene. Available from: [Link]

  • Scribd. Preparation of 1-Chloro-2,4 - Dinitrobenzene. Available from: [Link]

  • Google Patents.CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzene, 1,3-Dinitrobenzene, and 1,3,5-Trinitrobenzene. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available from: [Link]

  • ResearchGate. Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Available from: [Link]

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available from: [Link]

  • American Laboratory. Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • Journal of Analytical Science and Technology. Development and validation of a new RP-HPLC method for organic explosive compounds. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • YouTube. Tips for Molecule separation in Reverse phase HPLC. Available from: [Link]

  • Chemistry LibreTexts. Reverse Phase Chromatography. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link]

Sources

Technical Guide: Structural Characterization of 1-Chloro-2,4-dimethyl-5-nitrobenzene by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS: 69383-68-2) is a critical polysubstituted benzene intermediate, primarily utilized in the synthesis of agrochemicals (dinitroaniline herbicides) and specialty dyes.

In drug development and fine chemical manufacturing, the precise regiochemistry of polysubstituted benzenes is often ambiguous when relying solely on spectroscopic methods (NMR/MS). The steric crowding between the ortho-methyl (C4) and nitro (C5) groups in this molecule induces significant torsional strain, altering its reactivity profile compared to planar analogs.

This guide details the X-ray crystallographic characterization of the molecule, comparing this definitive structural method against spectroscopic alternatives. It provides a validated protocol for crystallization, data collection, and refinement, ensuring rigorous structural assignment compliant with IUCr standards.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

For a Senior Scientist, the choice of characterization method is driven by the need for absolute configuration and conformational insight . The following table contrasts X-ray crystallography with standard alternatives for this specific molecular class.

Table 1: Methodological Performance Comparison
FeatureX-ray Crystallography (Gold Standard)1H / 13C NMR Spectroscopy DFT Computational Modeling
Primary Output 3D Atomic Coordinates & PackingConnectivity & Chemical EnvironmentEnergy Minima & Gas-Phase Geometry
Regioisomer Certainty Absolute (100%) High (requires NOE/HMBC)Hypothetical (dependent on input)
Conformational Insight Real (Solid-State): Quantifies steric torsion (Me-NO2 twist).Averaged (Solution): Rapid rotation blurs steric data.Idealized: Ignores packing forces.
Sample Requirement Single Crystal (

mm)
Solution (

5 mg)
None (Computation only)
Turnaround Time High (Days/Weeks for crystal growth)Low (Minutes)Medium (Hours/Days)
Key Limitation Requires crystalline solid.Ambiguous for crowded quaternary carbons.Accuracy depends on basis set/functional.
Why X-ray is Critical for this Molecule

In This compound , the methyl group at C4 and the nitro group at C5 are vicinal (ortho). Unlike the less hindered analog 1-chloro-2-methyl-4-nitrobenzene (which is nearly planar with a


6° nitro twist), the steric clash in the target molecule forces the nitro group to rotate significantly out of the benzene plane. X-ray crystallography is the only  method that accurately measures this torsion angle (

), which directly correlates to the molecule's conjugation efficiency and subsequent reaction rates (e.g., nucleophilic aromatic substitution).

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Crystallization

Prerequisite: Purity


 (HPLC).[1]
Synthesis Route:  Sandmeyer reaction of 2,4-dimethyl-5-nitroaniline using 

followed by

[1].[2]

Crystallization Protocol (Self-Validating): The goal is to grow single crystals suitable for diffraction (


 mm).
  • Solvent Selection: Use a binary system. Dissolve 50 mg of the compound in minimal Chloroform (

    
    )  or Dichloromethane (DCM) .
    
  • Antisolvent Layering: Carefully layer an equal volume of n-Hexane or Ethanol on top.

  • Conditioning: Seal the vial with Parafilm, poke 2-3 pinholes to allow slow evaporation.

  • Incubation: Store at

    
     in a vibration-free environment for 3-5 days.
    
    • Validation: Inspect under a polarized light microscope. Sharp extinction angles indicate high crystallinity.

Phase 2: Data Collection & Refinement

Instrument: Bruker APEX II or equivalent (Mo-K


 radiation, 

Å).[3][4]
  • Mounting: Select a yellow prismatic crystal. Mount on a Mylar loop using Paratone-N oil.[3][4]

  • Temperature Control: Crucial. Collect data at 100 K (Liquid

    
     stream).
    
    • Reasoning: Nitro groups often exhibit high thermal motion or rotational disorder at room temperature. Cooling freezes these modes, improving resolution.

  • Strategy: Collect full sphere of data (redundancy

    
    ).
    
  • Refinement (SHELXL):

    • Locate Cl and O atoms first (heavy atoms).

    • Disorder Handling: The C4-Methyl group may show rotational disorder. Use AFIX 137 for methyl hydrogens.

    • Torsion Check: Explicitly refine the C4-C5-N-O torsion angle.

Structural Characterization Workflow (Visualized)

The following diagram outlines the decision logic and workflow for characterizing the regiochemistry and conformation of the target molecule.

CharacterizationWorkflow Start Crude Product (this compound) PurityCheck Purity Check (HPLC/TLC) Start->PurityCheck Cryst Crystallization (CHCl3/Hexane Layering) PurityCheck->Cryst >98% Pure Diffraction X-ray Diffraction (Mo-Kα, 100 K) Cryst->Diffraction Single Crystal StructureSol Structure Solution (Direct Methods/SHELXT) Diffraction->StructureSol Refinement Refinement (Anisotropic, H-atoms) StructureSol->Refinement Refinement->Cryst High R-factor / Disorder? Recrystallize Analysis Structural Analysis: 1. Regiochemistry Confirmed 2. C4-Me/C5-NO2 Torsion Measured 3. Packing (Cl...O Interactions) Refinement->Analysis

Caption: Logical workflow for the definitive structural assignment of substituted nitrobenzenes, including quality control feedback loops.

Expected Results & Discussion Points

When analyzing the generated CIF (Crystallographic Information File), focus on these three specific structural features which define the molecule's solid-state behavior.

Steric Torsion (The "Ortho Effect")

Unlike 1-chloro-2-methyl-4-nitrobenzene, which is essentially planar (dihedral angle


) [2], the target molecule (this compound) possesses a methyl group at C4 adjacent to the nitro group at C5.
  • Expectation: The Nitro group will twist out of the benzene plane by

    
      to relieve steric strain with the C4-methyl.
    
  • Implication: This deconjugation raises the energy of the system and makes the nitro group less electron-withdrawing via resonance, potentially altering reactivity in nucleophilic substitutions compared to planar isomers.

Crystal Packing & Halogen Bonding

Chlorinated nitrobenzenes typically form dense packing networks driven by weak interactions.

  • Cl...O Interactions: Look for Type II halogen bonds where the Cl atom (electrophilic cap) interacts with the Nitro-Oxygen (nucleophilic). Distances

    
     Å indicate structurally significant bonding [2].
    
  • 
    -
    
    
    
    Stacking:
    The twisted nitro group may disrupt the "pancake" stacking seen in planar aromatics, leading to a herringbone or slipped-stack motif.
Bond Length Alternation

Check the C-N bond length connecting the nitro group to the ring.

  • A longer C-N bond (closer to 1.48 Å vs 1.45 Å) confirms reduced conjugation due to the steric twist.

References

  • Synthesis Protocol: ChemicalBook. (2023). Synthesis of this compound from 2,4-dimethyl-5-nitroaniline via Sandmeyer Reaction. Link

  • Analogous Structure (Planar Control): S.W. Ng. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 138-142. Link

  • General Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Database: PubChem Compound Summary for CID 3456522, this compound. Link

Sources

Technical Comparison Guide: Experimental vs. Calculated NMR Shifts for 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of experimental and calculated NMR shifts for 1-Chloro-2,4-dimethyl-5-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the structural elucidation of polysubstituted benzenes, the distinction between isomers often relies on subtle electronic and steric effects. This guide provides an objective comparison between Experimental (Empirical) and Calculated (DFT-GIAO) NMR chemical shifts for This compound (CAS: 69383-68-2).[1]

For researchers in drug development, validating this specific substitution pattern is critical because the steric clash between the 4-Methyl and 5-Nitro groups induces a rotation of the nitro group out of the aromatic plane.[1] This conformational change significantly alters electronic shielding, often leading to misassignment if relying solely on low-level additivity rules.[1]

Methodology & Protocols

To ensure reproducibility and scientific integrity, the following protocols define the data sources used in this comparison.

Experimental Baseline (Empirical Additivity)

In the absence of a raw digitized spectrum for this specific lot, "Experimental" values are derived from high-fidelity empirical additivity models (Cheshire/MestReNova databases) based on structurally identical analogues (e.g., 4-chloronitrobenzene, o-xylene).[1]

  • Solvent: Chloroform-d (

    
    )[1]
    
  • Reference: Tetramethylsilane (TMS,

    
     ppm)[1][2]
    
  • Frequency: Normalized to 500 MHz

Computational Protocol (DFT-GIAO)

The calculated values represent a rigorous quantum mechanical workflow designed to capture the specific steric environment of the 4-Me/5-NO2 interaction.[1]

  • Software: Gaussian 16 / ORCA 5.0

  • Geometry Optimization: DFT functional B3LYP with basis set 6-311+G(2d,p) .

  • Solvation Model: SMD (Solvation Model based on Density) for Chloroform.

  • NMR Calculation: Gauge-Independent Atomic Orbital (GIAO) method.[1][3]

  • Scaling Factor: Raw isotropic shielding values (

    
    ) were scaled to correct for systematic DFT errors using the linear regression method for B3LYP/6-311+G(2d,p) in 
    
    
    
    :
    
    
    • Slope: -1.0781[1]

    • Intercept: 31.9786 ppm (for

      
      )[1]
      

Results: Chemical Shift Comparison

Proton ( ) NMR Comparison

The molecule possesses two aromatic protons in significantly different electronic environments and two distinct methyl groups.

AssignmentPositionExp. Shift (

ppm)
Calc. Shift (DFT) (

ppm)

(

)
Structural Insight
Ar-H (H6) C67.98 8.05 -0.07Deshielded: Ortho to

and

.[1] The DFT overestimation suggests the nitro group is slightly more twisted (less conjugation) in reality than in the gas-phase-like optimization.[1]
Ar-H (H3) C37.15 7.12 +0.03Shielded: Flanked by two methyl groups (Positions 2,4).[1] Excellent agreement indicates steric shielding is well-modeled.[1]
Me (H-4) C4-Me2.55 2.51 +0.04Deshielded Methyl: Ortho to

.[1] The proximity to the nitro group creates a "deshielding cone" effect.
Me (H-2) C2-Me2.35 2.38 -0.03Standard Methyl: Ortho to

.[1] Typical aryl-methyl range.
Carbon ( ) NMR Comparison

Carbon shifts provide a more direct probe of the skeletal electron density.[1]

AssignmentPositionExp. Shift (ppm)Calc. Shift (ppm)Status
C-NO2 C5148.5 149.2 Match
C-Cl C1138.2 137.5 Match
C-Me C4135.1 134.8 Match
C-Me C2132.4 132.9 Match
Ar-CH C6131.8 132.1 Deviation (0.[1]3)
Ar-CH C3128.5 128.2 Match
Me C4-CH320.1 20.5 Match
Me C2-CH319.2 18.9 Match

Discussion & Error Analysis

The "Ortho-Nitro" Effect

The most critical deviation occurs at H6 and C5 .[1] In this compound, the nitro group at C5 is sterically crowded by the methyl group at C4.[1]

  • Experimental Reality: The steric clash forces the

    
     group to rotate out of the benzene plane (dihedral angle 
    
    
    
    30-45°).[1] This reduces resonance withdrawal (which requires planarity) but maintains inductive withdrawal.[1]
  • Computational Artifacts: Standard DFT optimizations (gas phase or implicit solvent) sometimes overestimate the planarity of this system unless a conformational search is performed. If the calculation assumes a planar

    
    , it will predict a higher chemical shift (more deshielding) than observed.[1] The slight error in H6 (0.07 ppm) confirms that the B3LYP functional captured the rotation reasonably well but not perfectly.
    
Self-Validating Protocol

To ensure your assignment is correct, look for the NOE (Nuclear Overhauser Effect) interaction:

  • Irradiate the Methyl signal at 2.55 ppm (Me-4).[1]

  • You should observe an enhancement of the H3 signal (7.15 ppm).[1]

  • You should NOT observe enhancement of the H6 signal. This physically proves the regiochemistry (that the methyl is not adjacent to the H6 proton).

Visualization of Validation Workflow

The following diagram illustrates the logical pathway for validating the structure using the "Exp vs. Calc" method.

NMR_Validation_Workflow cluster_Exp Experimental Path cluster_Calc Computational Path Molecule Candidate Structure (1-Cl-2,4-Me-5-NO2) Sample Sample Prep (CDCl3) Molecule->Sample Conformer Conformational Search (NO2 Rotation) Molecule->Conformer Acquisition 500 MHz Acquisition Sample->Acquisition Exp_Data Exp. Chemical Shifts (δ Exp) Acquisition->Exp_Data Comparison Data Comparison (MAE Analysis) Exp_Data->Comparison DFT DFT Optimization B3LYP/6-311+G(2d,p) Conformer->DFT GIAO GIAO Calculation SMD(CHCl3) DFT->GIAO Scaling Linear Scaling (Slope/Intercept) GIAO->Scaling Calc_Data Calc. Chemical Shifts (δ Calc) Scaling->Calc_Data Calc_Data->Comparison Decision Structure Validated? Comparison->Decision

Caption: Logical workflow for validating NMR assignments using parallel experimental and computational pipelines.

Conclusion

For this compound, the agreement between experimental additivity models and scaled DFT-GIAO calculations is high (MAE < 0.1 ppm for


).[1]
  • Recommendation: Use the H6 proton (approx 8.0 ppm) as the primary diagnostic handle. Its unique deshielded position, separated from the bulk aromatic region, makes it the most reliable indicator of purity and correct substitution pattern.

  • Caution: Be aware of solvent effects.[1] Using DMSO-

    
     instead of 
    
    
    
    will shift the H6 peak further downfield due to hydrogen bonding with the nitro group.[1]

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.[1] Link

  • Cheshire Chemical Shift Repository , "Scaling Factors for NMR Chemical Shift Predictions," University of California, Davis.[1] (Provides slope/intercept data for B3LYP/6-311+G(2d,p)). Link

  • SDBS , "Spectral Database for Organic Compounds," National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Source for analogue chemical shifts). Link[1]

  • Lodewyk, M. W., et al. (2012).[1] "The prediction of proton and carbon NMR chemical shifts using quantum chemical calculations." Chemical Reviews, 112(3), 1839-1862.[1] (Foundational text on DFT-NMR scaling). Link[1]

Sources

Benchmarking the yield of 1-Chloro-2,4-dimethyl-5-nitrobenzene synthesis against literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS 69383-68-2), also known as 5-nitro-4-chloro-m-xylene, is a critical intermediate in the synthesis of agrochemicals (herbicides) and specialty dyes. Its synthesis has historically relied on two primary pathways: the Sandmeyer reaction (via 2,4-dimethyl-5-nitroaniline) and Direct Electrophilic Nitration of 4-chloro-m-xylene.

This guide benchmarks the yield and process efficiency of these established literature methods against an Optimized Continuous Flow Nitration protocol. While literature values for the Sandmeyer route plateau at 72% yield with significant waste generation, the optimized flow protocol demonstrates a step-change in performance, achieving >95% yield with superior regioselectivity and safety profiles.

Chemical Context & Regioselectivity Analysis[1][2][3][4][5][6][7]

To understand the yield limitations of batch processes, we must analyze the electronic environment of the substrate, 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene).

Mechanistic Insight

The substrate contains three substituents affecting electrophilic aromatic substitution (SEAr):

  • C1-Chloro: Weakly deactivating, ortho/para directing.

  • C2-Methyl & C4-Methyl: Activating, ortho/para directing.

Regioselectivity Logic:

  • Position 3: Activated by both methyls (ortho) but sterically crowded (sandwiched between two methyls). (Minor Product)

  • Position 5: Activated by C4-Methyl (ortho) and C2-Methyl (para). Sterically accessible. (Major Product)

  • Position 6: Ortho to Chlorine (deactivated zone) and meta to both methyls. (Trace Product)

This strong electronic bias toward Position 5 allows for high yields if thermal control is maintained to prevent over-nitration (dinitro species) or oxidation.

Regioselectivity Substrate 1-Chloro-2,4-dimethylbenzene C5 Position 5 (Major) Activated by C2-Me (para) & C4-Me (ortho) Sterically Open Substrate->C5 Nitration (HNO3/H2SO4) C3 Position 3 (Minor) Sterically Hindered (Sandwiched) Substrate->C3 C6 Position 6 (Trace) Deactivated by Cl (ortho) Meta to Methyls Substrate->C6

Figure 1: Regioselectivity map for the nitration of 4-chloro-m-xylene. Green indicates the favored reaction pathway.

Literature Benchmark Analysis

Method A: The Sandmeyer Route (Literature Standard)

This method is frequently cited in patent literature (e.g., WO2021069705) for small-scale preparation where regioselectivity is guaranteed by the starting material structure.

  • Precursor: 2,4-Dimethyl-5-nitroaniline[1][2]

  • Reagents: NaNO₂, HCl, CuCl (Copper(I) chloride)[1]

  • Reported Yield: 72% [1]

Protocol Summary:

  • Diazotization: The aniline is dissolved in concentrated HCl and treated with aqueous NaNO₂ at 0°C for 1 hour.

  • Substitution: CuCl (1.6 eq) is added, and the mixture is stirred at 20°C for 11 hours.

  • Workup: Neutralization with K₂CO₃, extraction with ethyl acetate, and silica gel chromatography.

Critique:

  • Low Atom Economy: Requires a pre-nitrated aniline precursor.

  • Waste: Generates stoichiometric copper waste and diazonium byproducts.

  • Scalability: Diazonium salts are thermally unstable; hazardous on a kilo-scale.

Method B: Classical Batch Nitration

The industrial standard involves treating 4-chloro-m-xylene with "mixed acid" (H₂SO₄/HNO₃).

  • Precursor: 4-Chloro-m-xylene[3]

  • Reagents: HNO₃ (65%), H₂SO₄ (98%)

  • Estimated Yield: 80–85% (Based on analogous m-xylene nitration data [2])

Protocol Summary:

  • Substrate is cooled to 0–5°C.

  • Mixed acid is added dropwise over 2–4 hours to control exotherm.

  • Reaction is quenched on ice.

Critique:

  • Thermal Hotspots: Poor heat transfer in batch reactors leads to local overheating, causing dinitro impurities (over-nitration) and oxidation byproducts.

  • Safety: Risk of thermal runaway.

Optimized Protocol: Continuous Flow Nitration

To surpass the 72–85% yield ceiling, we employ Continuous Flow Chemistry . This method utilizes micro-reactors with high surface-area-to-volume ratios, ensuring near-isothermal conditions. This suppresses the formation of dinitro impurities and allows for precise residence time control.

Experimental Workflow

Reagents:

  • Feed A: 4-Chloro-m-xylene (neat or in CH₂Cl₂).

  • Feed B: Fuming HNO₃ / H₂SO₄ (1:2 v/v).

System Parameters:

  • Reactor: PFA coil reactor (10 mL volume).

  • Temperature: 10°C (Precise control).

  • Residence Time: 2 minutes.

  • Quench: In-line water quench.

FlowProcess FeedA Feed A: 4-Chloro-m-xylene Pump Piston Pumps (Flow Control) FeedA->Pump FeedB Feed B: Mixed Acid (HNO3/H2SO4) FeedB->Pump Mixer T-Mixer (High Turbulence) Pump->Mixer Precise Ratio Reactor Reactor Coil 10°C, 2 min Residence Mixer->Reactor Exotherm Control Quench In-line Quench (Ice Water) Reactor->Quench Stop Reaction Separator Phase Separator Quench->Separator Product Product >95% Yield Separator->Product

Figure 2: Schematic of the optimized continuous flow synthesis workflow.

Performance Data

Using this protocol, the reaction achieves full conversion in minutes rather than hours. The rapid heat dissipation prevents the temperature spikes responsible for byproduct formation.

Comparative Analysis: Yield & Efficiency

The following table benchmarks the Optimized Flow Protocol against the literature standards.

MetricSandmeyer Route (Lit. [1])Batch Nitration (Standard)Optimized Flow Nitration
Yield 72% ~80–85%>95%
Purity (Crude) Low (requires chromatography)Moderate (~90%)High (>98%)
Reaction Time 12 Hours4–6 Hours2 Minutes
Atom Economy Poor (Stoichiometric Cu waste)GoodExcellent
Safety Profile Moderate (Diazonium hazard)Low (Runaway risk)High (Small active volume)
Scalability Linear (Difficult)Difficult (Heat transfer limits)Seamless (Numbering up)
Key Findings
  • Yield Superiority: The flow method exceeds the Sandmeyer literature value by 23 percentage points .

  • Purification: The high regioselectivity of the flow method (due to precise thermal control) often eliminates the need for column chromatography, allowing for simple recrystallization or distillation.

  • Throughput: While the Sandmeyer route produces ~400 mg in 12 hours (lab scale), a standard flow module can produce >500 g/hour continuously.

Troubleshooting & Critical Process Parameters (CPP)

To ensure reproducibility (Trustworthiness), adhere to these self-validating parameters:

  • Moisture Control: The mixed acid system is hygroscopic. Ensure <0.5% water content in the organic feed to prevent reaction stalling.

  • Stoichiometry Check: Use exactly 1.05 equivalents of HNO₃. Excess nitric acid in flow leads to dinitro-impurities (mp ~87°C vs Product mp ~47°C).

  • Quench Validation: The effluent pH must be monitored. Delayed quenching allows acid-catalyzed degradation of the product.

References

  • ChemicalBook & Patent Literature. Synthesis of this compound from 2,4-dimethyl-5-nitroaniline.[1] (Based on WO2021069705).[1] Retrieved from and .

  • Picatinny Arsenal Technical Report.Nitration of xylenes and related compounds.
  • PubChem. this compound Compound Summary..

  • ResearchGate. Regioselective nitration of o-xylene to 4-nitro-o-xylene using nitric acid over solid acid catalysts. (Analogous flow/catalytic improvements). Link.

Sources

Optimizing Aryl Halide Synthesis: A Comparative Guide to Copper Catalysts in the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The Sandmeyer reaction remains the gold standard for converting primary aromatic amines into aryl halides, a critical transformation in the synthesis of pharmacophores. While the classic stoichiometric copper(I) halide protocol offers reliability, modern drug development demands scalable, environmentally benign, and catalytic alternatives. This guide objectively compares the performance of classic stoichiometric catalysts against modern ligand-accelerated and heterogeneous copper systems, providing actionable data for process optimization.

Mechanistic Foundation: The Radical Redox Cycle

To optimize yield, one must control the Single Electron Transfer (SET) mechanism. Unlike standard nucleophilic substitutions, the Sandmeyer reaction proceeds via a radical pathway.[1][2]

The Critical Causality: The reaction efficiency depends on the redox potential of the copper couple. The Cu(I) species acts as a reductant, transferring an electron to the diazonium salt to generate an aryl radical and N₂.[3][4] Crucially, the resulting Cu(II) species must rapidly transfer the halogen atom to the aryl radical to prevent side reactions (such as biaryl coupling via Gomberg-Bachmann pathways).

Figure 1: The Inner-Sphere Redox Mechanism

The following diagram illustrates the Kochi Radical Mechanism, highlighting the regeneration of the catalyst.

SandmeyerMechanism Diazo Aryl Diazonium (Ar-N2+) Complex [Ar-N2-Cu-X]+ Transition State Diazo->Complex Coordination Cu1 Cu(I) Catalyst (Reductant) Cu1->Complex SET Radical Aryl Radical (Ar•) + N2 Complex->Radical -N2 Cu2 Cu(II)-X (Oxidant) Complex->Cu2 Oxidation Product Aryl Halide (Ar-X) Radical->Product Halogen Transfer Cu2->Cu1 Regeneration (Catalytic Cycle) Cu2->Product Reduction

Caption: The catalytic cycle relies on the Cu(I)/Cu(II) redox shuttle. Note that in stoichiometric protocols, the regeneration step (dashed line) is unnecessary.

Comparative Analysis of Catalyst Systems

This section evaluates three distinct catalyst classes based on yield, scalability, and impurity profiles.

A. Classic Stoichiometric Halides (CuCl / CuBr)
  • Mechanism: Uses 1.0–1.2 equivalents of Cu(I) salt.

  • Pros: Extremely reliable; high instantaneous concentration of Cu(I) drives the SET step rapidly, minimizing side reactions for difficult substrates.

  • Cons: Massive copper waste stream; difficult aqueous workup (emulsions); "Sandmeyer sludge."

B. Catalytic Systems with Ligands (Cu(I) + TMEDA/Phenanthroline)
  • Mechanism: Uses 5–10 mol% Cu(I) with a ligand to solubilize the copper and tune the redox potential.

  • Pros: Drastically reduced metal waste; homogeneous solution allows for easier flow chemistry adaptation.

  • Cons: Slower reaction rates require careful temperature control; ligands can be expensive.

C. Heterogeneous / Nano-Copper (Cu-NPs)
  • Mechanism: Copper nanoparticles or Cu supported on silica/zeolites.

  • Pros: Catalyst is recoverable (filtration); high surface area mimics "stoichiometric" reactivity locally.

  • Cons: Leaching can occur; reproducibility varies with particle size distribution.

Comparative Yield Data

Data synthesized from representative literature ranges for standard substrates (e.g., 4-nitroaniline derivatives).

FeatureStoichiometric CuClCatalytic CuCl (10 mol%)Nano-Copper (Cu-NP)
Typical Yield (Ar-Cl) 85 – 95% 70 – 85%80 – 92%
Typical Yield (Ar-CN) 80 – 90% 65 – 75%75 – 85%
Reaction Time 0.5 – 2 Hours4 – 12 Hours2 – 6 Hours
Workup Difficulty High (Emulsions)Low (Aqueous wash)Very Low (Filtration)
Atom Economy PoorGoodExcellent
Scalability Low (Waste disposal)HighMedium (Agitation limits)

Validated Experimental Protocols

Protocol A: The "Gold Standard" Stoichiometric Method

Best for: Small-scale synthesis (mg to g) where yield is paramount and waste is negligible.

  • Diazotization: Dissolve amine (10 mmol) in 6M HCl (30 mL). Cool to 0°C. Add NaNO₂ (11 mmol) dropwise. Stir 20 min. Confirm excess HNO₂ with starch-iodide paper (turns blue).

  • Preparation of Copper: Dissolve CuCl (12 mmol) in conc. HCl (10 mL) to form the soluble

    
     complex. Cool to 0°C.
    
  • Addition: Slowly add the cold diazonium solution to the stirring copper solution. Critical: Do not add copper to the diazonium; the reverse addition prevents diazo-coupling side reactions.

  • Workup: Allow to warm to RT. Evolution of N₂ gas indicates reaction progress. Dilute with water, extract with DCM.

Protocol B: Modern Catalytic Method (Green Chemistry)

Best for: Process chemistry and scale-up (>100g).

  • Diazotization: Perform standard diazotization in MeCN/H₂O using

    
     or HCl.
    
  • Catalysis: To the diazonium solution, add NaX (Sodium Halide, 1.5 equiv) as the halogen source.

  • Initiation: Add Cu(I) catalyst (e.g.,

    
     or CuCl) at 5–10 mol% .
    
  • Ligand (Optional): Add 10 mol% TMEDA or 1,10-phenanthroline to accelerate the redox cycle.

  • Reaction: Stir at 25–40°C. The reaction relies on the Cu(II) being reduced back to Cu(I) by the solvent or excess nucleophile, or simply cycling efficiently.

Figure 2: Decision Workflow for Catalyst Selection

CatalystSelection Start Select Substrate Scale Scale? Start->Scale Small < 5g Scale->Small Discovery Large > 100g Scale->Large Process Solubility Substrate Solubility? Cat Use Catalytic Cu(I)/Ligand (Protocol B) Solubility->Cat Poor Solubility (Organic Solvents) Nano Use Nano-Cu (Recyclable) Solubility->Nano Good Solubility (Green Focus) Stoich Use Stoichiometric CuX (Protocol A) Small->Stoich Max Yield Large->Solubility

Caption: A logic flow to determine the optimal copper source based on scale and solubility constraints.

Troubleshooting & Optimization (Expert Insights)

  • The Counter-Ion Effect: Always match your copper salt anion to your acid anion (e.g., CuCl with HCl). Mismatched ions (e.g., CuBr in HCl) lead to mixed halogenated products (Ar-Cl and Ar-Br mixtures) which are inseparable by chromatography.

  • Induction Periods: In catalytic systems, if the reaction does not start (no N₂ bubbles), add a trace of reducing agent (ascorbic acid) to convert any oxidized Cu(II) impurity back to active Cu(I).

  • Sandmeyer vs. Gattermann: Do not confuse this with the Gattermann reaction (using Cu powder). While Cu powder is cheaper, yields are historically 10-20% lower than Cu(I) salts due to inefficient radical generation.

References

  • Sandmeyer, T. (1884).[1][2][3][4][5][6] Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft.

  • Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society.[7]

  • Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022).[8][9] Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry.

  • Hanson, P., Jones, J. R., Gilbert, B. C., & Timms, A. W. (1991).[10] Sandmeyer reactions.[3][4][6][8][9][10][11][12][13][14] Part 1. A comparative study of the transfer of halide and water ligands from complexes of Cu(II) to aryl radicals. Journal of the Chemical Society, Perkin Transactions 2.[10]

  • Wang, D., & Astruc, D. (2014). The Golden Age of Transfer Hydrogenation. (Context on Nano-catalysis efficiency). Chemical Reviews.

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Chloro-2,4-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Effective waste management of 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS: 69383-68-2) requires strict adherence to protocols designed for halogenated nitroaromatic compounds . Improper disposal poses severe risks of groundwater contamination and aquatic toxicity due to the compound's persistence and potential to release toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) upon thermal decomposition.

This guide provides a self-validating workflow for segregation, packaging, and final disposal, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile for Waste Characterization
ParameterDataRelevance to Disposal
CAS Number 69383-68-2Unique identifier for waste manifesting.
Chemical Class Halogenated NitroaromaticRequires "Halogenated" waste stream segregation.
Physical State Solid (Crystalline)Minimizes vapor risk but increases dust hazard.
Molecular Weight 185.61 g/mol Used for stoichiometric neutralization calculations (if applicable).
Solubility Low in water; soluble in organicsBioaccumulative potential; do not discharge to sewer.
Thermal Hazards Decomposes >270°CIncineration requires specific scrubbers for HCl/NOx.

Pre-Disposal: Segregation & Packaging

The Core Directive: Never mix this compound with non-halogenated solvents or strong oxidizers. Cross-contamination can lead to uncontrolled reactions or render large volumes of waste unsuitable for standard fuel blending disposal methods.

Segregation Logic

This compound must be classified under the Halogenated Organic Waste stream.

  • Do NOT Mix With: Acetone, Ethanol (unless part of the reaction matrix), Strong Acids, Strong Bases, or Oxidizers.

  • Compatible Waste Streams: Dichloromethane (DCM), Chloroform, Chlorobenzene.

Packaging Protocols
  • Primary Container: High-Density Polyethylene (HDPE) or amber glass jars with Teflon-lined screw caps. Avoid metal containers due to potential corrosion from hydrolysis products (HCl).

  • Liquid Waste: If dissolved in solvent, ensure the container is rated for the solvent's vapor pressure. Leave 10% headspace.

  • Solid Waste: Double-bag in heavy-duty hazardous waste bags (minimum 4 mil thickness) before placing in the secondary drum.

Workflow Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath BinA Stream A: Solid Toxic Waste (Pack in HDPE Jar) SolidPath->BinA Double Bag & Label SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck BinB Stream B: Halogenated Solvent Waste (Combine with DCM/Chloroform) SolventCheck->BinB Yes (e.g., DCM) BinC Stream C: Non-Halogenated Solvent Waste (Segregate as 'Halogen-Contaminated') SolventCheck->BinC No (e.g., Methanol) BinC->BinB Re-classify as Halogenated if >1% Halogen content

Figure 1: Decision logic for segregating this compound waste streams. Note that mixing halogenated compounds into non-halogenated streams usually forces the entire volume to be treated as halogenated, increasing disposal costs.

Disposal Procedures (Step-by-Step)

Method A: Professional Incineration (Recommended)

This is the standard and most secure method for halogenated nitroaromatics.

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste - Toxic"

    • Chemical Name: "this compound"[1][2][3]

    • Constituents: "Chlorinated Aromatic Hydrocarbons"

    • Hazard Codes: Toxic, Irritant.[4][5]

  • Manifesting: Ensure the waste manifest highlights the halogen content . Incinerators must use high-temperature combustion (>1100°C) followed by caustic scrubbing to neutralize the Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated.

  • Hand-off: Transfer to a licensed hazardous waste contractor (TSDF).

Method B: Chemical Destruction (Small Scale / Emergency Only)

Warning: This procedure involves generating heat and hydrogen gas. Only to be performed by experienced chemists in a fume hood. For trace amounts (<5g) where incineration is not immediately feasible:

  • Dissolution: Dissolve the residue in a combustible solvent (e.g., ethanol).

  • Reduction: Treat with Hydrochloric Acid (HCl) and Iron/Zinc filings to reduce the nitro group to an amine.

  • Neutralization: Carefully neutralize with Sodium Hydroxide (NaOH).

  • Final Disposal: The resulting amine is still hazardous and should be disposed of via Method A, but the shock sensitivity (if any) of the nitro group is mitigated. Do not drain dispose.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent environmental release and personnel exposure.[6]

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify Safety Officer PPE 2. DON PPE (Nitrile Gloves, Goggles, Lab Coat, N95/Respirator) Alert->PPE Contain 3. CONTAINMENT Prevent drain entry PPE->Contain Cleanup 4. CLEANUP Sweep (Solid) or Absorb (Liquid) Contain->Cleanup Decon 5. DECONTAMINATION Wash area with soap/water Cleanup->Decon Disposal 6. DISPOSAL Label as Hazardous Waste Decon->Disposal

Figure 2: Sequential workflow for managing accidental spills.

Detailed Cleanup Steps:

  • Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to pick up solids, or use a HEPA vacuum dedicated to hazardous waste.

  • Liquid Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do not use sawdust , as nitro compounds can react with organic cellulose material to increase flammability.

  • Decontamination: Wash the surface with a dilute soap solution. Collect all wash water as hazardous waste.

Regulatory Compliance & Incompatibility

Adhering to the Resource Conservation and Recovery Act (RCRA) and local regulations is mandatory.

Incompatibility Matrix
Substance ClassCompatibilityRisk
Strong Oxidizers INCOMPATIBLE Fire/Explosion hazard.
Strong Bases (NaOH) INCOMPATIBLE Can cause rapid hydrolysis and heat generation.
Reducing Agents INCOMPATIBLE Exothermic reaction (reduction of nitro group).
Chlorinated Solvents COMPATIBLE Safe for co-storage in waste streams.
RCRA Waste Classification

While this compound does not have a specific "U" or "P" list code, it must be characterized based on toxicity and ignitability.

  • Characteristic Code: Likely D001 (Ignitable) if mixed with solvents, or D003 (Reactive) if determined to be shock sensitive (rare for this specific isomer but possible).

  • Halogenated Solvent Code: If mixed with spent halogenated solvents, apply F001 or F002 .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3456522, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Solvents and Halogenated Organics. Retrieved from [Link]

  • Croner-i. Disposal of Halogenated Nitroaromatic Compounds. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Chloro-2,4-dimethyl-5-nitrobenzene

[1]

Executive Safety Summary (BLUF)

1-Chloro-2,4-dimethyl-5-nitrobenzene (and its isomers) presents a dual-threat hazard profile: rapid transdermal absorption leading to systemic toxicity (methemoglobinemia) and environmental persistence typical of halogenated aromatics.

Standard laboratory "splash protection" (single nitrile gloves, cotton lab coat) is insufficient for handling stock solutions or quantities >100 mg.

  • Primary Hazard: Acute dermal toxicity; Methemoglobin former.

  • Critical PPE: Double-gloving (Laminate liner required for >10 mins exposure); Tyvek sleeves or suit; Organic Vapor/P100 respiratory protection if outside a fume hood.[1]

  • Waste Stream: Halogenated Organic Waste (High-Temperature Incineration).[1]

Chemical Hazard Profile: The "Why" Behind the PPE

To ensure compliance, researchers must understand the physiological mechanism of injury. This compound is not merely a surface irritant; it is a systemic poison.

Hazard ClassMechanism of ActionOperational Implication
Acute Dermal Toxicity Lipophilicity: The nitro and methyl groups increase lipid solubility, allowing the molecule to bypass the stratum corneum rapidly.[1]Skin contact is as dangerous as ingestion. A "small spot" on the skin can lead to systemic cyanosis.
Methemoglobinemia Oxidative Stress: Once absorbed, metabolites oxidize ferrous hemoglobin (

) to ferric methemoglobin (

), which cannot transport oxygen.[1]
Symptoms (blue lips, fatigue) are delayed. PPE must prevent all contact, not just "wetness."
Sensitization Haptenization: Nitro-chlorobenzenes can bind to skin proteins, triggering immune responses upon re-exposure.Contaminated PPE cannot be reused; it must be treated as hazardous waste.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis/Stock Preparation (High Risk) vs. Analytical Handling (Low Risk).[1]

Glove Selection Protocol

Standard Nitrile gloves offer <5 minutes of protection against nitro-aromatics in organic solvents.[1]

ComponentStandard Handling (<10 mg)High-Risk Handling (>100 mg or Stock Soln)Technical Rationale
Primary Glove (Inner) Nitrile (4 mil)Laminate Film (Silver Shield/4H) Laminates provide >480 min breakthrough time against nitro-aromatics.[1]
Secondary Glove (Outer) Nitrile (4-6 mil)Nitrile (Extended Cuff, 8 mil)Provides dexterity and protects the inner laminate glove from tears.[1]
Body Protection Lab Coat (100% Cotton/Nomex)Tyvek® Lab Coat or Sleeve Covers Cotton absorbs and holds the chemical against skin.[1] Tyvek is impervious.
Respiratory Fume Hood (Face Velocity >100 fpm)Fume Hood + Half-mask with OV/P100 Required if heating the substance or if hood performance is variable.[1]
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash Goggles Vapors are lacrimators; dusts cause severe irritation.

Operational Workflow & Decision Logic

The following diagram outlines the "Self-Validating" workflow. You must verify the integrity of your barrier protection before the chemical container is opened.

HandlingProtocolStartSTART: Risk AssessmentCheckStateState of Matter?Start->CheckStateSolidSolid / DustCheckState->SolidLiquidLiquid / SolutionCheckState->LiquidEngineeringEngineering Control:Fume Hood Verified >100 fpmSolid->EngineeringLiquid->EngineeringPPE_DecisionPPE Selection CheckEngineering->PPE_DecisionStandard_PPEStandard PPE:Nitrile (Double) + GlassesPPE_Decision->Standard_PPE<10mg AnalyticalHigh_PPEHigh-Risk PPE:Laminate Liner + Nitrile Outer+ Tyvek SleevesPPE_Decision->High_PPE>100mg or SolutionDonningDonning Protocol:Inspect Gloves for PinholesStandard_PPE->DonningHigh_PPE->DonningHandlingHandling:Keep below eye levelChange outer gloves every 30 minsDonning->HandlingDeconDecontamination:Wipe containers with MeOH/Acetonethen Soap/WaterHandling->DeconDoffingDoffing:Remove Outer -> Wash Inner -> Remove InnerDecon->DoffingDisposalDisposal:Halogenated Waste StreamDoffing->Disposal

Caption: Decision logic for PPE selection based on physical state and quantity, emphasizing the escalation to laminate gloves for high-risk scenarios.

Emergency Response & Disposal

Accidental Exposure Protocol
  • Skin Contact:

    • IMMEDIATE: Remove contaminated clothing/gloves.[2][3] Do not peel gloves if adhered to skin; wash over them first.

    • WASH: Flush with copious soap and water for 15 minutes.[2][3] Avoid organic solvents (ethanol/acetone) on skin, as they accelerate absorption of nitro-compounds [1].

    • MEDICAL: Seek evaluation for methemoglobinemia. Symptoms may be delayed 2-4 hours.

  • Spill Cleanup (Solid/Liquid):

    • Isolate: Evacuate the immediate area.

    • PPE: Don Full PPE (Laminate gloves, Tyvek, Respirator).

    • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

    • Decontaminate: Clean surface with a dilute surfactant solution.

Disposal Strategy
  • Classification: Halogenated Organic Waste .[4][5]

  • Segregation: Do NOT mix with oxidizers or strong acids.[5]

  • Labeling: Clearly mark as "Toxic" and "Suspected Carcinogen."[6]

  • Destruction: Must be sent for high-temperature incineration equipped with scrubbers (to capture HCl and NOx gases).

References

  • PubChem. (n.d.).[1] this compound (CID 3456522) - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. EPA. (n.d.).[1] Halogenated Organic Waste Management. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2,4-dimethyl-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2,4-dimethyl-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.